p-Nitrophenyl laurate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGNVZFHHJEZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173234 | |
| Record name | 4-Nitrophenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-11-2 | |
| Record name | p-Nitrophenyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
p-Nitrophenyl Laurate: A Comprehensive Technical Guide to its Mechanism of Action and Application in Enzyme Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of p-Nitrophenyl laurate (pNPL), a critical tool in enzyme kinetics and inhibitor screening. While not a therapeutic agent with a physiological mechanism of action in the traditional sense, its utility lies in its role as a chromogenic substrate, enabling the precise characterization of lipases and esterases. This document details the core principles of its action, presents quantitative data for various enzymatic reactions, and provides detailed experimental protocols and workflows.
Core Mechanism of Action: Enzymatic Hydrolysis
The fundamental mechanism of action of this compound is its function as a substrate for hydrolytic enzymes, primarily lipases and esterases. The process can be broken down into the following key steps:
-
Enzyme-Substrate Binding: The pNPL molecule, with its long laurate (dodecanoate) acyl chain, binds to the active site of a lipase (B570770) or esterase. This interaction is often stabilized by hydrophobic interactions between the acyl chain and nonpolar residues within the enzyme's active site.
-
Nucleophilic Attack: A key amino acid residue in the enzyme's catalytic triad (B1167595) (typically a serine) performs a nucleophilic attack on the carbonyl carbon of the ester bond in pNPL.
-
Ester Bond Cleavage: This attack leads to the cleavage of the ester bond, resulting in the formation of two products: lauric acid and p-nitrophenol.
-
Chromogenic Product Formation: Under alkaline conditions (typically a pH greater than 7), the released p-nitrophenol is deprotonated to form the p-nitrophenolate anion. This anion exhibits a distinct yellow color.
-
Spectrophotometric Quantification: The intensity of the yellow color is directly proportional to the amount of p-nitrophenolate formed, which in turn corresponds to the amount of pNPL hydrolyzed. This change in absorbance can be measured over time using a spectrophotometer, typically at a wavelength of 405-410 nm, to determine the rate of the enzymatic reaction.
This straightforward and reliable mechanism makes pNPL an invaluable tool for studying enzyme kinetics, screening for enzyme inhibitors, and profiling the substrate specificity of various lipases.
p-Nitrophenyl laurate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl laurate (pNPL), also known as 4-nitrophenyl dodecanoate, is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of lipolytic enzymes, particularly lipases and esterases.[1] Its utility stems from the enzymatic hydrolysis of the ester bond, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This guide provides an in-depth overview of the chemical properties, structure, and experimental applications of this compound.
Chemical Properties and Structure
This compound is an organic compound composed of a 12-carbon saturated fatty acid, lauric acid, linked to a p-nitrophenol group through an ester bond.[1] The presence of the nitro group at the para-position of the phenyl ring is a key structural feature.[1]
Chemical Structure
The molecular structure of this compound facilitates its function as a lipase (B570770) substrate. The long laurate chain provides a hydrophobic tail that interacts with the active site of lipases, while the p-nitrophenyl group serves as a chromogenic leaving group upon hydrolysis.
References
Synthesis of p-Nitrophenyl Laurate: A Technical Guide for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of p-Nitrophenyl laurate (PNPL), a crucial chromogenic substrate for the assay of lipases and esterases. This document details the prevalent synthetic methodologies, experimental protocols, and key analytical data, presented in a format tailored for researchers and professionals in the fields of biochemistry and drug development.
Introduction
This compound (dodecanoic acid 4-nitrophenyl ester) is a widely utilized compound in biochemical assays, particularly for the kinetic analysis of lipolytic enzymes.[1] The enzymatic hydrolysis of PNPL releases p-nitrophenol, a chromogenic product that can be readily quantified spectrophotometrically, typically at wavelengths between 400 and 410 nm under alkaline conditions.[1] This property makes PNPL an invaluable tool for high-throughput screening of enzyme activity and inhibitors. This guide focuses on the chemical synthesis of PNPL, providing detailed procedures suitable for a standard organic chemistry laboratory.
Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound is the esterification of p-nitrophenol. This can be achieved through two primary routes: direct esterification of lauric acid with p-nitrophenol using a dehydrating agent, or, more commonly, the reaction of p-nitrophenol with an activated derivative of lauric acid, such as lauroyl chloride.
Synthesis via Acyl Chloride
The reaction of lauroyl chloride with p-nitrophenol in the presence of a non-nucleophilic base, such as triethylamine (B128534), is a highly effective method for producing this compound. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
Caption: Synthesis of this compound via Acyl Chloride.
Experimental Protocols
Synthesis of this compound from Lauroyl Chloride
This protocol is based on the reaction of equimolar amounts of p-nitrophenol, lauroyl chloride, and triethylamine.[2]
Materials:
-
p-Nitrophenol
-
Lauroyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Ethanol (B145695) or isopropanol (B130326) (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq) dropwise.
-
Addition of Acyl Chloride: While maintaining the temperature at 0 °C, add a solution of lauroyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a pale-yellow crystalline solid.
-
Experimental Workflow:
Caption: General Experimental Workflow for PNPL Synthesis.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4-nitrophenyl) dodecanoate | [3] |
| Synonyms | p-Nitrophenyl dodecanoate, Lauric acid 4-nitrophenyl ester | [3] |
| CAS Number | 1956-11-2 | [3] |
| Molecular Formula | C18H27NO4 | [3] |
| Molecular Weight | 321.41 g/mol | [3] |
| Appearance | Pale-yellow crystalline solid | [1] |
| Melting Point | ~45-46 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile) | [1] |
Spectral Data
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ ~8.2 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.6 (t, 2H, -O-CO-CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.3 (m, 16H, -(CH₂)₈-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~171.5 (C=O), ~155.5 (Ar-C-O), ~145.0 (Ar-C-NO₂), ~125.0 (Ar-CH), ~122.0 (Ar-CH), ~34.5 (-O-CO-CH₂-), ~32.0, ~29.5, ~29.3, ~29.2, ~29.0, ~25.0, ~22.5 (-CH₂- chain), ~14.0 (-CH₃) |
| FT-IR (ATR) | ~2920, 2850 cm⁻¹ (C-H stretch), ~1760 cm⁻¹ (C=O stretch, ester), ~1520, 1340 cm⁻¹ (N-O stretch, nitro group), ~1210 cm⁻¹ (C-O stretch, ester) |
Note: Approximate chemical shifts (δ) in ppm and wavenumbers in cm⁻¹ are provided. Actual values may vary depending on the solvent and instrument.
Application in Enzymatic Assays
This compound is primarily used as a substrate to measure the activity of lipases and esterases. The enzymatic reaction involves the hydrolysis of the ester bond, releasing lauric acid and p-nitrophenol.
Enzymatic Hydrolysis of this compound:
Caption: Enzymatic Hydrolysis of this compound.
The liberated p-nitrophenol, under alkaline conditions (pH > 7), forms the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-410 nm.[1] The rate of increase in absorbance is directly proportional to the enzymatic activity.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of this compound for laboratory use. The detailed protocol for the acylation of p-nitrophenol with lauroyl chloride, along with the provided physicochemical and spectral data, serves as a valuable resource for researchers. The straightforward synthesis and purification procedures make this compound readily accessible for its crucial role in the enzymatic analysis of lipases and esterases, thereby supporting advancements in biochemistry and drug discovery.
References
p-Nitrophenyl Laurate: An In-depth Technical Guide to its Application as a Chromogenic Substrate for Lipases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Nitrophenyl laurate (pNPL) as a chromogenic substrate for the kinetic analysis of lipases. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes involved in lipid metabolism and are significant targets in drug development and biotechnology. The use of pNPL in assays offers a straightforward and continuous spectrophotometric method for measuring lipase (B570770) activity, making it a valuable tool for enzyme characterization and inhibitor screening.
Core Principle: The Chromogenic Assay
The fundamental principle of the pNPL assay lies in the enzymatic hydrolysis of the ester bond in this compound by a lipase. This reaction liberates lauric acid and p-nitrophenol. In an alkaline environment (typically pH > 7.0), p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color. The intensity of this color, which can be quantified by measuring its absorbance at 405-410 nm, is directly proportional to the amount of p-nitrophenol released and, therefore, to the lipase activity.
The preference of lipases for substrates with specific fatty acid chain lengths is a key characteristic. This compound, with its 12-carbon fatty acid chain, is particularly useful for characterizing lipases that act on medium to long-chain triglycerides.
Mechanism of Action
The enzymatic hydrolysis of this compound by lipase follows a well-established mechanism for serine hydrolases. The reaction proceeds via the formation of a covalent acyl-enzyme intermediate.
Quantitative Data Presentation
A comprehensive understanding of enzyme kinetics is crucial for drug development and biochemical research. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the interaction between an enzyme and its substrate. While extensive kinetic data for pNPL across a wide range of lipases is not always readily available in a consolidated format, this section summarizes the known quantitative data.
Table 1: Kinetic Parameters of Lipases with this compound (pNPL)
| Lipase Source | Enzyme Form | Km (mM) | Vmax | kcat/Km (s⁻¹M⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Candida rugosa | Soluble | 0.193 | Not Reported | - | 7.0-8.0 | 37-45 | [1] |
| Candida rugosa (Lipase B) | Soluble | Not Reported | Not Reported | 5.6 x 10⁵ | ~7.0 | Not Reported | [1] |
| Porcine Pancreas | Crude | Not Reported | Not Reported | - | 8.6 | up to 50 | [2] |
| Soil Lipase | Crude | Not Reported | Not Reported | - | Not Reported | 30 | [3] |
Note: The lack of standardized reporting for Vmax values makes direct comparison challenging. Researchers are encouraged to determine these parameters under their specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Standard Lipase Activity Assay
This protocol outlines a general method for determining lipase activity using pNPL in a 96-well microplate format.
Materials:
-
Purified lipase solution
-
This compound (pNPL)
-
Assay Buffer: e.g., 50 mM Tris-HCl or Sodium Phosphate buffer (pH 7.0-9.0)
-
Solvent for pNPL: Isopropanol or a 1:1 (v/v) mixture of acetonitrile (B52724) and isopropanol.
-
Emulsifying/Stabilizing agent: Triton X-100 (0.1-0.5% v/v) or gum arabic (0.1% w/v)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of pNPL in the chosen solvent. Gentle warming may be necessary to aid dissolution.
-
Preparation of Substrate Working Solution: Prepare the final substrate solution by diluting the stock solution in the assay buffer containing the emulsifying agent. Vigorous vortexing or sonication is required to form a stable, homogenous emulsion. The final concentration of pNPL will depend on the specific experiment (for Km determination, a range of concentrations is needed).
-
Enzyme Preparation: Dilute the purified lipase to a suitable concentration in cold assay buffer immediately before use.
-
Assay Setup:
-
Add a defined volume of the substrate working solution to each well of the 96-well microplate.
-
Include blank wells containing the substrate solution but no enzyme to account for non-enzymatic hydrolysis of pNPL.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
-
Initiation of Reaction: Start the reaction by adding a small volume of the diluted enzyme solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.
-
Convert the rate from ΔAbs/min to µmol of p-nitrophenol released per minute using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
-
References
An In-depth Technical Guide to p-Nitrophenyl Laurate and its Synonyms in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Nitrophenyl laurate, a widely used substrate in enzymatic assays. This document details its various synonyms found in scientific literature, presents quantitative data from key experiments, and outlines detailed experimental protocols. Furthermore, a logical workflow for a typical enzymatic assay using this compound is provided to aid in experimental design and execution.
Synonyms for this compound
In scientific literature, this compound is referred to by a variety of names. A comprehensive list of these synonyms is provided in Table 1 for easy reference and to aid in literature searches.
| Category | Synonym | Source |
| Common Name | This compound | [1][2][3] |
| para-nitrophenyl laurate | [1] | |
| 4-Nitrophenyl laurate | [1][2][4] | |
| IUPAC Name | 4-Nitrophenyl dodecanoate (B1226587) | [1][2][5] |
| (4-nitrophenyl) dodecanoate | [1] | |
| Ester Nomenclature | Dodecanoic acid 4-nitrophenyl ester | [1][2] |
| Lauric Acid 4-Nitrophenyl Ester | [1][4] | |
| Dodecanoic acid, 4-nitrophenyl ester | [1] | |
| CAS Registry Number | 1956-11-2 | [1][2] |
| EC Number | 217-796-2 | [1][2] |
| PubChem CID | 74778 | [1] |
Quantitative Data
This compound is primarily used to determine the activity of lipases and esterases. The enzymatic reaction releases p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically. Table 2 summarizes kinetic parameters for various lipases acting on p-nitrophenyl esters, including dodecanoate (laurate).
| Enzyme | Substrate | Vmax (U/mg protein) | Source |
| Wild Lipase (B570770) | p-Nitrophenyl dodecanoate | 0.78 | [6] |
| Wild Lipase | p-Nitrophenyl acetate | 0.42 | [6] |
| Wild Lipase | p-Nitrophenyl butyrate | 0.95 | [6] |
| Wild Lipase | p-Nitrophenyl octanoate | 1.1 | [6] |
| Wild Lipase | p-Nitrophenyl palmitate | 0.18 | [6] |
Note: One unit (U) of lipase activity is generally defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[7]
Experimental Protocols
The following are detailed methodologies for conducting lipase and esterase activity assays using this compound as a substrate.
This protocol is adapted from a study on the determination of lipase activity in a flow system.[1]
Materials:
-
This compound (Substrate)
-
Porcine pancreatic lipase (Enzyme)
-
Tris-HCl buffer (0.05 M, pH 8.6)
-
Polyvinyl alcohol (0.15% w/v) as an emulsifying agent
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 0.9 mM solution of this compound in an appropriate solvent (e.g., isopropanol). To create a stable emulsion, mix the substrate solution with a 0.15% (w/v) solution of polyvinyl alcohol in Tris-HCl buffer.
-
Enzyme Preparation: Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer to the desired concentration.
-
Reaction Initiation: In a spectrophotometer cuvette, mix the substrate emulsion with the enzyme solution. The final reaction volume and enzyme concentration should be optimized for the specific enzyme being tested.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 30°C).[1] The rate of p-nitrophenol formation is directly proportional to the lipase activity.
-
Calculation of Activity: The lipase activity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay. One unit of activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
This protocol is a general method for determining esterase activity using p-nitrophenyl esters.[5]
Materials:
-
p-Nitrophenyl dodecanoate (pNP-D) (Substrate)
-
Esterase (Enzyme)
-
Tris-HCl buffer (50 mM, pH 9.0)
-
Spectrophotometer
Procedure:
-
Substrate Stock Solution: Prepare a stock solution of p-Nitrophenyl dodecanoate in a suitable solvent like isopropanol.
-
Reaction Mixture Preparation: In a total volume of 3 ml, prepare the standard reaction mixture containing:
-
100 µL of the p-Nitrophenyl dodecanoate stock solution.
-
2,870 µL of 50 mM Tris-HCl buffer (pH 9.0).
-
-
Enzyme Preparation: Dilute the esterase protein to a concentration of 8 µg/ml in the reaction buffer.
-
Reaction Initiation and Incubation: Add 30 µL of the diluted enzyme to the reaction mixture. Incubate the mixture at 50°C for 5 minutes.
-
Measurement: Measure the optical density (OD) at 410 nm.
-
Control: A control reaction containing the reaction buffer and substrate but no enzyme should be run to account for any substrate self-decomposition.
-
Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under these conditions.
Workflow and Signaling Pathway Diagrams
As this compound is a synthetic substrate for in vitro assays, it is not involved in natural signaling pathways. The following diagram illustrates the general experimental workflow for an enzymatic assay using this substrate.
Caption: General workflow for an enzymatic assay using this compound.
The hydrolysis of this compound by a lipase or esterase follows a simple enzymatic reaction mechanism.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sonics.com [sonics.com]
- 5. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
A Technical Guide to p-Nitrophenyl Laurate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Nitrophenyl laurate (PNPL), a widely used chromogenic substrate in biochemical assays. The document details its chemical and physical properties, outlines a comprehensive experimental protocol for its use in enzyme activity assays, and illustrates the underlying enzymatic reaction workflow.
Core Properties of this compound
This compound, also known as 4-nitrophenyl dodecanoate, is an ester composed of lauric acid and p-nitrophenol.[1][2] Its utility in research stems from its role as a substrate for various hydrolytic enzymes. The key identifiers and molecular properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 1956-11-2 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₈H₂₇NO₄ | [1][3][4][6] |
| Molecular Weight | 321.41 g/mol | [5][6][8] |
| IUPAC Name | (4-nitrophenyl) dodecanoate | [1][3] |
| Synonyms | 4-Nitrophenyl dodecanoate, Lauric acid 4-nitrophenyl ester | [2][4][5] |
| Appearance | Pale yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetonitrile. | [1] |
Principle of Application in Enzyme Assays
This compound is a key substrate for the colorimetric assay of lipases and esterases.[1] The principle of this assay is the enzymatic hydrolysis of the ester bond in PNPL. This reaction releases lauric acid and p-nitrophenol.[3] In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at a specific wavelength (typically 400-420 nm), is directly proportional to the amount of p-nitrophenol released.[3][6][7] This allows for the determination of the enzymatic activity.
The enzymatic hydrolysis of this compound is the central reaction in its application. This process can be visualized as a straightforward workflow.
Experimental Protocol: Lipase Activity Assay
The following is a generalized protocol for determining lipase activity using this compound as a substrate. Researchers may need to optimize parameters such as substrate concentration, pH, and temperature for their specific enzyme and experimental conditions.
3.1. Materials and Reagents
-
This compound (PNPL)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0-9.0)
-
Emulsifying agent (e.g., Triton X-100 or polyvinyl alcohol)
-
Lipase/Esterase enzyme solution
-
Sodium carbonate or Sodium hydroxide (B78521) solution (for stopping the reaction)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or cuvettes
3.2. Preparation of Solutions
-
Substrate Stock Solution: Prepare a stock solution of PNPL in an appropriate organic solvent (e.g., isopropanol (B130326) or acetonitrile). The concentration may vary, but a starting point could be 10-20 mM.
-
Reaction Buffer: Prepare a Tris-HCl buffer at the desired pH for the enzyme assay. The optimal pH can vary depending on the specific lipase being studied.[3]
-
Emulsified Substrate Solution: To the reaction buffer, add an emulsifying agent like Triton X-100 (e.g., to a final concentration of 0.0075% v/v) or polyvinyl alcohol (e.g., 0.15% w/v).[3][8] Then, add the PNPL stock solution to the buffer with the emulsifier while vortexing to create a stable emulsion. The final concentration of PNPL in the assay can range from 0.1 to 10 mM.[2][3]
-
Enzyme Solution: Prepare a dilution of the enzyme in the reaction buffer to a concentration that will yield a linear rate of reaction over the desired time course.
3.3. Assay Procedure
-
Reaction Setup: In a microplate well or cuvette, add the emulsified substrate solution.
-
Temperature Equilibration: Incubate the substrate solution at the desired reaction temperature (e.g., 30-37°C) for a few minutes to allow for temperature equilibration.[2][3]
-
Initiation of Reaction: Add a specific volume of the enzyme solution to the substrate solution to start the reaction. Mix gently.
-
Incubation: Incubate the reaction mixture at the set temperature for a defined period (e.g., 5-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate or sodium hydroxide. This will also raise the pH, ensuring the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion.[6]
-
Measurement: Measure the absorbance of the solution at a wavelength between 400 nm and 420 nm using a spectrophotometer.[3][6][7]
-
Controls: Prepare a blank reaction containing all components except the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.
3.4. Data Analysis
The activity of the enzyme is calculated based on the amount of p-nitrophenol released per unit time. This is determined by comparing the absorbance of the sample to a standard curve of known p-nitrophenol concentrations. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
The workflow for a typical lipase assay using this compound can be visualized as follows:
References
- 1. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. scielo.sa.cr [scielo.sa.cr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. researchgate.net [researchgate.net]
The Enduring Legacy of p-Nitrophenyl Esters: A Technical Guide to Their Historical and Ongoing Significance in Enzyme Assays
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of p-Nitrophenyl (pNP) esters in the advancement of enzyme kinetics and diagnostics.
This whitepaper delves into the historical and current applications of p-Nitrophenyl (pNP) esters as chromogenic substrates in enzyme assays. From their foundational use in the mid-20th century to their continued prevalence in modern research and clinical diagnostics, pNP esters have provided a simple, reliable, and quantifiable method for studying a wide array of enzymatic reactions. This guide provides an in-depth look at the core principles, detailed experimental protocols, and the invaluable data these substrates have helped generate.
Introduction: A Splash of Color in Enzyme Kinetics
The study of enzyme kinetics was revolutionized by the introduction of chromogenic substrates, compounds that produce a colored product upon enzymatic cleavage. Among the most significant and widely adopted of these are the p-Nitrophenyl (pNP) esters. The principle is elegantly simple: a colorless pNP-ester substrate is hydrolyzed by a specific enzyme to release p-nitrophenol (or its phenolate (B1203915) form in alkaline conditions), a vibrant yellow compound with a strong absorbance at 405-420 nm.[1][2] This color change allows for the direct, real-time spectrophotometric measurement of enzyme activity.
The historical significance of pNP esters cannot be overstated. The development of the Bessey, Lowry, and Brock method in 1946, utilizing p-Nitrophenyl phosphate (B84403) (pNPP) for the determination of alkaline phosphatase activity in serum, marked a pivotal moment in clinical chemistry, providing a straightforward and sensitive diagnostic tool.[3] Similarly, the work of Hartley and Kilby in 1953 using p-nitrophenyl acetate (B1210297) to study chymotrypsin (B1334515) kinetics laid the groundwork for understanding the mechanisms of serine proteases. These pioneering efforts paved the way for the widespread use of a variety of pNP esters to assay phosphatases, proteases, lipases, and esterases, a practice that continues to be fundamental in biochemistry and drug discovery today.
The Chemistry of Detection: Hydrolysis of p-Nitrophenyl Esters
The utility of pNP esters lies in the chemical properties of the p-nitrophenolate ion. The ester bond linking the p-nitrophenyl group to an acyl or phosphate group is susceptible to enzymatic hydrolysis. Once cleaved, the liberated p-nitrophenol, under the typically alkaline or neutral pH of the assay, exists in equilibrium with its yellow-colored conjugate base, the p-nitrophenolate anion. The intensity of this yellow color is directly proportional to the amount of product formed, and thus, to the rate of the enzymatic reaction.
Key Enzyme Classes and their p-Nitrophenyl Substrates
A diverse range of hydrolases can be assayed using specific pNP derivatives. The choice of the acyl or phosphate group attached to the p-nitrophenol determines the substrate's specificity for a particular enzyme.
| Enzyme Class | Specific Enzyme Examples | Common p-Nitrophenyl Substrates |
| Phosphatases | Alkaline Phosphatase, Acid Phosphatase | p-Nitrophenyl phosphate (pNPP) |
| Esterases | Carboxylesterases, Lipases | p-Nitrophenyl acetate (pNPA), p-Nitrophenyl butyrate (B1204436) (pNPB), p-Nitrophenyl palmitate (pNPP) |
| Proteases | Chymotrypsin, Trypsin | p-Nitrophenyl acetate (pNPA), N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide |
| Glycosidases | α-Glucosidase, β-Galactosidase | p-Nitrophenyl-α-D-glucopyranoside, p-Nitrophenyl-β-D-galactopyranoside |
Quantitative Data Summary
The following tables summarize key kinetic parameters for various enzymes with their corresponding p-Nitrophenyl substrates, providing a valuable resource for assay development and comparison.
Table 1: Kinetic Parameters for Phosphatases with pNPP
| Enzyme | Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Alkaline Phosphatase | Calf Intestine | 0.4 - 0.76 | 1.6 - 3.12 (units/unit) | 9.5 - 11.0 | 45 |
| Alkaline Phosphatase | E. coli | ~0.04 | Not specified | 8.0 | 37 |
Note: Vmax values can vary significantly based on enzyme purity and assay conditions.
Table 2: Kinetic Parameters for Lipases and Esterases with pNP Esters
| Enzyme | Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Lipase (B570770) | Kocuria flava Y4 | pNPA | 4.625 | 125 | 8.0 | 35 |
| Lipase | Wild Type | pNPA | Not specified | 0.42 (U/mg) | Not specified | Not specified |
| Lipase | Wild Type | pNPB | Not specified | 0.95 (U/mg) | Not specified | Not specified |
| Lipase | Wild Type | pNP-Octanoate | Not specified | 1.1 (U/mg) | Not specified | Not specified |
| Esterase (Sub1) | S. scabies | pNPB | 0.57 | 2361 (U/mg) | 7.5 | Room Temp |
| Esterase (EstOF4) | Bacillus | pNPA | 0.037 | 124 (min⁻¹) | 8.5 | 50 |
Table 3: Kinetic Parameters for Proteases with pNP Substrates
| Enzyme | Source | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) |
| α-Chymotrypsin | Bovine Pancreas | pNPA | ~0.1 | Not specified | 7.8 - 8.0 | 25 |
Detailed Experimental Protocols
The following are generalized protocols for conducting enzyme assays using pNP substrates. Researchers should optimize these protocols for their specific enzyme and experimental conditions.
Alkaline Phosphatase Activity Assay
This protocol provides a method for determining alkaline phosphatase activity in a sample using pNPP in a microplate format.[4]
Materials:
-
pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
pNPP Substrate Solution: Dissolve pNPP disodium (B8443419) salt in the substrate buffer to a final concentration of 1 mg/mL. Prepare fresh and protect from light.
-
Stop Solution: 3 N Sodium Hydroxide (NaOH).
-
Enzyme Sample: Purified enzyme or biological sample.
-
96-well clear flat-bottom microplate.
Procedure:
-
Prepare serial dilutions of the enzyme sample in an appropriate buffer.
-
Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well with 50 µL of dilution buffer.
-
Initiate the reaction by adding 100 µL of the freshly prepared pNPP Substrate Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on the rate of p-nitrophenol formation, using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹).
Lipase/Esterase Activity Assay
This protocol describes a general method for measuring lipase or esterase activity using p-Nitrophenyl butyrate (pNPB).[5][6]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: 10 mM p-Nitrophenyl butyrate (pNPB) in acetonitrile (B52724) or isopropanol.
-
Enzyme Sample: Purified enzyme or biological sample.
-
96-well clear flat-bottom microplate or spectrophotometer cuvettes.
Procedure:
-
Prepare the reaction mixture by adding the appropriate volume of Assay Buffer to each well or cuvette.
-
Add the enzyme sample to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the pNPB stock solution. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.
-
Continuously monitor the increase in absorbance at 415 nm over a set period.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Determine the enzyme activity using the molar extinction coefficient of p-nitrophenol. A no-enzyme control should be run to account for spontaneous substrate hydrolysis.[7]
Chymotrypsin Activity Assay
This protocol outlines a method for determining chymotrypsin activity using p-Nitrophenyl acetate (pNPA).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
-
Substrate Stock Solution: 100 mM p-Nitrophenyl acetate (pNPA) in a minimal amount of acetonitrile.
-
Enzyme Sample: Purified chymotrypsin.
-
Spectrophotometer and cuvettes.
Procedure:
-
Add the Assay Buffer to a cuvette and equilibrate to 25°C.
-
Add the chymotrypsin solution to the cuvette and mix.
-
Initiate the reaction by adding a small aliquot of the pNPA stock solution.
-
Immediately begin recording the absorbance at 400 nm for several minutes.
-
The assay often shows a rapid initial "burst" of p-nitrophenol production followed by a slower, steady-state rate.
-
The initial burst corresponds to the acylation of the enzyme, while the steady-state rate reflects the rate-limiting deacylation step.
-
Analyze the kinetic trace to determine both the pre-steady-state and steady-state kinetic parameters.
Signaling Pathways Involving Key Enzymes
The enzymes frequently assayed with pNP esters are involved in critical cellular signaling pathways. Understanding these pathways is essential for drug development and disease research.
Alkaline Phosphatase in Bone Mineralization and MAPK Signaling
Tissue-nonspecific alkaline phosphatase (TNAP) plays a crucial role in bone formation by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi), which is a component of hydroxyapatite (B223615) crystals.[7][8] TNAP is also implicated in cellular signaling, where its activity can be regulated by the p38 MAP kinase pathway in response to stimuli like epinephrine (B1671497).[9][10]
Hormone-Sensitive Lipase (HSL) Signaling Pathway
Hormone-sensitive lipase is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue. Its activity is tightly regulated by hormones such as catecholamines and insulin (B600854) through a cAMP-dependent signaling cascade.[3][11]
Chymotrypsin and Protease-Activated Receptor (PAR) Signaling
Beyond its digestive role, chymotrypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells.[12] This can initiate downstream signaling cascades, such as the ERK1/2 pathway, influencing cellular processes like inflammation.
Synthesis of p-Nitrophenyl Esters
The synthesis of pNP esters is generally straightforward, making them accessible reagents for most laboratories.
Synthesis of p-Nitrophenyl Phosphate (pNPP)
A common method involves the reaction of p-nitrophenol with a phosphorylating agent, such as phosphoryl chloride (POCl₃) or dialkyl chlorophosphate, in the presence of a base.[1][4]
Synthesis of p-Nitrophenyl Acetate (pNPA) and Butyrate (pNPB)
These esters can be synthesized by the acylation of p-nitrophenol with the corresponding acid chloride (acetyl chloride or butyryl chloride) or anhydride (B1165640) in the presence of a base, or through carbodiimide-mediated esterification of the carboxylic acid and p-nitrophenol.[3][13]
Conclusion
p-Nitrophenyl esters have a rich history in the field of enzymology and continue to be indispensable tools for researchers. Their simplicity, reliability, and the ease of detection of the resulting chromogenic product have cemented their place in both fundamental research and clinical diagnostics. This technical guide provides a comprehensive overview of their application, from the historical context to detailed modern protocols and their relevance in understanding complex biological signaling pathways. As research continues to unravel the intricacies of enzymatic function, the foundational techniques built upon p-Nitrophenyl esters will undoubtedly continue to play a vital role.
References
- 1. wjgnet.com [wjgnet.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Cleaving Enzyme Produces Signaling Molecule Essential in Lipid Metabolism [nutritioninsight.com]
- 5. [PDF] The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of alkaline phosphatase activity by p38 MAP kinase in response to activation of Gi protein-coupled receptors by epinephrine in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a role of p38 MAP kinase in expression of alkaline phosphatase during osteoblastic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p-Nitrophenyl Laurate in Advancing Enzyme Kinetics Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrophenyl laurate (pNPL), a chromogenic substrate, is a pivotal tool in the field of enzyme kinetics, particularly for the characterization of lipolytic enzymes. Its hydrolysis by enzymes such as lipases and esterases yields p-nitrophenol, a yellow-colored product that allows for facile and continuous spectrophotometric monitoring of enzyme activity. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of p-NPL in enzyme kinetics. It delves into the mechanism of action, detailed experimental protocols, data interpretation, and the critical factors influencing the accuracy and reproducibility of pNPL-based assays. This guide is intended to be an in-depth resource for researchers and professionals in academia and the pharmaceutical industry, enabling them to effectively employ pNPL for enzyme characterization, inhibitor screening, and drug development.
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides and other water-insoluble esters.[1] Their roles in fat metabolism, signal transduction, and various industrial applications have made them a subject of intense research. The use of artificial substrates that produce a colored or fluorescent product upon enzymatic action has greatly simplified the study of these enzymes.
Among these, p-nitrophenyl esters have gained widespread use due to the straightforward nature of the colorimetric assay. This compound, with its 12-carbon fatty acid chain, is a particularly useful substrate for assaying lipases that show a preference for medium to long-chain fatty acids. This guide will focus on the specific application of pNPL in enzyme kinetics, providing the necessary technical details for its successful implementation in a research setting.
Mechanism of Action and Principle of the Assay
The enzymatic assay using this compound is based on the hydrolysis of the ester bond by a lipase (B570770) or esterase. This reaction liberates lauric acid and p-nitrophenol. In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm. The rate of formation of this colored product is directly proportional to the enzyme's activity and can be monitored over time using a spectrophotometer.[2][3]
The enzymatic hydrolysis of this compound generally follows a two-step mechanism, particularly for serine hydrolases like many lipases. The first step involves the formation of an acyl-enzyme intermediate, where the lauryl group is covalently attached to a serine residue in the enzyme's active site, and p-nitrophenol is released. In the second, rate-limiting step, the acyl-enzyme intermediate is hydrolyzed by water to release lauric acid and regenerate the free enzyme.[4]
Figure 1: Mechanism of this compound Hydrolysis and Detection.
Applications in Enzyme Kinetics
The pNPL assay is a versatile tool with numerous applications in both basic research and drug development:
-
Enzyme Characterization: Determining the kinetic parameters of a lipase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provides insights into its substrate affinity and catalytic efficiency.[5]
-
Substrate Specificity: By comparing the enzymatic activity with a range of p-nitrophenyl esters of varying fatty acid chain lengths (e.g., acetate, butyrate, octanoate, laurate, palmitate), the substrate preference of a lipase can be determined.[5][6]
-
Inhibitor Screening: The assay can be adapted for high-throughput screening of potential lipase inhibitors, which is crucial in drug discovery programs targeting diseases like obesity and hyperlipidemia.
-
pH and Temperature Profiling: The optimal pH and temperature for enzyme activity can be determined by performing the assay under a range of conditions.[7]
-
Quality Control: In industrial settings, the pNPL assay can be used for the quality control of lipase preparations.
Detailed Experimental Protocols
This section provides a detailed methodology for performing a lipase assay using this compound.
Reagents and Materials
-
This compound (pNPL)
-
Lipase enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Isopropanol or another suitable organic solvent for dissolving pNPL
-
Triton X-100 or another non-ionic detergent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Temperature-controlled incubator
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of pNPL in isopropanol. This stock solution should be stored at -20°C.
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.
-
Substrate Emulsion: To prepare the working substrate solution, an emulsion is typically required due to the poor water solubility of pNPL. A common method is to mix the pNPL stock solution with the assay buffer containing a detergent like Triton X-100. For example, a 1 mM substrate emulsion can be prepared by adding 1 part of the 10 mM pNPL stock solution to 9 parts of assay buffer containing 0.5% (v/v) Triton X-100 and vortexing vigorously. This solution should be prepared fresh daily.
-
Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Assay Procedure
The following protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Figure 2: General Experimental Workflow for the pNPL Lipase Assay.
-
Set up the microplate: Add the appropriate volume of assay buffer to each well.
-
Add substrate: Add the pNPL substrate emulsion to each well. The final concentration of pNPL in the reaction mixture should be optimized, but a common starting point is 0.5 to 1.0 mM.[1]
-
Pre-incubation: Incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add a small volume of the enzyme solution to each well to start the reaction. Mix gently.
-
Measure absorbance: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Controls: It is essential to include proper controls:
-
Blank (no enzyme): Contains all reaction components except the enzyme to measure the rate of spontaneous substrate hydrolysis.
-
Negative control (no substrate): Contains the enzyme and all other components except the substrate to account for any background absorbance from the enzyme solution.
-
Data Presentation and Analysis
Calculation of Enzyme Activity
The rate of the reaction (initial velocity, v₀) is determined from the linear portion of the absorbance versus time plot. The enzyme activity can then be calculated using the Beer-Lambert law:
Activity (μmol/min/mL) = (ΔAbs/min) / (ε × l) × (V_total / V_enzyme)
Where:
-
ΔAbs/min is the rate of change in absorbance per minute (the slope of the linear portion of the curve).
-
ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and temperature dependent). It is crucial to determine this value experimentally by creating a standard curve of known p-nitrophenol concentrations.
-
l is the path length of the light beam through the well (in cm). This is typically provided by the microplate manufacturer.
-
V_total is the total volume of the reaction mixture in the well.
-
V_enzyme is the volume of the enzyme solution added to the well.
One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 μmol of p-nitrophenol per minute under the specified assay conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data for lipases assayed with p-nitrophenyl esters. It is important to note that these values are highly dependent on the specific enzyme, source, and assay conditions.
Table 1: Vmax Values of a Wild-Type Lipase with Various p-Nitrophenyl Esters [5][6]
| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | C2 | 0.42 |
| p-Nitrophenyl butyrate | C4 | 0.95 |
| p-Nitrophenyl octanoate | C8 | 1.1 |
| p-Nitrophenyl dodecanoate (B1226587) (laurate) | C12 | 0.78 |
| p-Nitrophenyl palmitate | C16 | 0.18 |
This data illustrates the preference of this particular lipase for medium-chain fatty acid esters.
Table 2: Kinetic Parameters of Different Lipases with p-Nitrophenyl Esters [8][9]
| Enzyme Source | Substrate | Km (mM) | Vmax (units) |
| Acinetobacter sp. AU07 | p-Nitrophenyl myristate | 0.25 | 250 U/mg |
| Pseudomonas sp. | p-Nitrophenyl palmitate | 0.4 | 1500 U/mL |
| Candida rugosa | p-Nitrophenyl palmitate | 0.5 | 1200 U/mg |
| Kocuria flava Y4 | p-Nitrophenyl acetate | 4.625 | 125 µmol/min/mg |
Direct comparison of Vmax values should be made with caution as the units and experimental conditions may vary between studies.
Advantages and Disadvantages of this compound
Advantages:
-
Simplicity and Convenience: The colorimetric nature of the assay makes it easy to perform and requires standard laboratory equipment.
-
Continuous Monitoring: The assay allows for the continuous monitoring of enzyme activity, which is ideal for kinetic studies.
-
High Throughput: The assay is readily adaptable to a 96-well plate format, making it suitable for high-throughput screening of inhibitors or enzyme variants.
-
Good Substrate for Many Lipases: The C12 acyl chain of laurate is a suitable substrate for a wide range of lipases.
Disadvantages:
-
Low Water Solubility: pNPL is poorly soluble in water, necessitating the use of organic solvents for stock solutions and detergents for emulsification in the assay buffer.[7] This can potentially affect enzyme activity and stability.
-
Spontaneous Hydrolysis: p-Nitrophenyl esters can undergo spontaneous hydrolysis, particularly at alkaline pH, leading to high background absorbance.[7] A "no enzyme" control is crucial to correct for this.
-
pH-Dependent Absorbance of p-Nitrophenol: The molar extinction coefficient of p-nitrophenol is highly dependent on pH.[3][10] Therefore, the pH of the assay must be carefully controlled and the extinction coefficient determined for the specific conditions used.
-
Artificial Substrate: As an artificial substrate, the kinetic parameters obtained with pNPL may not always directly correlate with the enzyme's activity on its natural triglyceride substrates.
Conclusion
This compound is an invaluable tool for the study of enzyme kinetics, particularly for lipases and esterases. Its use in a simple and robust spectrophotometric assay allows for the determination of key kinetic parameters, substrate specificity, and the screening of inhibitors. While there are some limitations to consider, such as its low water solubility and the potential for spontaneous hydrolysis, these can be effectively managed with careful experimental design and the use of appropriate controls. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently and effectively utilize this compound in their work, ultimately contributing to a deeper understanding of enzyme function and the development of new therapeutic agents.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. benchchem.com [benchchem.com]
- 3. scielo.sa.cr [scielo.sa.cr]
- 4. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Enzymatic Hydrolysis of p-Nitrophenyl Laurate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of p-nitrophenyl laurate (pNPL), a widely utilized chromogenic substrate for the characterization of esterase and lipase (B570770) activity. The principle of this assay is centered on the enzymatic cleavage of the ester bond in pNPL, which liberates lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol tautomerizes to the p-nitrophenolate ion, a distinct yellow-colored species with a strong absorbance maximum around 405-410 nm. The rate of p-nitrophenolate formation is directly proportional to the enzyme's catalytic activity and can be conveniently monitored in real-time using a spectrophotometer. This guide details the underlying biochemical principles, provides a standardized experimental protocol, presents kinetic data, and offers visual representations of the reaction pathway and experimental workflow to aid researchers in the fields of biochemistry, enzymology, and drug development.
Introduction
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. These enzymes are of significant interest in various industrial and biotechnological applications, as well as in fundamental biochemical research. The characterization of esterase activity is crucial for understanding their biological function, identifying potent inhibitors, and engineering novel biocatalysts. A common and effective method for quantifying esterase activity involves the use of synthetic chromogenic substrates, among which p-nitrophenyl esters of varying acyl chain lengths are prominent.
This compound, a 12-carbon fatty acid ester, serves as a valuable substrate for assaying the activity of esterases with a preference for medium to long-chain fatty acid esters, a category that often includes lipases. The spectrophotometric assay based on pNPL hydrolysis is favored for its simplicity, high sensitivity, and amenability to high-throughput screening formats.
The Biochemical Principle
The enzymatic hydrolysis of this compound by an esterase proceeds in two key stages. The first is the enzyme-catalyzed cleavage of the ester linkage in pNPL. This reaction releases lauric acid and p-nitrophenol. The second stage is the pH-dependent ionization of the liberated p-nitrophenol to the p-nitrophenolate ion, which provides the basis for the colorimetric detection. The overall reaction is depicted in the signaling pathway diagram below.
Quantitative Kinetic Data
The efficiency of an esterase in hydrolyzing this compound can be quantified by determining its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of various p-nitrophenyl esters, including this compound, by the purified EstOF4 esterase.[1]
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1·µM-1) |
| p-Nitrophenyl Acetate | 37 ± 6 | 124 ± 4 | 3.4 |
| p-Nitrophenyl Propionate | 94 ± 9 | 211 ± 4 | 2.3 |
| p-Nitrophenyl Butyrate | 90 ± 9 | 219 ± 4 | 2.4 |
| p-Nitrophenyl Caproate | 60 ± 6 | 329 ± 6 | 5.5 |
| p-Nitrophenyl Caprylate | 102 ± 3 | 105 ± 2 | 1.0 |
| p-Nitrophenyl Caprate | 173 ± 8 | 70 ± 4 | 0.4 |
| This compound | 42 ± 5 | 6 ± 1 | 0.1 |
Data adapted from the kinetic parameters for hydrolysis of various p-nitrophenyl esters by purified EstOF4 at 50°C and pH 8.5.[1]
Detailed Experimental Protocol
This section provides a detailed methodology for performing a continuous spectrophotometric assay to measure esterase activity using this compound as the substrate.
4.1. Materials and Reagents
-
This compound (pNPL)
-
Esterase enzyme solution
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0 (The optimal pH may vary depending on the specific enzyme).[2]
-
Solubilizing Agent: Isopropanol (B130326) or a mixture of isopropanol and a detergent like Triton X-100.[3]
-
Spectrophotometer capable of measuring absorbance at 410 nm.
-
Cuvettes (1 cm path length) or a microplate reader.
-
Incubator or water bath.
4.2. Preparation of Solutions
-
Substrate Stock Solution (e.g., 10 mM): Due to the poor water solubility of pNPL, a stock solution is typically prepared in an organic solvent such as isopropanol.[3] Dissolve the appropriate amount of pNPL in isopropanol to achieve the desired concentration. Store this solution protected from light.
-
Working Substrate Solution: The working substrate solution is prepared by diluting the stock solution in the assay buffer. To maintain the solubility of pNPL and create a stable emulsion, a detergent like Triton X-100 is often included in the buffer.[3][4] The final concentration of the organic solvent in the assay mixture should be minimized to avoid enzyme denaturation.
-
Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that yields a linear rate of absorbance change over the desired time course. The optimal enzyme concentration should be determined empirically.
4.3. Assay Procedure
The following workflow diagram illustrates the key steps in the experimental protocol.
-
Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 37°C or 50°C).[2][5]
-
To a cuvette, add the appropriate volume of the working substrate solution and assay buffer to reach the desired final volume (e.g., 1 mL).
-
Place the cuvette in the spectrophotometer and pre-incubate for 5 minutes to allow the temperature to equilibrate.[2]
-
To initiate the reaction, add a small volume of the diluted enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at 410 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
It is crucial to run a blank reaction containing all components except the enzyme to account for any spontaneous hydrolysis of the substrate.[2] The rate of the blank reaction should be subtracted from the rate of the enzyme-catalyzed reaction.
4.4. Data Analysis
-
Plot the absorbance at 410 nm versus time (in minutes).
-
Determine the initial velocity (v₀) of the reaction from the slope of the linear portion of the curve (ΔAbs/Δt).
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔAbs/Δt) / (ε × l) × Vtotal / Venzyme
Where:
-
ΔAbs/Δt is the rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (a commonly cited value is around 11,983 M-1cm-1 at pH 7.5, but it is pH-dependent and should be determined empirically if high accuracy is required).[3]
-
l is the path length of the cuvette (typically 1 cm).
-
Vtotal is the total volume of the assay mixture.
-
Venzyme is the volume of the enzyme solution added.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2][3]
Conclusion
The enzymatic hydrolysis of this compound provides a robust and sensitive method for the characterization of esterase and lipase activities. This technical guide has outlined the fundamental principles, provided a detailed experimental protocol, presented relevant kinetic data, and included visual diagrams to facilitate a comprehensive understanding of this important biochemical assay. By following the methodologies described herein, researchers can obtain reliable and reproducible data on the catalytic properties of their enzymes of interest, thereby advancing their research in enzymology, drug discovery, and biotechnology.
References
- 1. Item - Kinetic parameters for hydrolysis of the various p-nitrophenyl esters by purified EstOF4. - Public Library of Science - Figshare [plos.figshare.com]
- 2. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 3. sonics.com [sonics.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Substrate specificity of the esterase EstOF4 against p-nitrophenyl esters and glyceryl esters. - Public Library of Science - Figshare [plos.figshare.com]
Methodological & Application
Application Note: Spectrophotometric Assay for Lipase Activity Using p-Nitrophenyl Laurate
Introduction
Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The quantification of lipase (B570770) activity is crucial in various fields, including drug discovery, biotechnology, and food science. This application note provides a detailed protocol for a simple and reliable colorimetric assay to determine lipase activity using p-nitrophenyl laurate (pNPL) as a substrate. The assay is based on the enzymatic hydrolysis of pNPL, which releases the chromogenic compound p-nitrophenol (pNP). Under alkaline conditions, pNP forms the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity.[1][2]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in this compound by lipase, yielding lauric acid and p-nitrophenol. In an alkaline environment, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a strong absorbance at 405-415 nm.[1][2][3] The reaction can be monitored continuously, allowing for the determination of the initial reaction velocity.
Experimental Protocols
1. Materials and Reagents
-
This compound (pNPL)
-
Lipase enzyme solution (of unknown activity)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
Incubator or water bath set to 37°C
2. Preparation of Solutions
-
Substrate Stock Solution (10 mM pNPL): Dissolve an appropriate amount of this compound in isopropanol to achieve a final concentration of 10 mM. This solution should be stored at -20°C and protected from light.[1]
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Add Triton X-100 to a final concentration of 0.5% (v/v) to aid in the emulsification of the substrate in the aqueous reaction mixture.[1]
-
Enzyme Solution: Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the time course of the assay.[1]
3. Assay Procedure (96-well plate format)
-
Assay Setup: In each well of a 96-well microplate, add 180 µL of the Reaction Buffer.
-
Add 10 µL of the 10 mM pNPL stock solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to emulsify and reach the desired reaction temperature.[1]
-
Reaction Initiation: To start the reaction, add 10 µL of the enzyme solution to each well.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained at 37°C throughout the measurement period.[1]
-
Controls:
-
Substrate Blank: A reaction mixture containing the reaction buffer and substrate but no enzyme, to measure the rate of spontaneous hydrolysis of pNPL.
-
Enzyme Blank: A reaction mixture containing the reaction buffer and enzyme but no substrate, to account for any background absorbance from the enzyme preparation.
-
4. Data Analysis and Calculation of Lipase Activity
-
Subtract the rate of the substrate blank from the rate of the enzyme-containing reactions.
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the lipase activity using the Beer-Lambert law and the following formula.[4]
Lipase Activity (U/mL) = (ΔA × V_total) / (ε × l × V_enzyme × t)
Where:
-
ΔA = Change in absorbance
-
V_total = Total reaction volume (in mL)
-
ε = Molar extinction coefficient of p-nitrophenol (typically 18,000 M⁻¹cm⁻¹ at 410 nm)[4]
-
l = Path length of the cuvette or microplate well (in cm)
-
V_enzyme = Volume of the enzyme sample used (in mL)
-
t = Reaction time (in minutes)
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.[5]
-
Data Presentation
Table 1: Summary of Quantitative Data for Lipase Activity Assay
| Parameter | Value | Units | Notes |
| Substrate | This compound | - | Chromogenic substrate |
| Substrate Stock Concentration | 10 | mM | Dissolved in isopropanol |
| Final Substrate Concentration | 0.5 | mM | In the final reaction mixture |
| Buffer | Tris-HCl | - | - |
| Buffer Concentration | 50 | mM | - |
| pH | 8.0 | - | Optimal for pNP color development |
| Detergent | Triton X-100 | - | For substrate emulsification |
| Detergent Concentration | 0.5 | % (v/v) | - |
| Reaction Temperature | 37 | °C | - |
| Wavelength for Absorbance | 405 | nm | - |
| Molar Extinction Coefficient (ε) of pNP | 18,000 | M⁻¹cm⁻¹ | At 410 nm |
| Incubation Time | 10 - 15 | minutes | For kinetic measurement |
Visualizations
Diagram 1: Signaling Pathway of this compound Hydrolysis
References
Application Note & Protocol: High-Throughput Screening of Lipase Inhibitors using p-Nitrophenyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that play a critical role in the digestion and metabolism of lipids. Their inhibition, particularly that of pancreatic lipase (B570770), is a well-established therapeutic strategy for the management of obesity and hyperlipidemia. High-throughput screening (HTS) is an indispensable tool in modern drug discovery for the identification of novel lipase inhibitors from extensive compound libraries.
This document provides a detailed protocol for a robust and reproducible HTS assay for lipase inhibitors utilizing the chromogenic substrate p-Nitrophenyl laurate (pNPL). The assay is predicated on the enzymatic hydrolysis of pNPL by lipase, which liberates p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at approximately 405-415 nm.[1][2] This method is readily adaptable for various lipase sources and can be conveniently performed in a 96-well plate format, rendering it highly suitable for HTS campaigns.
Assay Principle
The lipase-catalyzed hydrolysis of the ester bond in this compound results in the formation of lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which exhibits strong absorbance at 405-415 nm.[3] The rate of p-nitrophenol formation is directly proportional to the lipase activity. In the presence of an inhibitor, the rate of this reaction is diminished, allowing for the quantification of inhibitory activity by measuring the reduction in absorbance.
Figure 1: Enzymatic reaction of lipase with this compound and its inhibition.
Materials and Reagents
-
Lipase: Porcine pancreatic lipase (PPL) is commonly used.
-
Substrate: this compound (pNPL).
-
Buffer: 50 mM Tris-HCl buffer (pH 8.0 - 8.6).[1] Alternatively, 50 mM Sodium Phosphate buffer (pH 8.0) can be used.[4]
-
Emulsifier/Detergent: Triton X-100 and Sodium Deoxycholate.
-
Solvent for Substrate: Isopropanol (B130326).
-
Inhibitor Stock Solution: Test compounds and a known lipase inhibitor (e.g., Orlistat) dissolved in DMSO.
-
Microplates: 96-well, clear, flat-bottom plates.
-
Microplate Reader: Capable of measuring absorbance at 405-415 nm.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.6): Dissolve Tris base in deionized water to a final concentration of 50 mM and adjust the pH to 8.6 with HCl.
-
Substrate Stock Solution (10 mM pNPL): Dissolve this compound in isopropanol to a final concentration of 10 mM. This solution should be stored protected from light.
-
Working Substrate Solution (0.9 mM pNPL): Prepare the working substrate solution fresh daily. An optimal concentration of 0.9 mM has been reported.[1] To prepare, mix the 10 mM pNPL stock solution with the Assay Buffer containing 0.15% (w/v) polyvinyl alcohol or a suitable concentration of Triton X-100 and sodium deoxycholate to ensure substrate solubility and stability.[1] Gentle warming and sonication may be necessary to achieve a clear solution or a stable emulsion.
-
Lipase Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in cold Assay Buffer immediately before use. Keep the solution on ice. The optimal final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Test Compound and Control Plates: Prepare serial dilutions of test compounds and a positive control inhibitor (e.g., Orlistat) in DMSO. A small volume (e.g., 1-2 µL) of the compound solutions is pre-dispensed into the wells of the 96-well plate.
High-Throughput Screening Workflow
Figure 2: Experimental workflow for HTS of lipase inhibitors.
Assay Procedure (96-Well Plate Format)
-
Dispense Reagents:
-
Add Assay Buffer to all wells of a 96-well plate.
-
Add the test compounds, positive control (e.g., Orlistat), and DMSO (negative control) to their respective wells. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.
-
Add the lipase solution to all wells except for the blank wells (which contain all components except the enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Immediately begin monitoring the increase in absorbance at 410 nm at 37°C using a microplate reader.[5] Readings can be taken in kinetic mode (e.g., every minute for 15-30 minutes) or as a single endpoint measurement after a fixed incubation time.
Data Analysis
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] * 100
-
Determine the IC₅₀ value (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) for active compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables summarize key quantitative data for the lipase inhibition assay.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Value | Reference(s) |
| Substrate | This compound (pNPL) | [1] |
| Substrate Concentration | 0.9 mM | [1] |
| Enzyme | Porcine Pancreatic Lipase (PPL) | [1] |
| Buffer | 50 mM Tris-HCl | [1] |
| pH | 8.6 | [1] |
| Temperature | 30-37°C | [1][6] |
| Wavelength | 405-415 nm | [1][4] |
| Emulsifier | Polyvinyl alcohol (0.15% w/v) or Triton X-100/Sodium Deoxycholate | [1][4] |
Table 2: Kinetic Parameters of Lipase with Various p-Nitrophenyl Esters
| Substrate | Vmax (U/mg protein) | Reference(s) |
| p-Nitrophenyl acetate (B1210297) (C2) | 0.42 | [7] |
| p-Nitrophenyl butyrate (B1204436) (C4) | 0.95 | [7] |
| p-Nitrophenyl octanoate (B1194180) (C8) | 1.1 | [7] |
| p-Nitrophenyl dodecanoate (B1226587) (C12 - Laurate) | 0.78 | [7] |
| p-Nitrophenyl palmitate (C16) | 0.18 | [7] |
Note: The catalytic efficiency (Vmax/Km) for p-Nitrophenyl butyrate was found to be the highest among the tested substrates in one study, suggesting it as a highly efficient substrate.[7]
Table 3: IC₅₀ Values of Known Lipase Inhibitors
| Inhibitor | Lipase Source | Substrate | IC₅₀ | Reference(s) |
| Orlistat | Porcine Pancreas | p-Nitrophenyl palmitate | 9.32 - 12.80 ng/mL | [4] |
Note: Orlistat is a potent and well-characterized inhibitor of pancreatic lipase and serves as an excellent positive control for this assay.
Conclusion
The high-throughput screening assay for lipase inhibitors using this compound is a reliable, cost-effective, and adaptable method for identifying novel therapeutic agents for obesity and related metabolic disorders. The detailed protocol and optimized conditions presented in this application note provide a solid foundation for researchers to implement this assay in their drug discovery programs. Empirical determination of certain parameters, such as optimal enzyme concentration, is recommended to ensure the highest quality data.
References
Application Notes: Preparation of p-Nitrophenyl Laurate (pNPL) Substrate Solution for Lipase/Esterase Assays
Introduction
p-Nitrophenyl laurate (pNPL), also known as 4-nitrophenyl dodecanoate (B1226587), is a chromogenic substrate widely used in biochemical assays to determine the activity of lipases and esterases.[1][2] The enzymatic hydrolysis of the ester bond in pNPL releases p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically.[2][3] The rate of pNP formation is directly proportional to the enzyme's activity. Due to its hydrophobic nature, pNPL has very low solubility in aqueous solutions, necessitating the use of organic solvents and emulsifying agents to prepare a stable substrate solution for use in assays.[2][4]
These application notes provide a detailed protocol for the preparation and use of a pNPL substrate solution, intended for researchers, scientists, and drug development professionals engaged in enzyme characterization, inhibitor screening, and kinetic studies.
Principle of the Assay
Lipase (B570770) or esterase enzymes catalyze the hydrolysis of the this compound substrate. This reaction cleaves the ester bond, releasing lauric acid and p-nitrophenol. At a neutral to alkaline pH, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a distinct yellow color.[5] The rate of this color formation can be monitored continuously by measuring the increase in absorbance at a wavelength of 405-410 nm.
Materials and Reagents
-
This compound (pNPL) (MW: 321.42 g/mol )
-
Isopropanol (B130326) (2-Propanol)
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Hydrochloric acid (HCl), concentrated
-
Triton™ X-100
-
Deionized or nuclease-free water[6]
-
Magnetic stirrer and stir bars
-
pH meter
-
Sonicator (water bath or probe)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates or cuvettes
Experimental Protocols
Preparation of Reagents
4.1.1. 50 mM Tris-HCl Buffer (pH 8.0)
-
Weigh 6.05 g of Tris base and dissolve it in approximately 800 mL of deionized water.[7]
-
Place the solution on a magnetic stirrer.
-
Slowly add concentrated HCl to adjust the pH to 8.0. Monitor the pH carefully using a calibrated pH meter.[6][7]
-
Once the desired pH is reached, add deionized water to bring the final volume to 1 L.
-
Store the buffer at 4°C. For long-term storage, the buffer can be autoclaved or filtered through a 0.22 µm filter.[6][8]
4.1.2. 10 mM this compound (pNPL) Stock Solution
Caution: pNPL and isopropanol should be handled in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE).
-
Accurately weigh 32.14 mg of this compound.
-
Dissolve the pNPL in 10 mL of isopropanol.
-
Mix thoroughly by vortexing until the solid is completely dissolved. Gentle warming may be necessary but should be done with caution.[4]
-
Store this stock solution in a tightly sealed container at -20°C, protected from light.[9]
Preparation of 1 mM pNPL Substrate Working Emulsion
Note: This working solution should be prepared fresh before each experiment for optimal results.
-
Prepare the required volume of Assay Buffer Emulsifier by adding Triton X-100 to the 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 0.1% to 0.5% (v/v). For example, add 100 µL of Triton X-100 to 9.9 mL of buffer for a 1% solution, then dilute accordingly. A good starting concentration is 0.5% (v/v).[9][10]
-
To create the final 1 mM pNPL working emulsion, add 1 part of the 10 mM pNPL stock solution (from step 4.1.2) to 9 parts of the Assay Buffer Emulsifier.[9] For example, to make 10 mL of working solution, add 1 mL of the pNPL stock to 9 mL of the buffer containing Triton X-100.
-
Immediately vortex the mixture vigorously for 1-2 minutes.
-
For a more stable and homogenous emulsion, sonicate the mixture for 5-10 minutes in a water bath sonicator until it appears as a uniform, stable emulsion.[4]
Data Presentation
The following table summarizes the typical quantitative data and parameters for the preparation and use of the pNPL substrate solution in a standard lipase assay.
| Parameter | Value/Range | Notes | Source(s) |
| Stock Solution | |||
| pNPL Concentration | 10 - 20 mM | Higher concentrations may have solubility issues. | [4][9] |
| Solvent | Isopropanol, Acetonitrile | Isopropanol is commonly used. | [9][11] |
| Storage Temperature | -20°C | Protect from light to ensure stability. | [9] |
| Working Emulsion | |||
| Final pNPL Conc. | 0.8 - 2.0 mM | 1.0 mM is a common starting point. | [11][12][13] |
| Buffer Type | Tris-HCl, Phosphate | Tris-HCl is frequently used for lipase assays. | [12] |
| Buffer pH | 7.2 - 8.6 | Optimal pH is enzyme-dependent; pH 8.0 is a good start. | [10][12] |
| Emulsifying Agent | Triton X-100, Gum Arabic | Triton X-100 is a widely used non-ionic surfactant. | [4][11] |
| Agent Concentration | 0.1 - 1.0% (v/v) Triton X-100 | Optimization may be required to balance emulsion stability and enzyme activity. | [11][14] |
| Assay Conditions | |||
| Temperature | 30 - 45°C | Typically performed at 37°C. | [10][12] |
| Wavelength | 405 - 410 nm | Corresponds to the absorbance peak of p-nitrophenolate. | [2] |
| Reaction Volume | 100 - 200 µL (96-well plate) | Adaptable for cuvette-based assays (e.g., 1 mL). | [9] |
Visualization
The following diagrams illustrate the workflow for preparing the pNPL substrate solution and the principle of the enzymatic assay.
Caption: Workflow for the preparation of pNPL substrate solution.
Caption: Principle of the pNPL-based enzymatic assay.
References
- 1. CAS 1956-11-2: this compound | CymitQuimica [cymitquimica.com]
- 2. 1956-11-2 , 4-Nitrophenyl laurate;4-Nitrophenyl dodecanoate [chemsynlab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Lipase Activity at 405 nm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing free fatty acids and glycerol. Their broad substrate specificity and stability in organic solvents have led to their widespread use in various industrial applications, including biofuel production, food technology, pharmaceuticals, and cosmetics. Accurate and efficient determination of lipase (B570770) activity is paramount for enzyme characterization, process optimization, and inhibitor screening in drug development.
This document provides a detailed protocol for a simple, sensitive, and reliable colorimetric assay for determining lipase activity using p-nitrophenyl palmitate (pNPP) as a substrate. The principle of this assay is based on the enzymatic hydrolysis of pNPP by lipase, which liberates p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to the lipase activity.[1][2]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in p-nitrophenyl palmitate by lipase, which results in the release of palmitic acid and p-nitrophenol (pNP). In an alkaline buffer, the released pNP is deprotonated to form the p-nitrophenolate ion, which exhibits a strong absorbance at 405-410 nm.[1][2][3][4] The rate of increase in absorbance is therefore a direct measure of the lipase activity.
Caption: Enzymatic hydrolysis of p-nitrophenyl palmitate by lipase.
Data Presentation
Table 1: Physicochemical Properties of Common p-Nitrophenyl Ester Substrates
| Property | p-Nitrophenyl Myristate (pNPM) | p-Nitrophenyl Palmitate (pNPP) | Reference(s) |
| Molecular Formula | C₂₀H₃₁NO₄ | C₂₂H₃₅NO₄ | [2] |
| Molecular Weight | 349.46 g/mol | 377.52 g/mol | [2] |
| Fatty Acid Chain | Myristate (C14:0) | Palmitate (C16:0) | [2] |
| Solubility | Poor in aqueous solutions. Requires organic solvents (e.g., isopropanol (B130326), acetonitrile) and/or detergents for dispersion. | Very poor in aqueous solutions. Generally less soluble than pNPM, necessitating the use of organic solvents and emulsifiers. | [2] |
Table 2: Kinetic Parameters of Wild-Type Lipase on Various p-Nitrophenyl Esters
| Substrate | Vmax (U/mg protein) | Reference(s) |
| p-Nitrophenyl Acetate (C2) | 0.42 | [5][6] |
| p-Nitrophenyl Butyrate (C4) | 0.95 | [5][6] |
| p-Nitrophenyl Octanoate (C8) | 1.1 | [5][6] |
| p-Nitrophenyl Dodecanoate (C12) | 0.78 | [5][6][7] |
| p-Nitrophenyl Palmitate (C16) | 0.18 | [5][6][7] |
| Note: One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2][7] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
p-Nitrophenyl Palmitate (pNPP) Stock Solution (10 mM):
-
Substrate Emulsion:
-
Solution A: 10 mM pNPP in isopropanol (from step 2).
-
Solution B: 50 mM Tris-HCl buffer (pH 8.0) containing an emulsifier such as 0.4% (v/v) Triton X-100 and 0.1% (w/v) gum arabic.
-
To prepare the working substrate solution, slowly add 1 part of Solution A to 9 parts of Solution B with vigorous stirring or vortexing to form a stable emulsion.[2][3] The final substrate concentration in the assay will be 1 mM.
-
-
Lipase Solution:
-
Prepare a stock solution of the lipase enzyme in the assay buffer.
-
Perform serial dilutions of the stock solution with the assay buffer to achieve a concentration that results in a linear rate of absorbance change over the desired time course.
-
Lipase Activity Assay Protocol
Caption: Workflow for determining lipase activity.
-
Reaction Setup:
-
Pipette 900 µL of the pre-warmed (e.g., 37°C) substrate emulsion into a cuvette or a microplate well.[2]
-
Prepare a blank by adding 900 µL of the substrate emulsion and 100 µL of the assay buffer (without the enzyme).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 100 µL of the appropriately diluted lipase solution to the cuvette or well containing the substrate emulsion.[2]
-
Immediately mix the contents and start monitoring the increase in absorbance at 405 nm using a spectrophotometer with temperature control.[5][6]
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
-
Calculation of Lipase Activity
-
Determine the Rate of Reaction:
-
Plot the absorbance at 405 nm against time (in minutes).
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This represents the initial reaction velocity.[1]
-
-
Calculate Lipase Activity:
-
Use the Beer-Lambert law to calculate the lipase activity in Units/mL (U/mL). One unit (U) is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[7]
Activity (U/mL) = (ΔAbs/min) * Vt / (ε * l * Ve)
Where:
-
ΔAbs/min = The rate of change in absorbance per minute from the linear portion of the curve.
-
Vt = Total volume of the assay mixture (in mL).
-
ε = Molar extinction coefficient of p-nitrophenol at 405 nm under the specific assay conditions (a commonly cited value is 18,000 M⁻¹cm⁻¹ at 410 nm in alkaline pH).[1]
-
l = Path length of the cuvette (typically 1 cm).
-
Ve = Volume of the enzyme solution added (in mL).
-
Caption: Logical flow for calculating lipase activity.
Considerations and Troubleshooting
-
Substrate Solubility: p-Nitrophenyl esters, particularly those with long fatty acid chains like pNPP, have poor aqueous solubility.[2] It is crucial to prepare a stable substrate emulsion using organic solvents and emulsifying agents to ensure reproducibility.[2][3]
-
Spontaneous Hydrolysis: At alkaline pH, p-nitrophenyl esters can undergo spontaneous, non-enzymatic hydrolysis.[8] It is important to run a blank reaction (without the enzyme) to measure the rate of spontaneous hydrolysis and subtract it from the rate of the enzymatic reaction.
-
pH and Temperature: The activity of lipase and the absorbance of p-nitrophenol are pH and temperature-dependent.[4][9] It is essential to maintain a constant pH and temperature throughout the assay for accurate and reproducible results. The optimal pH for pancreatic lipase activity using a p-nitrophenyl ester substrate is often in the range of 8.0 to 9.0.[9]
-
Enzyme Concentration: The enzyme concentration should be chosen so that the reaction rate is linear for the duration of the assay. If the rate decreases over time, the enzyme concentration may be too high, leading to substrate depletion or product inhibition.
By following this detailed application note and protocol, researchers can reliably and accurately quantify lipase activity, facilitating their research and development efforts in various scientific and industrial fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. scielo.sa.cr [scielo.sa.cr]
- 9. tandfonline.com [tandfonline.com]
Application Note: Microplate Reader Assay Protocol for Esterase and Lipase Activity using p-Nitrophenyl Laurate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of esterase and lipase (B570770) activity using the chromogenic substrate p-nitrophenyl laurate (pNPL) in a 96-well microplate format.
Principle of the Assay
This assay quantifies esterase or lipase activity by measuring the enzymatic hydrolysis of this compound. The enzyme cleaves the ester bond in pNPL, releasing lauric acid and p-nitrophenol (pNP).[1][2][3] At an alkaline pH, p-nitrophenol tautomerizes to the p-nitrophenolate anion, which is a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm.[4][5] The rate of p-nitrophenol formation is directly proportional to the enzyme activity in the sample.[6]
Signaling Pathway and Reaction
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.sa.cr [scielo.sa.cr]
- 4. researchgate.net [researchgate.net]
- 5. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of p-Nitrophenyl Laurate in Soil Enzyme Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. In the context of soil ecosystems, lipase (B570770) activity serves as a crucial indicator of microbial activity and the rate of lipid biodegradation. The analysis of soil lipase activity is integral to studies in soil health assessment, bioremediation of oil-contaminated environments, and understanding carbon cycling. p-Nitrophenyl laurate (pNPL), a chromogenic substrate, offers a straightforward and sensitive method for the quantification of soil lipase activity. This document provides detailed application notes and protocols for the use of pNPL in soil enzyme analysis.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of this compound (pNPL) by soil lipases. This reaction releases lauric acid and p-nitrophenol (pNP).[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits strong absorbance at a wavelength of 405-420 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the lipase activity in the soil sample.[1]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Specifications | Storage |
| This compound (pNPL) | Substrate | 4°C, protected from light |
| Tris-HCl buffer | 50 mM, pH 7.0 - 9.0 | 4°C |
| Isopropanol | Reagent grade | Room Temperature |
| Heptane (B126788) or Methyltertiobutylether (MTBE) | Reagent grade (for alternative protocols) | Room Temperature |
| Calcium Chloride (CaCl₂) | 2.0 M solution | Room Temperature[3] |
| Tris Base or Sodium Hydroxide (NaOH) | For pH adjustment and reaction termination | Room Temperature |
| p-Nitrophenol (pNP) | Standard for calibration curve | 4°C, protected from light |
| Soil Samples | Air-dried and sieved (<2 mm) or field moist | 4°C[4] |
| Centrifuge tubes | 50 mL | - |
| Spectrophotometer or Microplate reader | Capable of reading absorbance at 410 nm | - |
| Shaking water bath or Incubator | Capable of maintaining 30-37°C | - |
Table 2: Typical Experimental Conditions for Soil Lipase Assay using pNPL
| Parameter | Recommended Range/Value | Notes |
| Soil Amount | 1.0 g (oven-dried equivalent) | The exact weight should be recorded.[4] |
| Substrate Concentration | 10 mM | May need optimization for specific soil types.[5] |
| Incubation Temperature | 30 - 37°C | Optimal temperature can vary depending on the microbial population.[5][6] |
| Incubation Time | 1 - 2 hours | Should be within the linear range of the reaction.[4][5] |
| Buffer pH | 7.0 - 9.0 | Optimal pH for soil lipases is often slightly alkaline.[7][8] |
| Wavelength for Absorbance Reading | 410 nm | Can range from 405-420 nm.[2][4] |
Experimental Protocols
Protocol 1: Standard Aqueous Assay
This protocol is adapted from standard methods for soil enzyme assays using p-nitrophenyl substrates.[1][4]
1. Reagent Preparation:
-
50 mM Tris-HCl Buffer (pH 8.0): Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water. Adjust the pH to 8.0 using 1 M HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.[1]
-
10 mM this compound (pNPL) Substrate Solution: Due to the poor water solubility of pNPL, a solvent is required. Dissolve 40 mg of p-NPL in 12 mL of isopropanol.[6] This stock can be further diluted in the reaction buffer. For a working solution, an emulsion may be prepared.
-
2.0 M CaCl₂ Solution: Dissolve 29.4 g of CaCl₂·2H₂O in 100 mL of deionized water. This is used to flocculate soil particles after the reaction.[4]
-
0.1 M Tris (pH 12) or 0.5 M NaOH: For reaction termination and color development.
-
p-Nitrophenol (pNP) Standard Stock Solution (1 mM): Dissolve 139.11 mg of pNP in 1 L of the Tris-HCl buffer. From this stock, prepare a series of dilutions (e.g., 0, 10, 20, 50, 100 µM) for the standard curve.
2. p-Nitrophenol Standard Curve:
-
To account for the adsorption of pNP to the soil matrix, it is recommended to prepare the standard curve in the presence of the soil being tested.[6]
-
In a series of centrifuge tubes, add 1.0 g of the soil sample.
-
Add the same volume of buffer and terminating reagents as used in the enzyme assay.
-
Add known concentrations of pNP standards to these tubes.
-
Vortex, centrifuge, and measure the absorbance of the supernatant at 410 nm.
-
Plot absorbance versus pNP concentration to generate the standard curve.
3. Enzyme Assay Procedure:
-
Weigh 1.0 g of moist soil into a 50 mL centrifuge tube. Prepare a control tube for each soil sample containing soil and buffer but no substrate.[1]
-
Add 4 mL of 50 mM Tris-HCl buffer (pH 8.0) to the tube.
-
Pre-incubate the tubes at 37°C for 10 minutes.[1]
-
Start the reaction by adding 1 mL of the 10 mM pNPL substrate solution. For the control tubes, add 1 mL of buffer.
-
Incubate the tubes at 37°C for 1 hour in a shaking water bath.[1]
-
Terminate the reaction by adding 1 mL of 2.0 M CaCl₂ and 4 mL of 0.1 M Tris (pH 12) or 0.5 M NaOH. This will stop the enzymatic reaction and develop the yellow color.[9]
-
Vortex the tubes and centrifuge at 4000 x g for 10 minutes to pellet the soil particles.[1]
-
Carefully transfer the supernatant to a cuvette or microplate.
-
Measure the absorbance at 410 nm using a spectrophotometer or microplate reader.[4]
4. Calculation of Lipase Activity:
-
Subtract the absorbance of the sample control from the absorbance of the test sample.
-
Using the standard curve, determine the concentration of pNP produced (in µmol) in the sample.
-
Lipase activity is typically expressed as µmol of pNP released per gram of dry soil per hour (µmol pNP g⁻¹ soil h⁻¹).
Protocol 2: Organic Solvent-Based Assay for Litters and Organic Soils
This method is adapted for materials with high organic content where substrate accessibility might be limited in an aqueous system.[5]
1. Reaction Mixture:
-
In a suitable vessel, combine 1.0 g of litter or organic soil, 2 mL of water, and 2 mL of heptane (or MTBE) containing 10 mM this compound.[5]
2. Incubation:
-
Incubate the mixture at 30°C for 2 hours with magnetic stirring (500 rpm).[5]
3. Measurement:
-
After incubation, centrifuge the sample to separate the phases.
-
The released p-nitrophenol in the aqueous phase can be quantified as described in Protocol 1 after alkalinization.
Mandatory Visualizations
Caption: Experimental workflow for the this compound-based soil lipase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Characterization of a novel lipase from Bacillus sp. isolated from tannery wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Determining Substrate Specificity of Lipases with p-Nitrophenyl Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the substrate specificity of lipases using a panel of p-Nitrophenyl (pNP) esters. This spectrophotometric assay is a robust, straightforward, and effective method for characterizing lipase (B570770) activity, which is a critical step in enzyme research and the development of lipase-targeted therapeutics.
Introduction
Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their substrate specificity, particularly concerning the fatty acid chain length of the substrate, is a key determinant of their biological function and industrial applicability. The use of chromogenic p-Nitrophenyl esters with varying acyl chain lengths allows for a rapid and sensitive colorimetric assay to establish a lipase's substrate preference.[1][2]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of a p-Nitrophenyl ester by a lipase. This reaction releases a fatty acid and p-nitrophenol (pNP).[1][3] In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and exhibits strong absorbance at approximately 405-415 nm.[1][3][4] The rate of p-nitrophenolate formation is directly proportional to the lipase activity and can be monitored over time using a spectrophotometer or a microplate reader.[3] By comparing the rate of hydrolysis across a range of pNP esters with different acyl chain lengths, the substrate specificity of the lipase can be determined.[1]
Caption: Principle of the lipase activity assay using p-Nitrophenyl esters.
Data Presentation: Comparative Lipase Activity
The substrate specificity of a lipase is quantitatively assessed by comparing its activity against a panel of pNP esters with varying acyl chain lengths. The following table summarizes typical data obtained for a wild-type lipase, illustrating its preference for certain fatty acid esters.
| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate (B1210297) (pNP-A) | C2 | 0.42[1][5][6] |
| p-Nitrophenyl butyrate (B1204436) (pNP-B) | C4 | 0.95[1][5][6] |
| p-Nitrophenyl octanoate (B1194180) (pNP-O) | C8 | 1.10[1][5][6] |
| p-Nitrophenyl dodecanoate (B1226587) (pNP-D) | C12 | 0.78[1][5][6] |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18[1][5][6] |
Note: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. The data presented is illustrative and will vary depending on the specific lipase and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for determining lipase substrate specificity using pNP esters in a 96-well microplate format.
-
Lipase enzyme of interest
-
p-Nitrophenyl esters (e.g., acetate, butyrate, octanoate, dodecanoate, palmitate)[1]
-
Tris-HCl buffer (50 mM, pH 8.0)[1]
-
Triton X-100[1]
-
Isopropanol[1]
-
96-well clear, flat-bottom microplate[1]
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature[1]
-
Substrate Stock Solutions (10 mM): Dissolve each p-Nitrophenyl ester in isopropanol (B130326) to a final concentration of 10 mM.[1]
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0, 0.5% Triton X-100): Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add Triton X-100 to a final concentration of 0.5% (v/v). The detergent is essential for emulsifying the longer-chain pNP esters in the aqueous reaction mixture.[1]
-
Enzyme Solution: Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the time course of the assay.[1]
-
Assay Setup: In a 96-well microplate, add 180 µL of the Reaction Buffer to each well.[1]
-
Substrate Addition: Add 10 µL of the respective 10 mM p-Nitrophenyl ester stock solution to the appropriate wells.[1]
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[1]
-
Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.[1]
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in the microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained throughout the measurement period.[1]
-
Calculate the Rate of Reaction: Plot the absorbance at 405 nm against time (in minutes). Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve.[1]
-
Calculate Lipase Activity: The rate of p-nitrophenol production can be calculated using the Beer-Lambert law, utilizing the molar extinction coefficient of p-nitrophenol. At pH > 9.2, the molar extinction coefficient is approximately 18,000 M⁻¹cm⁻¹.[7]
-
Determine Substrate Specificity: Compare the activity of the lipase against each p-Nitrophenyl ester to determine its substrate specificity. The ester that yields the highest reaction rate is considered the preferred substrate for the enzyme under the tested conditions.[1]
Caption: Experimental workflow for determining lipase substrate specificity.
Troubleshooting and Considerations
-
Substrate Solubility: Longer-chain pNP esters may have limited solubility. Ensure adequate mixing and the presence of a detergent like Triton X-100 to maintain a homogenous emulsion.[1]
-
Linear Range: It is crucial to work within the linear range of the assay. If the reaction proceeds too quickly, dilute the enzyme solution.
-
Spontaneous Hydrolysis: At alkaline pH, pNP esters can undergo spontaneous hydrolysis. It is important to run a control reaction without the enzyme to measure and subtract the background rate of hydrolysis.[8]
-
pH Optimization: The optimal pH for lipase activity and the absorbance of p-nitrophenolate should be considered. While most lipases are active in the neutral to alkaline range, the extinction coefficient of p-nitrophenol is highly pH-dependent.[3][9]
By following these protocols, researchers can effectively and efficiently characterize the substrate specificity of lipases, providing valuable insights for both basic research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scielo.sa.cr [scielo.sa.cr]
Application Note: Utilizing Triton X-100 for the Solubilization of p-Nitrophenyl Laurate in Enzymatic Assays
Introduction
p-Nitrophenyl laurate (pNPL) is a chromogenic substrate widely used for the determination of lipase (B570770) activity. The enzymatic hydrolysis of pNPL by lipase releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. A significant challenge in using pNPL is its poor solubility in aqueous solutions, which is necessary for most biochemical assays. Triton X-100, a non-ionic surfactant, is commonly employed to overcome this issue by forming stable micelles that can effectively solubilize the hydrophobic pNPL, creating a uniform emulsion suitable for enzymatic reactions.[1][2] The concentration of Triton X-100 is a critical parameter, as it must be sufficient to solubilize the substrate without denaturing or inhibiting the enzyme.[3][4]
Key Properties of Triton X-100
Triton X-100 is a versatile non-ionic detergent essential for solubilizing membrane proteins and creating stable emulsions for hydrophobic substrates.[5][6][7] Its properties are summarized below.
| Property | Value | References |
| Molecular Weight | ~625 - 647 g/mol | [5][8] |
| Detergent Class | Non-ionic | [5] |
| Critical Micelle Concentration (CMC) | 0.24 mM (~0.0155% w/v) | [5] |
| Aggregation Number | 100 - 155 | [6] |
| Micelle Molecular Weight | ~90,000 g | [5] |
| Cloud Point | 64-65°C | [5][6] |
Data Presentation
Table 1: Recommended Reagent Concentrations for Lipase Assays
The concentrations of Triton X-100 and this compound must be optimized for specific enzymes and assay conditions. The following table provides typical concentration ranges found in the literature.
| Reagent | Stock Solution | Working Concentration | Buffer System (Example) |
| This compound | 10-20 mM (in Isopropanol) | 0.1 - 1.5 mM | 50 mM Tris-HCl or Sodium Phosphate |
| Triton X-100 | 10% (w/v) Aqueous Solution | 0.05% - 0.5% (v/v) | pH 7.2 - 9.0 |
| Gum Arabic (Optional Stabilizer) | 5-10 mg/mL in Buffer | 0.5-1.0 mg/mL | - |
Note: The optimal concentration of Triton X-100 is a balance between achieving a stable emulsion and avoiding enzyme inhibition.[3] Some protocols recommend using co-surfactants or stabilizers like gum arabic or sodium deoxycholate.[3][9]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound (pNPL) Emulsion
This protocol details the steps to prepare a stable pNPL emulsion for use in lipase activity assays.
Materials:
-
This compound (pNPL)
-
Triton X-100
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Vortex mixer
-
Sonicating water bath (recommended)
Procedure:
-
Prepare pNPL Stock Solution: Dissolve this compound in isopropanol to create a stock solution, for example, at a concentration of 10 mM. Gentle warming may be necessary to fully dissolve the substrate.[10]
-
Prepare Triton X-100 Solution: Prepare a solution of Triton X-100 in the desired reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0). A typical starting concentration is 0.3% (v/v).[11]
-
Create the Emulsion: To create the final substrate emulsion, add 1 part of the pNPL stock solution to 9 parts of the Triton X-100 buffer solution while vigorously vortexing.[10][12]
-
Stabilize the Emulsion: For a more stable and uniform emulsion, sonicate the mixture in a water bath sonicator for 5-10 minutes.[10] This helps form stable mixed micelles.
-
Final Inspection: The final emulsion should be a homogenous, slightly opalescent solution, free from visible precipitate. This emulsion is now ready to be used as the substrate in the lipase activity assay.
Protocol 2: Spectrophotometric Lipase Activity Assay
This protocol outlines a general method for measuring lipase activity using the prepared pNPL-Triton X-100 emulsion.
Materials:
-
Prepared pNPL-Triton X-100 emulsion (from Protocol 1)
-
Lipase enzyme solution (in an appropriate buffer)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.6)[13]
-
Spectrophotometer or microplate reader capable of reading at 405-410 nm
-
Thermostatted cuvette holder or incubator
-
96-well microplate or cuvettes
Procedure:
-
Reaction Setup: In a microplate well or cuvette, add the reaction buffer and the pNPL-Triton X-100 emulsion. The final volume and substrate concentration should be optimized (e.g., for a 200 µL final volume, use 180 µL of the emulsion).
-
Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[12][14]
-
Initiate Reaction: Add a small volume of the lipase enzyme solution to the reaction mixture to initiate the hydrolysis reaction. Mix gently but thoroughly.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405-410 nm over time.[12][13] This wavelength corresponds to the formation of the p-nitrophenolate ion.
-
Data Acquisition: Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. Ensure the rate of reaction is linear during this period.
-
Calculate Lipase Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. Use the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and temperature) to calculate the rate of product formation and, subsequently, the enzyme activity.
Visualizations
Diagram 1: Workflow for pNPL Solubilization
References
- 1. CAS 1956-11-2: this compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of nonsolubilizing and solubilizing concentrations of Triton X-100 on Ca2+ binding and Ca2+-ATPase activity of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation [abm.com.ge]
- 6. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
- 7. Triton X-100 - Wikipedia [en.wikipedia.org]
- 8. snowpure.com [snowpure.com]
- 9. scielo.sa.cr [scielo.sa.cr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
How to solve p-Nitrophenyl laurate solubility issues in assay buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using p-Nitrophenyl laurate (pNPL) as a substrate in enzyme assays, with a particular focus on solubility issues.
Troubleshooting Guide
Issue: Precipitation or turbidity is observed when adding pNPL stock solution to the assay buffer.
Root Cause Analysis and Solutions:
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation typically occurs when the concentration of the organic solvent from the stock solution is insufficient to maintain solubility upon dilution into the aqueous assay buffer. The formation of a turbid solution can interfere with spectrophotometric readings and lead to inaccurate results.[1]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing this compound (pNPL) solubility issues in assay buffers.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents can I dissolve pNPL to prepare a stock solution?
A1: this compound is soluble in a variety of organic solvents. The choice of solvent may depend on the specific requirements of your assay, including potential effects on enzyme activity. It is crucial to keep the final concentration of the organic solvent in the assay as low as possible to avoid enzyme denaturation.[2][3]
Table 1: Solubility of this compound in Common Organic Solvents
| Organic Solvent | Reported Solubility | Notes |
| Chloroform | 1 g in 10 mL (100 mg/mL)[4] | Effective solvent, but use with caution due to potential enzyme inhibition. |
| Dimethylformamide (DMF) | ~1 mg/mL for p-nitrophenyl palmitate (a similar long-chain ester)[5] | Often used for preparing high-concentration stocks. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[6] | A common solvent for stock solutions, generally well-tolerated by enzymes at low final concentrations. |
| Ethanol (B145695) | Soluble[4] | A good choice for many assays, but the final concentration should be carefully optimized. |
| Ethyl Acetate | 1% w/v (10 mg/mL)[7] | Provides a clear, colorless solution. |
| Isopropanol | Commonly used for preparing pNPL stock solutions[8] | A widely used solvent in lipase (B570770) assays.[2][9] |
| Methanol | Soluble, especially when heated[4] | Effective, but can be more denaturing to some enzymes than ethanol or isopropanol. |
Q2: What detergents or emulsifiers can be used to prevent pNPL precipitation in the assay buffer?
A2: The addition of a detergent or an emulsifying agent to the aqueous assay buffer is a common and effective strategy to prevent the precipitation of pNPL and keep the substrate in a stable emulsion, accessible to the enzyme.[8]
Table 2: Common Detergents and Emulsifiers for pNPL Assays
| Detergent/Emulsifier | Type | Typical Final Concentration | Notes |
| Triton X-100 | Non-ionic | 0.1% - 0.5% (v/v)[2] | Widely used to create a stable emulsion. The optimal concentration can be enzyme-dependent and may enhance or inhibit activity.[2][10] |
| Sodium Deoxycholate | Anionic (Bile Salt) | 5 mM - 19 mM[1][11] | Often used in combination with other agents and can be particularly important for pancreatic lipase activity.[1] |
| Gum Arabic | Polysaccharide | 0.5 mg/mL - 3% (w/v)[12][13] | A natural emulsifier that can be used alone or in combination with detergents.[9][12] It can sometimes inhibit lipase activity in the absence of bile salts.[13] |
| Polyvinyl Alcohol | Non-ionic Polymer | 0.15% (w/v)[14] | Has been used as an emulsifying agent in flow-injection analysis systems for lipase activity.[14] |
Q3: Can the concentration of the organic solvent or detergent affect my enzyme's activity?
A3: Yes, both organic solvents and detergents can significantly impact enzyme activity. High concentrations of organic solvents can lead to denaturation and loss of enzyme function.[2] The effect of detergents is more complex; they can enhance activity by increasing the substrate's accessible surface area, but at higher concentrations, they can also inhibit or denature the enzyme.[2][10] It is crucial to perform control experiments to determine the optimal concentration of these additives for your specific enzyme and assay conditions.
Experimental Protocols
Protocol 1: Preparation of pNPL Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (powder)
-
Organic solvent (e.g., Isopropanol, DMSO, or Chloroform)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of pNPL powder. For a 10 mM stock solution, use 3.214 mg of pNPL per mL of solvent (Molecular Weight of pNPL is 321.41 g/mol ).
-
Add the appropriate volume of the chosen organic solvent to the pNPL powder.
-
Vortex the mixture vigorously until the pNPL is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can aid in dissolution, especially for higher concentrations.[5]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Spectrophotometric Lipase Assay using pNPL with Triton X-100
This protocol provides a general method for measuring lipase activity using pNPL as a substrate, with Triton X-100 to maintain substrate solubility in the aqueous buffer.
Materials:
-
pNPL stock solution (e.g., 10 mM in isopropanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Triton X-100
-
Enzyme solution (lipase)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare the Substrate Working Solution:
-
Add Triton X-100 to the assay buffer to achieve the desired final concentration (e.g., 0.1% v/v). Mix thoroughly.
-
To prepare the substrate working solution, add the pNPL stock solution dropwise to the vigorously vortexing assay buffer containing Triton X-100. A common dilution is 1:10 (e.g., 1 mL of 10 mM pNPL stock into 9 mL of buffer) to get a final pNPL concentration of 1 mM.[2]
-
The resulting solution should be a stable, slightly opalescent emulsion. Prepare this solution fresh before each experiment.
-
-
Enzyme Reaction:
-
Add 180 µL of the substrate working solution to each well of the 96-well microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution (appropriately diluted in assay buffer) to each well.
-
For the blank/control wells, add 20 µL of assay buffer without the enzyme.
-
-
Measurement:
-
Immediately start measuring the absorbance at 410 nm in a kinetic mode, taking readings every 30-60 seconds for a total of 10-15 minutes.
-
Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 15 minutes) by adding a stop solution (e.g., 1 M Na₂CO₃) and then measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
The lipase activity can be calculated using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.
-
Note: The optimal concentrations of pNPL, Triton X-100, and enzyme, as well as the assay temperature and pH, should be determined empirically for each specific lipase.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-Nitrophenyl laurate | 1956-11-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrophenyl dodecanoate | Lipase substrate | TargetMol [targetmol.com]
- 7. mpbio.com [mpbio.com]
- 8. This compound | 1956-11-2 | Benchchem [benchchem.com]
- 9. zenodo.org [zenodo.org]
- 10. Purification and Characterization of Lipase Produced by Leuconostoc mesenteroides Subsp. mesenteroides ATCC 8293 Using an Aqueous Two-Phase System (ATPS) Composed of Triton X-100 and Maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anamollabs.com [anamollabs.com]
- 12. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of gum arabic on lipase interfacial binding and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. researchgate.net [researchgate.net]
Effect of pH and temperature on p-Nitrophenyl laurate assay stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the p-Nitrophenyl laurate (pNPL) assay.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the this compound assay, covering topics from inconsistent results to substrate solubility challenges.
Q1: My lipase (B570770) activity appears to be very low or non-existent. What are the possible causes?
A1: Several factors can contribute to unexpectedly low lipase activity. Consider the following troubleshooting steps:
-
Incorrect pH: Lipase activity is highly pH-dependent. Most lipases have an optimal pH in the neutral to alkaline range (typically pH 7.0-9.0).[1][2] Ensure your assay buffer is at the optimal pH for your specific lipase.
-
Suboptimal Temperature: Enzyme activity is sensitive to temperature. While 37°C is a common incubation temperature, some lipases may have different optimal temperatures or lose stability over time at higher temperatures.[1][2][3] Consider performing the assay at a lower temperature (e.g., 25°C or 30°C) for more stable, albeit potentially slower, activity.[2][3]
-
Improper Enzyme Storage: Repeated freeze-thaw cycles or improper storage temperatures can lead to a loss of enzyme activity. Store lipase solutions as recommended by the manufacturer, often at -20°C in a glycerol-containing buffer for stability.[3]
-
Presence of Inhibitors: Your sample may contain inhibitors such as heavy metals, chelating agents (e.g., EDTA), or residual organic solvents from purification steps.[1][3]
Q2: I am observing high background absorbance in my negative control (no enzyme) wells. Why is this happening?
A2: High background signal is often due to the spontaneous hydrolysis of the pNPL substrate, which can occur under certain conditions:
-
Alkaline pH: p-Nitrophenyl esters are susceptible to spontaneous hydrolysis at alkaline pH, typically above 9.0.[3] This results in the release of p-nitrophenol and a subsequent increase in absorbance, independent of enzyme activity.
-
Elevated Temperature: Higher incubation temperatures can accelerate the rate of spontaneous substrate hydrolysis.
To mitigate this, consider lowering the assay pH to a range where the enzyme is still active but spontaneous hydrolysis is minimized (e.g., pH 8.0).[3] Always include a "substrate-only" control to measure the rate of non-enzymatic hydrolysis, which can then be subtracted from your sample readings.
Q3: The results of my pNPL assay are inconsistent and not reproducible. What should I check?
A3: A lack of reproducibility can stem from several experimental variables:
-
Temperature and pH Fluctuations: Ensure consistent temperature and pH across all wells and experiments.[1] Use a temperature-controlled plate reader and freshly prepared buffers.
-
Inadequate Substrate Emulsification: pNPL is hydrophobic and requires proper emulsification for consistent access by the lipase. The use of detergents like Triton X-100 or emulsifying agents such as gum arabic is crucial for creating a stable substrate emulsion.[4]
-
Pipetting Inaccuracy: Inconsistent pipetting, especially of viscous solutions like the substrate or enzyme stock, can introduce significant errors.[1] Use calibrated pipettes and proper pipetting techniques.
-
Substrate Precipitation: If the pNPL is not fully dissolved in the initial organic solvent (e.g., isopropanol) or if the concentration of the organic solvent is too high in the final reaction mixture, the substrate may precipitate, leading to inconsistent results.
Q4: I'm having trouble dissolving the this compound substrate. What can I do?
A4: this compound is poorly soluble in aqueous solutions. To prepare the substrate solution effectively:
-
Dissolve in an Organic Solvent: First, dissolve the pNPL in an appropriate organic solvent such as isopropanol (B130326) or ethanol.[4]
-
Use an Emulsifying Agent: The organic pNPL solution should then be added to an aqueous buffer that contains an emulsifying agent like Triton X-100, gum arabic, or sodium deoxycholate to create a stable emulsion.[4]
It is critical to determine the tolerance of your specific lipase to the chosen organic solvent, as high concentrations can inhibit enzyme activity.[3]
Data Summary Tables
The following tables summarize the key parameters affecting the this compound assay.
Table 1: Effect of pH on p-Nitrophenol Absorbance and Stability
| pH Range | Predominant form of p-Nitrophenol | Absorbance Maximum | Color of Solution | Stability of p-Nitrophenol |
| < 6.0 | Protonated (p-nitrophenol) | ~317 nm[5] | Colorless | Less stable in aqueous solution |
| ~ 7.0 | Mixture of protonated and deprotonated forms | Dependent on equilibrium | Light yellow | Moderately stable |
| > 9.0 | Deprotonated (p-nitrophenolate ion) | ~401-410 nm[5] | Intense yellow | Stable in aqueous solution[6] |
Table 2: General Temperature and pH Optima for Lipase Activity in pNPL Assays
| Parameter | Typical Optimal Range | Key Considerations |
| pH | 7.0 - 9.0[1] | Highly dependent on the specific lipase source. Some fungal lipases may have acidic optima. |
| Temperature | 30°C - 50°C[4] | Varies with the lipase source. Higher temperatures can increase activity but may also lead to enzyme denaturation and increased spontaneous substrate hydrolysis over time.[2][3] |
Experimental Protocols
Protocol 1: General this compound (pNPL) Lipase Activity Assay
This protocol provides a general guideline. Optimization for your specific lipase and experimental conditions is recommended.
Materials:
-
This compound (pNPL)
-
Isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Lipase solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of pNPL in isopropanol.
-
Reaction Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 0.5% (v/v) Triton X-100.
-
Assay Setup:
-
In each well of a 96-well plate, add 180 µL of the Reaction Buffer.
-
Add 10 µL of the lipase solution (or buffer for the negative control).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 10 µL of the pNPL Substrate Stock Solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
Calculation: Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. Lipase activity can be calculated using a p-nitrophenol standard curve or its molar extinction coefficient under the specific assay conditions.
Protocol 2: Troubleshooting Substrate Autohydrolysis
This protocol helps to determine the rate of non-enzymatic hydrolysis of pNPL.
Procedure:
-
Follow the setup in Protocol 1, but in the "Assay Setup" step, add 10 µL of the assay buffer to the control wells instead of the lipase solution.
-
Initiate the reaction and measure the absorbance as described in Protocol 1.
-
The rate of change in absorbance in these wells represents the rate of spontaneous substrate hydrolysis. This value should be subtracted from the rates obtained for the enzyme-containing samples.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the pNPL assay.
Caption: Experimental workflow for the this compound lipase assay.
Caption: Interacting effects of pH and temperature on pNPL assay components.
References
Troubleshooting high background absorbance in lipase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during lipase (B570770) activity experiments, with a focus on addressing high background absorbance.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to high background absorbance in lipase activity assays, providing explanations and actionable solutions.
Q1: Why am I observing a high background signal in my negative control wells (e.g., no-enzyme control)?
A1: High background absorbance in negative controls is a common issue that can mask the true enzyme activity. The primary causes include:
-
Spontaneous Substrate Hydrolysis: Chromogenic substrates, such as p-nitrophenyl (pNP) esters, can hydrolyze spontaneously, especially at alkaline pH.[1][2][3] This non-enzymatic hydrolysis releases the chromophore (e.g., p-nitrophenol), leading to an increase in absorbance over time, even without a lipase.[4][5] The rate of this spontaneous hydrolysis is dependent on pH and temperature.[4]
-
Contaminated Reagents: Reagents, including buffers and water, can be contaminated with microbial lipases, which can hydrolyze the substrate and contribute to the background signal.[1]
-
Sample Interference: Components within the sample itself, such as compounds that absorb at the detection wavelength, can cause high initial background readings.[1][6]
-
Reagent Carryover: In automated analyzers, carryover of reagents from previous assays, such as triglyceride (TGL) reagents which contain microbial lipase, can lead to falsely elevated lipase values.[7][8]
Q2: How can I determine the source of the high background absorbance?
A2: A systematic approach using proper controls is essential to pinpoint the source of high background.[9]
-
Run a "Substrate-Only" Control: Prepare a reaction mixture containing the assay buffer and substrate, but no enzyme or sample.[1] Monitoring the absorbance of this control over time will reveal the rate of spontaneous substrate hydrolysis under your specific assay conditions.[5]
-
Run a "No-Substrate" Control: This control contains the assay buffer and the enzyme/sample but lacks the substrate. This will help identify if the enzyme preparation or sample itself contributes to the background absorbance.[9]
-
Run a "Buffer-Only" Blank: This well should contain only the assay buffer to zero the spectrophotometer and determine if the buffer itself has any inherent absorbance.[10]
Q3: My substrate appears to be unstable. How can I minimize spontaneous hydrolysis?
A3: Substrate instability, particularly with p-nitrophenyl esters, is a frequent cause of high background. Here are some strategies to mitigate this:
-
Optimize Assay pH: While many lipases are active at alkaline pH, higher pH increases the rate of spontaneous ester hydrolysis.[2][3][4] It's crucial to find a balance where the enzyme is sufficiently active, but the background from substrate autohydrolysis is minimal. For instance, a pH of 8.0 is often a good compromise for pancreatic lipases.[11]
-
Prepare Fresh Substrate Solutions: Always prepare substrate solutions fresh before each experiment.[1][4] Avoid using old or improperly stored substrate stocks.
-
Proper Substrate Storage: Store substrate stock solutions, often dissolved in an organic solvent like isopropanol (B130326) or acetonitrile, at low temperatures (e.g., -20°C) to minimize degradation.[5][11]
-
Consider Alternative Substrates: If spontaneous hydrolysis remains a significant issue, consider using alternative substrates that are more stable under your assay conditions.
Q4: What should I do if I suspect contamination of my reagents?
A4: Microbial contamination is a potential source of extraneous lipase activity.[1]
-
Use High-Purity Water: Prepare all buffers and solutions with sterile, high-purity water.
-
Filter-Sterilize Buffers: Filter-sterilizing your assay buffer can help remove microbial contaminants.
-
Prepare Fresh Reagents: Whenever possible, prepare fresh buffers and reagent solutions for your experiments.
Q5: How can sample components interfere with the assay and how can I address this?
A5: The sample matrix itself can interfere with the assay, leading to high background or inaccurate results.
-
Turbidity: Samples rich in lipids, such as tissue homogenates, can cause turbidity, which scatters light and leads to high absorbance readings.[6] Centrifugation of the sample homogenate to remove insoluble material can help reduce turbidity.[12]
-
Endogenous Colored Compounds: If your sample contains compounds that absorb light at the same wavelength as your product, this will contribute to the background. A sample blank (sample + buffer, no substrate) can be used to subtract this background absorbance.[13]
-
Presence of Inhibitors or Activators: Samples may contain endogenous lipase inhibitors (e.g., EDTA, ascorbic acid) or activators (e.g., calcium ions) that can affect the assay results.[1] Some lipases are calcium-dependent, and the presence of chelating agents like EDTA in the sample preparation buffer can inhibit their activity.[13]
Experimental Protocols
Protocol 1: Assessing Spontaneous Substrate Hydrolysis
Objective: To determine the rate of non-enzymatic hydrolysis of the substrate under your experimental conditions.
Methodology:
-
Prepare the reaction mixture in a microplate well or cuvette, including the assay buffer and any additives (e.g., detergents, co-solvents) at their final concentrations.
-
Add the substrate to the reaction mixture at the same final concentration used in your lipase assay.
-
Do not add any enzyme or sample.
-
Incubate the plate or cuvette at the same temperature as your standard assay.
-
Measure the absorbance at the appropriate wavelength at regular time intervals for the duration of your assay.
-
Plot absorbance versus time. The slope of this line represents the rate of spontaneous substrate hydrolysis, which should be subtracted from the rate observed in the presence of the enzyme.
Protocol 2: Preparation of a Proper Blank for Lipase Assays
Objective: To create an appropriate blank to account for background absorbance from the sample and reagents, excluding the enzymatic reaction.
Methodology:
There are several types of blanks, and the appropriate one depends on the nature of your sample and the suspected source of interference.
-
Reagent Blank:
-
Prepare the reaction mixture with all components (buffer, substrate, etc.) except the enzyme/sample.
-
Use this to measure the background from the reagents and spontaneous substrate hydrolysis.
-
-
Sample Blank (No Substrate):
-
Prepare the reaction mixture with the buffer and your sample.
-
Do not add the substrate.
-
This blank accounts for the inherent absorbance of your sample at the detection wavelength.[13]
-
-
Stopped-Reaction Blank:
-
First, mix the buffer and the stopping reagent (e.g., trichloroacetic acid [TCA] or a strong base, depending on the assay).[14]
-
Then, add the enzyme/sample and the substrate.
-
This type of blank accounts for any non-enzymatic interactions between the sample, substrate, and other reagents.
-
Data Presentation
Table 1: Effect of pH on Spontaneous Hydrolysis of p-Nitrophenyl Butyrate (pNPB)
| pH | Rate of Spontaneous Hydrolysis (ΔAbs/min) |
| 7.0 | Low |
| 8.0 | Moderate |
| 9.0 | High |
| 10.0 | Very High |
Note: The rates are qualitative and illustrate a general trend. Actual rates will depend on temperature, buffer composition, and substrate concentration.[2][3][4]
Table 2: Troubleshooting High Background Absorbance
| Potential Cause | Recommended Control/Action | Expected Outcome if Cause is Addressed |
| Spontaneous Substrate Hydrolysis | Run a "substrate-only" control. Lower the assay pH. | The rate of absorbance increase in the control will be significant. A lower pH will reduce this rate. |
| Reagent Contamination | Use fresh, sterile reagents. | Background absorbance will decrease with new reagents. |
| Sample Turbidity | Centrifuge the sample before the assay. | The initial absorbance of the sample blank will be lower. |
| Interfering Substances in Sample | Run a "sample blank" (no substrate). | The sample blank will have high absorbance, which can be subtracted from the test sample readings. |
| Reagent Carryover (Automated Systems) | Separate assays for triglycerides and lipase.[7][8] | Falsely elevated lipase results will be eliminated. |
Mandatory Visualization
Caption: Troubleshooting workflow for high background absorbance in lipase assays.
Caption: Experimental workflow for a lipase assay with appropriate controls.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of Analytical Error in Lipase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of analytical error in lipase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 脂肪酶活性测定实验方案 [sigmaaldrich.com]
How to address inconsistent results in p-Nitrophenyl laurate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in p-Nitrophenyl laurate (pNPL) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (pNPL) assay?
The pNPL assay is a colorimetric method used to determine the activity of lipases and esterases. The enzyme catalyzes the hydrolysis of the this compound substrate, releasing lauric acid and p-nitrophenol (pNP).[1] In an alkaline environment (typically pH > 7), p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-415 nm.[2] The rate of p-nitrophenol formation is directly proportional to the enzymatic activity.
Q2: Why am I observing high background absorbance in my negative controls?
High background absorbance can be caused by the spontaneous hydrolysis of pNPL, which is more likely to occur at alkaline pH and higher temperatures.[1] It is also important to ensure that all reagents and buffers are free from microbial contamination, as some microorganisms can produce lipases.[3]
Q3: My results are not reproducible between experiments. What are the common causes?
Lack of reproducibility in pNPL assays can stem from several factors:
-
Temperature Fluctuations: Lipase (B570770) activity is highly sensitive to temperature changes. Ensure all reagents are equilibrated to the assay temperature before starting the reaction and use a temperature-controlled incubation system.[3]
-
pH Variations: The pH of the assay buffer is critical for optimal enzyme activity. Prepare buffers carefully and verify the pH at the assay temperature, as it can change with temperature.[3]
-
Pipetting Errors: Inconsistent pipetting, especially of viscous solutions, can introduce significant variability. Use calibrated pipettes and proper techniques.
-
Substrate Preparation: Inconsistent preparation of the pNPL substrate emulsion can lead to variability in substrate availability. Ensure a consistent and homogenous substrate solution for each experiment.
Q4: The measured lipase activity is lower than expected. What could be the reason?
Lower-than-expected activity can be due to several factors:
-
Enzyme Instability: The lipase may not be stable under the assay conditions (e.g., pH, temperature).
-
Presence of Inhibitors: The sample may contain endogenous inhibitors. Common interfering substances include certain metal ions, detergents, and organic solvents.[3]
-
Suboptimal Substrate Concentration: The concentration of pNPL may not be optimal for the specific lipase being used.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent results in your pNPL assays.
| Issue | Possible Cause | Recommended Action |
| High Background Signal | Spontaneous hydrolysis of pNPL. | Prepare fresh pNPL solution for each experiment. Run a "substrate only" control (without enzyme) to measure the rate of spontaneous hydrolysis.[3] |
| Contaminated reagents. | Use sterile, high-purity water and reagents. Filter-sterilize buffers if necessary.[3] | |
| Interfering substances in the sample. | Run a "sample control" (sample with all reaction components except the enzyme) to check for background absorbance from the sample itself. | |
| Poor Reproducibility | Inaccurate temperature control. | Use a water bath or incubator with precise temperature control. Pre-incubate all solutions at the desired temperature.[3] |
| Inconsistent pH of the buffer. | Prepare buffers fresh and verify the pH at the assay temperature.[3] | |
| Inhomogeneous substrate emulsion. | Ensure thorough and consistent mixing when preparing the pNPL substrate solution. Sonication can sometimes help create a more uniform emulsion. | |
| Pipetting inaccuracies. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low or No Activity | Inactive enzyme. | Verify the activity of the enzyme with a positive control. Store the enzyme under recommended conditions. |
| Presence of inhibitors in the sample. | Perform a spike-and-recovery experiment by adding a known amount of active lipase to your sample to test for inhibition.[3] | |
| Suboptimal assay conditions (pH, temperature, substrate concentration). | Optimize these parameters for your specific lipase. Refer to the literature for the optimal conditions for your enzyme or perform an optimization experiment. | |
| Turbid Reaction Mixture | Poor solubility of pNPL. | Prepare the pNPL stock solution in an appropriate organic solvent (e.g., isopropanol (B130326), DMSO) and add it to the aqueous buffer with vigorous mixing. The use of detergents like Triton X-100 or sodium deoxycholate can help to emulsify the substrate.[4][5] |
Data Presentation
Table 1: Optimal pH and Temperature for Various Lipases with p-Nitrophenyl Esters
| Lipase Source | Substrate | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Anoxybacillus flavithermus HBB 134 | pNPL | 8.0 | Not Specified | [6] |
| Bacillus licheniformis IBRL-CHS2 | This compound | 7.0 | 35 | [7] |
| Porcine Pancreas | This compound | 8.6 (Tris-HCl), 8.2 (Barbital) | 30-50 | [8] |
| Chryseobacterium polytrichastri ERMR1:04 | p-Nitrophenyl palmitate | 8.0 | 37 | [9] |
| Anoxybacillus sp. HBB16 | pNPL | 8.0 | Not Specified | [10] |
| Rhizopus arrhizus | p-Nitrophenyl palmitate | 8.0 (NaP), 9.0 (Tris-HCl) | 37 | [3][5] |
Table 2: Effect of Detergents on Lipase Activity
| Lipase Source | Detergent (Concentration) | Effect on Activity | Reference(s) |
| Thermosyntropha lipolytica (LipA and LipB) | SDS (0.2%) | Significant increase | [11] |
| Metagenomic Lipase (LipC12) | CTAB, NLS, Triton X-100 (0.1% v/v) | Enhanced up to 175% | [4] |
| Metagenomic Lipase (LipC12) | NP40 (0.1% v/v) | No effect | [4] |
| Metagenomic Lipase (LipC12) | SDS, Tween 20, 40, 60 (0.1% v/v) | Inhibition | [4] |
Table 3: Influence of Organic Solvents on Pancreatic Lipase Activity
| Organic Solvent | Concentration (v/v) | Effect on Activity | Reference(s) |
| DMSO, Methanol | Up to 30% | Well tolerated | [3][5] |
| Ethanol | Up to 20% | Well tolerated | [3][5] |
| Isopropanol, Acetonitrile | Up to 10% | Well tolerated | [3][5] |
| Chloroform, Diethyl ether | Not specified | Inhibited | [7] |
Table 4: Comparative Kinetics of Different Lipases with p-Nitrophenyl Esters
| Lipase Source | Substrate | Km (mM) | Vmax (U/mg) | Reference(s) |
| Thermosyntropha lipolytica (LipA) | This compound | 1.8 | 12.6 | [11] |
| Thermosyntropha lipolytica (LipB) | This compound | 1.65 | 13.3 | [11] |
| Bacillus licheniformis IBRL-CHS2 | This compound | 0.36 | 357 (µmol min⁻¹ mg⁻¹) | [7] |
| Wild Type Lipase | p-Nitrophenyl dodecanoate | Not Specified | 0.78 | [2] |
| Acinetobacter sp. | p-Nitrophenyl myristate | 0.17 | 14.61 | [12] |
Experimental Protocols
Detailed Methodology for a Standard this compound (pNPL) Assay
This protocol provides a general framework for a pNPL assay. Optimization of specific parameters may be required for different enzymes and experimental setups.
Materials:
-
This compound (pNPL)
-
Isopropanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Detergent (e.g., Triton X-100 or sodium deoxycholate)
-
Lipase solution (enzyme of interest)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Preparation of pNPL Stock Solution: Dissolve pNPL in isopropanol or DMSO to a final concentration of 10 mM.
-
Preparation of Reaction Buffer: Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 8.0). If required, add a detergent like Triton X-100 to a final concentration of 0.1-0.5% (v/v) to aid in substrate emulsification.
-
Preparation of Substrate Working Solution: Prepare the substrate working solution by adding the pNPL stock solution to the reaction buffer with vigorous vortexing to create a homogenous emulsion. The final concentration of pNPL should be optimized for the specific lipase (a starting concentration of 0.9 mM can be used).[8] The final concentration of the organic solvent should typically be kept below 5% (v/v).
-
Assay Setup:
-
Add 180 µL of the substrate working solution to each well of a 96-well microplate.
-
Include appropriate controls:
-
Blank: 180 µL of substrate working solution + 20 µL of buffer (to measure spontaneous hydrolysis).
-
Sample Control: 180 µL of reaction buffer without pNPL + 20 µL of sample (to account for sample color).
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of the lipase solution to the appropriate wells.
-
Immediately start measuring the absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the sample rates.
-
Calculate the lipase activity using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.
-
Visualizations
References
- 1. scielo.sa.cr [scielo.sa.cr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Preventing p-Nitrophenyl laurate precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrophenyl laurate (p-NPL) stock solutions. Our aim is to help you prevent precipitation and ensure the stability and reliability of your experimental reagents.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from stock and working solutions is a common issue that can significantly impact experimental results. This guide provides a systematic approach to diagnose and resolve these problems.
Problem: Precipitate forms in the organic stock solution upon storage.
| Potential Cause | Troubleshooting Steps |
| Solvent Evaporation | Ensure vials are tightly sealed with high-quality caps (B75204) to prevent solvent loss, which increases the concentration of p-NPL. |
| Temperature Fluctuations | Store the stock solution at a constant, recommended temperature, typically 2-8°C, and protect it from light.[1] Avoid repeated freeze-thaw cycles. |
| Low Purity of p-NPL | Use high-purity p-NPL. Impurities can act as nucleation sites for precipitation. |
| Inappropriate Solvent | While p-NPL is soluble in several organic solvents, its long-term stability can vary. If precipitation persists, consider preparing fresh solutions before use. |
Problem: Precipitate forms immediately when adding the p-NPL stock solution to an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | p-NPL is sparingly soluble in water.[2] It is crucial to use a carrier solvent and an emulsifying agent in the aqueous phase. |
| Inadequate Emulsification | Incorporate a non-ionic detergent like Triton X-100 or an emulsifier like gum arabic into your aqueous buffer before adding the p-NPL stock solution.[2] |
| Incorrect Order of Addition | Always add the p-NPL stock solution to the vigorously mixing (e.g., vortexing) aqueous buffer containing the emulsifier. This promotes the formation of stable micelles. |
| High Final Concentration | The final concentration of p-NPL in the aqueous solution may be too high. Try reducing the final concentration. |
| Solvent Incompatibility | Ensure the organic solvent used for the stock solution is miscible with your aqueous buffer at the final concentration. High concentrations of some organic solvents can also affect enzyme stability. |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution?
A1: this compound has a long, hydrophobic lauryl chain, which makes it poorly soluble in aqueous solutions.[3] Precipitation occurs when the concentration of p-NPL exceeds its solubility limit in a given solvent or solution. This is particularly common when an organic stock solution of p-NPL is diluted into an aqueous buffer without appropriate solubilizing agents.
Q2: What is the best solvent to dissolve this compound for a stock solution?
A2: this compound is soluble in several organic solvents.[2][3] Commonly used solvents for stock solutions include ethanol, methanol, acetonitrile, isopropanol (B130326), chloroform, and DMSO.[2][4] The choice of solvent may depend on the specific requirements of your experiment, such as compatibility with your enzyme of interest. For instance, some enzymes may be sensitive to residual DMSO.
Q3: How can I increase the solubility of this compound in my aqueous assay buffer?
A3: To create a stable aqueous working solution of p-NPL, it is essential to use an emulsifying agent. Non-ionic detergents like Triton X-100 or natural emulsifiers such as gum arabic are commonly used to create a stable emulsion where the hydrophobic p-NPL molecules are dispersed within micelles.[2]
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: It is recommended to store p-NPL stock solutions at 2-8°C and protected from light to minimize degradation.[1] Ensure the storage vial is tightly sealed to prevent solvent evaporation. For long-term storage, aliquoting the stock solution to avoid repeated warming and cooling is advisable.
Q5: Can I heat the solution to dissolve the this compound?
A5: Gentle warming can aid in the initial dissolution of p-NPL in an organic solvent.[5] However, for aqueous solutions, prolonged or excessive heating should be avoided as it can lead to hydrolysis of the ester bond, especially under alkaline conditions, which would result in a high background signal in enzymatic assays.
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility | Temperature | Observations |
| Chloroform | 100 mg/mL | Not Specified | Clear to slightly hazy, colorless to light yellow solution. |
| Ethyl Acetate | 1% w/v (10 mg/mL) | Not Specified | Clear, colorless solution.[6] |
| Ethanol | Soluble[2][3] | Not Specified | - |
| Methanol | Soluble[2][3] | Not Specified | - |
| Acetonitrile | Soluble[2][3] | Not Specified | - |
| Isopropanol | Soluble | Not Specified | Commonly used as a solvent for stock solutions in lipase (B570770) assays.[2] |
| DMSO | Soluble | Not Specified | May require gentle warming and sonication for complete dissolution of similar long-chain p-nitrophenyl esters.[7] |
Experimental Protocols
Detailed Methodology for Preparing a Stable this compound Working Solution
This protocol describes the preparation of a 1 mM p-NPL working solution in a buffered aqueous solution containing Triton X-100, suitable for use in enzyme assays.
Materials:
-
This compound (p-NPL)
-
Isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Vortex mixer
-
Calibrated pipettes
-
Glass vials
Procedure:
-
Prepare a 20 mM p-NPL Stock Solution:
-
Accurately weigh 64.3 mg of p-NPL (MW: 321.4 g/mol ).
-
Dissolve the p-NPL in 10 mL of isopropanol in a glass vial.
-
Mix thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary. This is your Stock Solution A .
-
-
Prepare the Assay Buffer with Emulsifier:
-
Prepare a 50 mM Tris-HCl buffer at the desired pH (e.g., pH 8.0).
-
Add Triton X-100 to the buffer to a final concentration of 0.2% (v/v). For example, add 200 µL of Triton X-100 to 100 mL of buffer.
-
Mix until the Triton X-100 is fully dissolved. This is your Buffer B .
-
-
Prepare the 1 mM p-NPL Working Emulsion:
-
Dispense the desired volume of Buffer B into a suitable container.
-
While vigorously vortexing Buffer B , slowly add the required volume of Stock Solution A dropwise. For example, to prepare 10 mL of a 1 mM p-NPL working solution, add 0.5 mL of Stock Solution A to 9.5 mL of Buffer B .
-
Continue vortexing for an additional 30 seconds to ensure the formation of a stable, homogenous emulsion. The resulting solution should be a clear to slightly opalescent, stable emulsion.
-
-
Equilibration and Use:
-
Equilibrate the p-NPL working emulsion to the desired assay temperature before initiating the enzymatic reaction.
-
It is recommended to prepare the working emulsion fresh for each experiment.
-
Mandatory Visualization
Caption: Troubleshooting workflow for preventing this compound precipitation.
References
Interference of ammonium salts in p-Nitrophenyl ester assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the interference of ammonium (B1175870) salts in p-Nitrophenyl (pNP) ester assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of p-Nitrophenyl (pNP) ester assays?
A: The p-Nitrophenyl ester assay is a widely used spectrophotometric method to determine the activity of esterase and lipase (B570770) enzymes. The assay relies on the enzymatic hydrolysis of a p-nitrophenyl ester substrate, which releases the chromogenic product p-nitrophenol (pNP). The intensity of the yellow color of p-nitrophenoxide, the ionized form of pNP, is directly proportional to the enzyme's activity and can be quantified by measuring absorbance, typically at 405-410 nm.[1][2]
Q2: Why are ammonium salts, particularly ammonium sulfate (B86663), frequently present in enzyme samples?
A: Ammonium sulfate precipitation is one of the most common methods for the purification and fractionation of proteins, including enzymes, on both a laboratory and large scale.[3] It is often used as an initial step to selectively precipitate proteins from a crude extract or to concentrate proteins from a dilute solution.[3][4] Consequently, residual ammonium sulfate from the purification process is often present in the final enzyme preparation.
Q3: How do ammonium salts interfere with p-Nitrophenyl ester assays?
A: Ammonium salts can directly hydrolyze p-Nitrophenyl esters, particularly those with short-chain carboxylic groups like p-nitrophenyl acetate (B1210297) (p-NPA) and p-nitrophenyl butyrate (B1204436) (p-NPB).[5] This non-enzymatic hydrolysis also releases the yellow p-nitrophenol product, leading to a high background signal and an overestimation of enzyme activity.[5] Furthermore, at high concentrations, ammonium sulfate can cause a decrease in the measured enzyme activity.[5]
Q4: What is the chemical mechanism behind this interference?
A: The interference is caused by the chemical reactivity of the ammonium ion, which can catalyze the hydrolysis of the pNP-ester.[5] This reaction is dependent on factors such as pH, temperature, and the concentration of the ammonium salt.[5] The hydrolysis can occur under both neutral and alkaline conditions, which are often the optimal pH ranges for the enzymes being assayed.[5]
Q5: How significant is the effect of ammonium salt concentration on the assay?
A: The rate of non-enzymatic hydrolysis of the pNP-ester increases with a higher concentration of ammonium ions.[5]
-
Low Concentrations (<40% saturation): At lower concentrations of ammonium sulfate, the effect of this background hydrolysis can often be effectively neutralized by subtracting the signal from a no-enzyme control.[5]
-
High Concentrations (40%-100% saturation): At higher concentrations, a significant decrease in apparent enzyme activity, ranging from 13% to 40%, has been observed.[5] This makes simple background subtraction insufficient for accurate analysis.[5]
Q6: What methods are available to remove interfering ammonium salts from an enzyme sample?
A: Several standard laboratory techniques can be used to remove ammonium sulfate from protein samples before performing an assay:
-
Dialysis: This is a common method where the protein solution is placed in a semi-permeable membrane bag and dialyzed against a buffer. Small salt ions pass through the pores of the membrane, while the larger protein molecules are retained.[4][6]
-
Size-Exclusion Chromatography / Desalting Columns: This technique, often performed using pre-packed spin columns, separates molecules based on size. The larger protein molecules pass through the column quickly, while the smaller salt ions are retained, effectively exchanging the buffer.[6][7]
-
Ultrafiltration: This method uses a membrane to retain the protein while buffer and salts are forced through by pressure. It can be used to both desalt and concentrate the protein sample.[6][7]
Q7: Are there alternative assay protocols that are less sensitive to pH changes and potential interference?
A: Yes, a modified spectrophotometric method that measures the absorbance at the isosbestic point of p-nitrophenol (347 nm) offers a more robust alternative.[1][8][9] At this specific wavelength, the absorbance of p-nitrophenol is independent of the solution's pH.[8][9] This method can provide more accurate and reproducible results, especially when assay conditions are variable.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High background signal in the no-enzyme control | 1. Spontaneous hydrolysis of pNP-ester: The substrate is unstable in aqueous solutions, especially at neutral to alkaline pH.[10][11] 2. Ammonium salt interference: Residual ammonium salts from protein purification are catalyzing the hydrolysis of the pNP-ester.[5] | 1. Prepare the substrate solution immediately before use. Always include a no-enzyme control and subtract its absorbance from all readings.[11] 2. If the background is excessively high, remove ammonium salts from the enzyme sample using dialysis or a desalting spin column.[6][7] |
| Lower than expected or no enzyme activity | 1. High concentration of ammonium sulfate: Ammonium sulfate concentrations above 40% saturation can inhibit enzyme activity.[5] 2. Incorrect pH or temperature: The enzyme may not be active under the current assay conditions.[8] | 1. Desalt the enzyme sample to remove ammonium sulfate.[6] 2. Optimize the assay pH and temperature for your specific enzyme. |
| Inconsistent or non-reproducible results | 1. Variable ammonium salt concentration: If using a no-enzyme control to correct for interference, variations in the salt concentration between the control and the sample will lead to errors. 2. Substrate precipitation: Long-chain pNP-esters have poor water solubility and can precipitate, leading to inconsistent substrate availability.[10] | 1. For the most accurate results, remove ammonium salts rather than relying on background subtraction.[5] 2. Ensure the substrate is fully dissolved in an organic solvent (like DMSO or ethanol) before diluting into the assay buffer with vigorous mixing.[10] |
Quantitative Data Summary
The presence of ammonium sulfate can significantly impact the apparent activity of lipase/esterase enzymes in p-NPA assays.
| Ammonium Sulfate Concentration (% Saturation) | Observed Effect on Assay | Recommendation |
| < 40% | Non-enzymatic hydrolysis occurs, but its effect can be neutralized.[5] | Set a proper no-enzyme control for background subtraction.[5] |
| 40% - 100% | A decrease in apparent enzyme activity by 13% - 40% is observed.[5] | Background subtraction is insufficient. Ammonium salt must be removed from the sample for accurate analysis.[5] |
Visualizations and Diagrams
Caption: Enzymatic hydrolysis of a p-Nitrophenyl ester to produce the colored p-Nitrophenoxide.
Caption: Interference mechanism showing ammonium salt-catalyzed hydrolysis of the pNP-ester.
Caption: Troubleshooting workflow for pNP ester assays with potential ammonium salt interference.
Detailed Experimental Protocols
Protocol 1: Standard p-Nitrophenyl Acetate (p-NPA) Assay
This protocol is a general guideline and should be optimized for the specific enzyme being studied.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium phosphate (B84403) buffer at the desired pH (e.g., pH 7.5).[1]
-
Substrate Stock Solution: Prepare a 100 mM p-NPA solution in a suitable organic solvent like methanol (B129727) or DMSO.[9] Note: p-NPA is unstable in aqueous solutions and should be prepared fresh.[11]
-
Enzyme Sample: Prepare a dilution of your enzyme in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Procedure:
-
Set up reactions in a 96-well microplate or cuvettes.
-
For each sample, prepare a "no-enzyme" control containing only the assay buffer and substrate.
-
To each well/cuvette, add the appropriate volume of assay buffer and enzyme sample.
-
Initiate the reaction by adding the p-NPA substrate solution to a final concentration of 1 mM. The final volume might be 200 µL for a microplate or 1 mL for a cuvette.
-
Immediately begin measuring the absorbance at 405 nm (or 410 nm) every 30-60 seconds for 5-10 minutes using a spectrophotometer.[1][11]
-
-
Data Analysis:
-
For each sample, subtract the rate of absorbance change of the "no-enzyme" control from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol at the specific pH is known.
-
Protocol 2: Ammonium Sulfate Removal using a Desalting Spin Column
This protocol is a rapid method for buffer exchange and salt removal.[6][7]
-
Column Preparation:
-
Select a spin column with a molecular weight cutoff (MWCO) appropriate for your protein of interest (e.g., a 10 kDa MWCO for a 30 kDa protein).
-
Equilibrate the spin column by adding your desired assay buffer and centrifuging according to the manufacturer's instructions. Repeat this step 2-3 times to ensure complete buffer exchange.
-
-
Sample Loading:
-
Load your protein sample containing ammonium sulfate onto the equilibrated column.
-
-
Desalting:
-
Centrifuge the column again according to the manufacturer's protocol.
-
The desalted protein sample will be collected in the centrifuge tube, while the ammonium sulfate and other small molecules will be retained in the column matrix.
-
-
Post-Desalting:
-
The resulting protein solution is now ready for use in the pNP assay. It is advisable to determine the protein concentration after desalting as some sample loss can occur.[6]
-
Protocol 3: Modified Assay using the Isosbestic Point of p-Nitrophenol
This method is less sensitive to pH fluctuations during the assay.[1][8]
-
Reagent Preparation:
-
Prepare buffer, substrate, and enzyme solutions as described in Protocol 1.
-
-
Assay Procedure:
-
Combine the assay buffer and enzyme solution in a cuvette and pre-incubate at the desired temperature for 5 minutes.[1]
-
Initiate the reaction by adding the p-NPA substrate.
-
After a fixed incubation time (e.g., 10 minutes), stop the reaction (if necessary) and measure the final absorbance at 347 nm .[1][8] Use the assay buffer as a reference blank.
-
-
Data Analysis:
-
The concentration of released p-nitrophenol is calculated based on a standard curve of p-nitrophenol prepared and measured at 347 nm.[1]
-
Enzyme activity is then calculated based on the amount of p-nitrophenol released over the specific incubation time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 3. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Lipase Assays with Emulsifying Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of lipase (B570770) assays that utilize emulsifying agents.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during lipase assays with emulsifying agents, offering potential causes and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my lipase assay results not reproducible between experiments?
A1: Lack of reproducibility in lipase assays is a common challenge that can arise from several factors.[1] Inconsistent preparation of the substrate emulsion is a primary culprit; variations in vortexing or sonication can lead to different droplet sizes, which alters the available surface area for the enzyme and affects the reaction rate.[1] Temperature and pH fluctuations also significantly impact lipase activity, as these enzymes are highly sensitive to their environment.[1][2] Pipetting errors, especially with viscous solutions, can introduce significant variability.[1]
Q2: I am observing high background noise or spontaneous substrate hydrolysis in my assay. What is the cause?
A2: High background noise can stem from the instability of the substrate itself, particularly artificial substrates like p-nitrophenyl esters which can hydrolyze spontaneously, especially at alkaline pH.[1] It is also crucial to ensure that all reagents and buffers are free from microbial contamination, as some microorganisms produce lipases that can contribute to background activity.[1] Additionally, substances within the sample itself might interfere with the assay.[1]
Q3: The lipase activity in my samples seems lower than expected. What are the potential reasons?
A3: Lower-than-expected lipase activity can be due to several factors, including enzyme instability, the presence of inhibitors, or suboptimal assay conditions.[1] Lipases can be sensitive to storage conditions, and repeated freeze-thaw cycles should be avoided.[1] It is often recommended to prepare aliquots of the enzyme solution and store them at -20°C or below.[1] Your sample may also contain endogenous lipase inhibitors such as EDTA, ascorbic acid, or certain detergents.[1]
Q4: How do I choose the right emulsifying agent for my lipase assay?
A4: The choice of emulsifying agent depends on the specific lipase, substrate, and assay conditions. Common emulsifiers include gum arabic, Triton X-100, and sodium deoxycholate.[3] Gum arabic is often used to create stable emulsions with natural oils like olive oil.[4][5] Non-ionic detergents like Triton X-100 can help solubilize fatty acids produced during the reaction, preventing turbidity that can interfere with spectrophotometric readings.[6] However, the concentration of the emulsifier is critical, as it can either enhance or inhibit lipase activity.[6] It is essential to optimize the emulsifier concentration for your specific assay.
Q5: My reaction mixture becomes turbid during the assay. How can I prevent this?
A5: Turbidity in the reaction mixture is often caused by the release of insoluble long-chain fatty acids as a product of the lipase reaction.[3][6] This can interfere with spectrophotometric measurements. The addition of a detergent, such as Triton X-100, can help to solubilize these fatty acids and maintain a clear reaction mixture.[6] If turbidity persists, adding calcium chloride (CaCl2) can precipitate the fatty acids, which can then be removed by centrifugation before measuring the absorbance of the supernatant.[6]
Data Presentation
Table 1: Effect of Triton X-100 Concentration on Lipase Activity
| Lipase Source | Substrate | Triton X-100 Concentration | Observed Effect |
| Leuconostoc mesenteroides | Not specified | Increasing concentrations | Increased lipase activity[6] |
| Rhizomucor miehei | Triolein | 10% to 45% (w/v) | 4-fold increase in activity[6] |
| Thermosyntropha lipolytica | p-nitrophenyl laurate | Below Critical Micelle Concentration (CMC) | Moderate activation[6] |
| Pancreatic lipase | Not specified | Not specified | Inhibition[6] |
| Alcaligenes sp. (immobilized) | NAP-octanoate | Not specified | 90% activity improvement[6] |
| Alcaligenes sp. (immobilized) | NAP-palmitate | Not specified | 67% activity improvement[6] |
Experimental Protocols
Protocol 1: Colorimetric Lipase Assay using p-Nitrophenyl Palmitate (pNPP)
This method measures lipase activity by quantifying the release of p-nitrophenol, a yellow-colored product, from the hydrolysis of pNPP.
Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropanol
-
Triton X-100
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Lipase sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of pNPP in isopropanol.
-
Working Substrate Solution: Prepare the working substrate solution by mixing the pNPP stock solution with the assay buffer containing Triton X-100. The final concentration of Triton X-100 should be optimized for the specific lipase.
-
Assay Reaction:
-
Add 180 µL of the working substrate solution to each well of a 96-well plate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the appropriately diluted lipase sample. For the blank, add 20 µL of assay buffer without the enzyme.[6]
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm using a microplate reader.
-
Take readings every minute for 10-20 minutes.[6]
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔAbs/min).
-
Calculate the lipase activity using a standard curve of p-nitrophenol or its molar extinction coefficient.
-
Protocol 2: Titrimetric Lipase Assay using an Olive Oil Emulsion
This protocol determines lipase activity by titrating the free fatty acids released from the hydrolysis of olive oil.
Materials:
-
Olive oil
-
Gum arabic solution (e.g., 5% w/v)
-
Buffer solution (e.g., 50 mM Na2HPO4/NaH2PO4, pH 7.0)
-
Lipase sample
-
NaOH solution (e.g., 50 mM)
-
pH-stat or manual titration setup
-
Homogenizer
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an olive oil emulsion by mixing olive oil with a gum arabic solution (e.g., 40 mL of olive oil added to 60 mL of 5% w/v gum arabic solution).[4]
-
Homogenize the mixture using a laboratory homogenizer to create a stable emulsion.[4]
-
The final substrate is composed of the olive oil emulsion mixed with the buffer solution (e.g., 50 mL of emulsion in 45 mL of buffer).[4]
-
-
Enzymatic Reaction:
-
Titration:
-
After incubation, titrate the reaction mixture with a standardized NaOH solution to a specific pH endpoint (e.g., pH 9.0).[4]
-
-
Calculation:
-
The amount of NaOH consumed is proportional to the amount of free fatty acids released.
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acids per unit of time under the specified conditions.[4]
-
Visualizations
References
Correcting for spontaneous hydrolysis of p-Nitrophenyl laurate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-Nitrophenyl laurate (pNPL) in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is spontaneous hydrolysis of this compound (pNPL) and why is it a problem?
A1: Spontaneous hydrolysis is the non-enzymatic breakdown of the pNPL substrate in the assay buffer, leading to the release of p-nitrophenol (pNP), the same chromogenic product generated by the enzyme of interest (e.g., lipase (B570770) or esterase). This background reaction can lead to an overestimation of enzyme activity if not properly accounted for.[1] Factors such as alkaline pH and elevated temperatures can increase the rate of this spontaneous hydrolysis.[2][3][4][5]
Q2: How can I correct for the spontaneous hydrolysis of pNPL in my assay?
A2: To correct for spontaneous hydrolysis, a "substrate blank" or "no-enzyme control" must be included in your experimental setup. This control contains all the reaction components (buffer, pNPL substrate, emulsifiers) except for the enzyme solution. The absorbance change measured in this blank is then subtracted from the absorbance change measured in the presence of the enzyme.[1]
Q3: My background absorbance (from the no-enzyme control) is very high. What can I do to reduce it?
A3: High background absorbance due to spontaneous hydrolysis can compromise the accuracy of your results. Here are several troubleshooting steps:
-
Optimize pH: If possible, perform the assay at a more neutral pH. Spontaneous hydrolysis of p-nitrophenyl esters increases significantly at alkaline pH (pH > 8.0).[3][4][5]
-
Lower Temperature: Reducing the assay temperature can decrease the rate of spontaneous hydrolysis.[2]
-
Fresh Reagents: Prepare fresh substrate and buffer solutions for each experiment. Old or improperly stored reagents may be partially hydrolyzed or contaminated.[6]
-
Substrate Purity: Ensure the purity of your pNPL substrate. Impurities can contribute to a higher background signal.
-
Protect from Light: p-Nitrophenyl esters and the resulting p-nitrophenol can be light-sensitive. Store stock solutions and conduct assays protected from direct light.[6]
Q4: My results are not reproducible. What are the common causes of variability in pNPL assays?
A4: Lack of reproducibility in pNPL assays can stem from several factors:
-
Inconsistent Substrate Emulsion: The pNPL substrate is hydrophobic and requires emulsification for use in aqueous buffers. Inconsistent preparation of this emulsion can lead to variability in substrate availability. Ensure your emulsification procedure (e.g., sonication, vortexing with detergents) is standardized.[7]
-
Temperature Fluctuations: Enzyme activity and spontaneous hydrolysis are sensitive to temperature. Ensure precise and consistent temperature control throughout the assay.[2][8]
-
pH Drift: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the reaction, especially if the enzymatic reaction produces acidic or basic byproducts.
-
Pipetting Errors: Small volumes of enzyme or substrate are often used. Ensure accurate and consistent pipetting.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in no-enzyme control | Spontaneous hydrolysis of pNPL. | Lower the assay pH if the enzyme is active at a more neutral pH.[3][4][5] Reduce the incubation temperature. Prepare fresh substrate and buffer solutions. |
| Contaminated reagents. | Use fresh, high-purity water and reagents. Check for microbial contamination in buffers.[1] | |
| Low or no enzyme activity | Suboptimal assay conditions. | Verify that the assay pH and temperature are optimal for your enzyme. |
| Inactive enzyme. | Check the storage conditions and age of your enzyme. Perform a positive control with a known active enzyme. | |
| Presence of inhibitors in the sample. | Perform a spike-and-recovery experiment by adding a known amount of active lipase to your sample to check for inhibition.[1] | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the measurements are taken during the initial linear phase of the reaction. |
| Enzyme instability. | Check the stability of your enzyme under the assay conditions. | |
| Poor reproducibility between replicates | Inconsistent substrate emulsion. | Standardize the protocol for preparing the pNPL emulsion, including mixing time and intensity.[7] |
| Temperature or pH variations. | Ensure consistent temperature control across all wells and that the buffer capacity is adequate.[2][8] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Lipase Activity using pNPL
This protocol measures the release of p-nitrophenol from the hydrolysis of pNPL, which can be quantified by measuring the absorbance at 410 nm.
Materials:
-
This compound (pNPL)
-
Triton X-100
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Lipase solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of pNPL Substrate Solution (Solution A):
-
Dissolve pNPL in isopropanol to a concentration of 20 mM.
-
This stock solution should be stored protected from light.
-
-
Preparation of Reaction Buffer (Solution B):
-
Prepare a 50 mM Tris-HCl buffer at the desired pH (e.g., pH 8.0).
-
Add Triton X-100 to a final concentration of 0.5% (v/v) to aid in emulsification.
-
-
Preparation of the Substrate Emulsion (for a 10 mL final volume):
-
Add 9.5 mL of Solution B to a suitable container.
-
While vortexing, slowly add 0.5 mL of Solution A.
-
Continue vortexing for at least 1 minute to ensure a stable emulsion. The final pNPL concentration will be 1 mM.
-
-
Assay Setup (per well of a 96-well plate):
-
Test Wells: Add 180 µL of the substrate emulsion and 20 µL of the enzyme solution.
-
Substrate Blank (No-Enzyme Control): Add 180 µL of the substrate emulsion and 20 µL of the buffer used to dissolve the enzyme.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to the desired assay temperature (e.g., 37°C).
-
Measure the absorbance at 410 nm every minute for 10-20 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve for both the test wells and the substrate blank.
-
Subtract the rate of the substrate blank from the rate of the test wells to get the corrected rate.
-
Corrected Rate (ΔAbs/min) = ΔAbs/min (Test) - ΔAbs/min (Blank)
-
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (Corrected Rate * Total Assay Volume (mL)) / (Molar Extinction Coefficient of pNP * Light Path Length (cm) * Enzyme Volume (mL))
-
The molar extinction coefficient for p-nitrophenol is dependent on pH and temperature. It should be determined under the specific assay conditions.
-
-
Quantitative Data Summary
Table 1: Influence of pH and Temperature on the Rate of Spontaneous Hydrolysis of p-Nitrophenyl Esters.
This table provides a qualitative and quantitative summary of the expected trends for the spontaneous hydrolysis of p-nitrophenyl esters based on available literature. The exact rates for pNPL may vary.
| pH | Temperature (°C) | Relative Rate of Spontaneous Hydrolysis | Notes |
| < 7.0 | 25 | Very Low | p-Nitrophenyl esters are relatively stable at neutral to acidic pH.[2][5] |
| 8.0 | 25 | Moderate | The rate of spontaneous hydrolysis becomes significant at alkaline pH.[2][5] |
| 9.0 | 25 | High | Alkaline conditions strongly promote the hydrolysis of the ester bond.[3][4] |
| 8.0 | 37 | Higher than at 25°C | Increased temperature accelerates the rate of spontaneous hydrolysis.[2] |
Visualizations
Caption: Workflow for correcting for spontaneous pNPL hydrolysis.
References
Selecting the optimal buffer system for p-Nitrophenyl laurate assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal buffer system for p-Nitrophenyl Laurate (pNPL) assays. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during pNPL assays, with a focus on buffer-related causes and solutions.
| Problem | Potential Buffer-Related Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Suboptimal pH: The buffer pH is outside the optimal range for the enzyme's activity. Every enzyme has a narrow pH range for maximum functionality.[1][2] | Determine the enzyme's optimal pH by testing a series of buffers with overlapping pH ranges.[2] Start with literature values if available. |
| Buffer Interference: Components of the buffer system may be inhibiting the enzyme. For example, phosphate (B84403) buffers can inhibit certain kinases, and Tris buffers can chelate metal ions that may be necessary cofactors. | Test alternative buffer systems that are known to be inert.[1] Good's buffers like HEPES are often a good choice due to their chemical stability.[3] | |
| Inconsistent or Non-Reproducible Results | Insufficient Buffering Capacity: The buffer concentration may be too low to resist pH shifts caused by the reaction itself (e.g., release of fatty acids).[1] | Increase the buffer concentration, typically within the 25-100 mM range.[1] Ensure you are using the buffer within its effective pH range (pKa ± 1).[1] |
| Temperature-Sensitive Buffer: The pKa of some buffers, like Tris, is sensitive to temperature changes.[1][4] If the assay temperature fluctuates, the pH of the buffer will also change, leading to variability. | Use a buffer with a low pKa sensitivity to temperature, such as HEPES.[5][3] Ensure strict temperature control during the assay. | |
| High Background Signal (High Absorbance in Blank) | Spontaneous Substrate Hydrolysis: pNPL can spontaneously hydrolyze at an alkaline pH, leading to the release of p-nitrophenol independent of enzyme activity. | Run a "no-enzyme" blank for every experiment to measure the rate of spontaneous hydrolysis.[6] Subtract this rate from your sample readings. Consider performing the assay at a slightly lower pH if the enzyme is active and stable there. |
| Buffer Absorbance: The buffer itself may absorb light at the detection wavelength (typically 405-415 nm).[1] | Ensure your buffer is optically transparent at the assay wavelength.[1] Always zero the spectrophotometer with the complete assay buffer. | |
| Precipitation in the Assay Well | Poor Substrate Solubility: this compound is hydrophobic and can precipitate in aqueous buffer systems, especially at high concentrations.[7] | Prepare the pNPL stock solution in an appropriate organic solvent like isopropanol (B130326) or DMF.[7][8] Incorporate a suitable emulsifying agent or detergent (e.g., Triton X-100, sodium deoxycholate, or gum arabic) into the assay buffer to maintain substrate solubility.[9][6] |
| Buffer Component Precipitation: Certain buffer ions can precipitate with other components in the assay, such as divalent metal ions. | Avoid buffer systems known to interact with essential assay components. For example, avoid phosphate buffers if your enzyme requires calcium ions.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of buffer so critical for a pNPL assay?
The buffer system is paramount as it dictates the pH of the reaction, which directly influences the enzyme's activity, stability, and structure.[1][2] The ionization state of amino acid residues in the enzyme's active site is pH-dependent and crucial for substrate binding and catalysis.[1] Furthermore, the chromogenic product, p-nitrophenol, requires a pH above its pKa (~7) to convert to the yellow p-nitrophenolate ion for colorimetric detection.[10][11]
Q2: What are the key characteristics of a good buffer for pNPL assays?
An ideal buffer for a pNPL assay should have:
-
An appropriate pKa: The buffer's pKa should be close to the desired assay pH to ensure maximum buffering capacity.[1]
-
Chemical Inertness: The buffer should not interact with the enzyme, substrate, or any necessary cofactors.[1]
-
High Stability: The buffer's pH should remain stable with changes in temperature and concentration.[5][4]
-
Optical Transparency: The buffer must not absorb light at the wavelength used for detection (405-415 nm).[1]
-
Sufficient Solubility: All buffer components must be fully soluble in the assay medium.
Q3: Which common buffers are recommended for pNPL assays, and what are their typical pH ranges?
The selection depends on the specific lipase's pH optimum, which is often in the neutral to alkaline range.
| Buffer System | Effective pH Range | Notes |
| Phosphate (PBS) | 5.8 - 8.0[4] | Cost-effective and widely used.[3] However, it can inhibit some enzymes and precipitate with divalent cations like Ca²⁺.[5] |
| Tris-HCl | 7.0 - 9.0[3] | Commonly used for lipase (B570770) assays.[12][13] Its pH is sensitive to temperature changes.[1] Can chelate metal ions.[5] |
| HEPES | 6.8 - 8.2[3] | A "Good's buffer" that is highly stable, chemically inert, and not very sensitive to temperature changes.[5][3] Often considered an excellent choice for sensitive assays.[3] |
| Bicarbonate-Carbonate | 9.2 - 10.8[4] | Suitable for enzymes with a high alkaline pH optimum.[13] |
| Citrate (B86180) | 3.0 - 6.2[3][4] | Used for enzymes active in acidic conditions. Can chelate metal ions.[3] |
Q4: How do I experimentally determine the optimal buffer and pH for my specific lipase?
You should perform the pNPL assay using a series of different buffers with overlapping pH ranges to create a pH-activity profile. For example, you could use citrate buffer for pH 4-6, phosphate or HEPES for pH 6-8, and Tris-HCl or carbonate for pH 8-10. Plotting the enzyme activity against the pH will reveal the optimal pH for your enzyme under the tested conditions.[1]
Experimental Protocols
Protocol for Selecting the Optimal Buffer System for a pNPL Assay
This protocol provides a step-by-step method to identify the most suitable buffer and pH for your lipase assay.
1. Materials and Reagents:
-
Purified lipase enzyme
-
This compound (pNPL)
-
Organic solvent for pNPL stock (e.g., isopropanol)
-
A series of buffer systems with overlapping pH ranges (e.g., Citrate, MES, HEPES, Tris-HCl, Carbonate) at a stock concentration of 100 mM.
-
Emulsifying agent (e.g., Triton X-100 or sodium deoxycholate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
2. Preparation of Solutions:
-
Enzyme Solution: Dilute the lipase to a working concentration in a simple, neutral buffer (e.g., 20 mM HEPES, pH 7.0) immediately before use. Keep on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of pNPL in isopropanol.
-
Assay Buffers: Prepare a range of assay buffers at the desired final concentration (e.g., 50 mM) for each pH point to be tested. Each buffer should contain the emulsifying agent (e.g., 0.5% v/v Triton X-100).
3. Assay Procedure:
-
Setup: In a 96-well microplate, add 180 µL of each assay buffer (at different pH values) to separate wells.
-
Blanks: For each buffer condition, include "no-enzyme" blank wells that contain the assay buffer and substrate but will receive a buffer instead of the enzyme solution.
-
Substrate Addition: Add 10 µL of the 10 mM pNPL stock solution to all wells. Mix gently.
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of the diluted enzyme solution to the sample wells and 10 µL of the enzyme dilution buffer to the blank wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes.
4. Data Analysis:
-
For each pH point, calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot for both the sample and blank wells.
-
Subtract the rate of the blank (spontaneous hydrolysis) from the rate of the corresponding sample to get the corrected enzyme activity rate.
-
Plot the corrected enzyme activity (rate) on the y-axis against the buffer pH on the x-axis.
-
The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions. The buffer system that provides the highest activity and most stable results at this pH is the optimal choice.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Buffers for Biochemical Reactions [worldwide.promega.com]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scielo.sa.cr [scielo.sa.cr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. nrel.colostate.edu [nrel.colostate.edu]
Validation & Comparative
A Comparative Guide to p-Nitrophenyl Laurate and p-Nitrophenyl Palmitate for Determining Lipase Specificity
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical determinant for the accurate and reliable measurement of lipase (B570770) activity and specificity. Among the array of available chromogenic substrates, p-nitrophenyl (pNP) esters of fatty acids are widely utilized due to the simplicity and sensitivity of the resulting colorimetric assay. This guide provides an objective comparison of two commonly used long-chain pNP esters: p-nitrophenyl laurate (pNPL) and p-nitrophenyl palmitate (pNPP), supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific applications.
The fundamental principle of the lipase assay using p-nitrophenyl esters involves the enzymatic hydrolysis of the ester bond by lipase. This reaction liberates a fatty acid (lauric acid or palmitic acid) and a yellow-colored product, p-nitrophenol (pNP). The amount of pNP produced is directly proportional to the lipase activity and can be quantified spectrophotometrically by measuring the absorbance at 405-415 nm.
Physicochemical Properties: A Key Differentiator
A primary practical distinction between pNPL and pNPP lies in their physical properties, which are dictated by the length of their fatty acid chains. pNPL possesses a 12-carbon laurate chain, while pNPP has a 16-carbon palmitate chain. This difference in chain length significantly impacts their hydrophobicity and, consequently, their solubility in aqueous assay buffers. p-Nitrophenyl palmitate is more hydrophobic and thus less soluble than this compound under identical conditions. This disparity in solubility is a crucial consideration in assay development, as it can lead to turbidity and interfere with spectrophotometric readings if not properly managed.
Quantitative Data Summary: Lipase Specificity in Action
The substrate specificity of lipases varies considerably depending on the enzyme's source. Generally, lipases exhibit a preference for fatty acid esters of a particular chain length. The choice between pNPL and pNPP can, therefore, profoundly impact the measured activity. The following table summarizes kinetic parameters for lipases from different sources with pNPL and pNPP as substrates. It is important to note that these values are highly dependent on the specific lipase and the assay conditions.
| Lipase Source | Substrate | Acyl Chain Length | Km (mM) | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference(s) |
| Wild-Type Lipase | p-Nitrophenyl dodecanoate (B1226587) (pNPL) | C12 | - | 0.78 | - | |
| p-Nitrophenyl palmitate (pNPP) | C16 | - | 0.18 | - | ||
| Acinetobacter sp. | p-Nitrophenyl myristate (C14) | C14 | 0.25 | 12.5 | 50 | |
| p-Nitrophenyl palmitate (pNPP) | C16 | 0.30 | 10.8 | 36 | ||
| LipC12 (Metagenomic) | p-Nitrophenyl dodecanoate (pNPL) | C12 | - | >75% relative activity | - | |
| p-Nitrophenyl palmitate (pNPP) | C16 | - | >75% relative activity | - |
Note: A direct comparison of Vmax for a wild-type lipase shows significantly higher activity with pNPL (C12) compared to pNPP (C16), suggesting a preference for the shorter fatty acid chain in this particular enzyme.Conversely, for the lipase from Acinetobacter sp., while the affinity (lower Km) is slightly better for the C14 ester, the catalytic efficiencies for both a C14 and C16 ester are comparable.The LipC12 lipase demonstrates high activity towards both C12 and C16 esters, indicating a broad specificity for longer-chain fatty acids.
Mandatory Visualizations
Experimental Protocols
The following are detailed methodologies for performing lipase assays using pNPL and pNPP. Due to the poor solubility of these substrates, the preparation of a stable substrate emulsion is a critical step.
Preparation of Reagents
-
Substrate Stock Solutions (10 mM):
-
This compound (pNPL): Dissolve 3.25 mg of pNPL in 1 mL of isopropanol. Gentle warming and sonication may be required to aid dissolution.
-
p-Nitrophenyl Palmitate (pNPP): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol. Due to its lower solubility, ensuring complete dissolution is crucial and may require more vigorous mixing or sonication.
-
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0. Other buffer systems may be used depending on the optimal pH of the lipase being studied.
-
Substrate Emulsion (1 mM):
-
To prepare the working substrate solution, a detergent is necessary to emulsify the substrate in the aqueous buffer.
-
Prepare a solution of Assay Buffer containing a detergent such as Triton X-100 (e.g., 0.5% v/v).
-
Slowly add 1 part of the 10 mM substrate stock solution (pNPL or pNPP) to 9 parts of the detergent-containing Assay Buffer with vigorous stirring or vortexing to form a stable emulsion. This emulsion should be prepared fresh daily.
-
-
Lipase Solution: Prepare a stock solution of the lipase in the Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate is linear over the measurement period.
Lipase Assay Protocol (96-well plate format)
-
Assay Setup: To each well of a 96-well microplate, add 180 µL of the freshly prepared substrate emulsion (pNPL or pNPP).
-
Blank/Control: For blank wells, add 20 µL of Assay Buffer without the enzyme.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the substrate emulsion to reach thermal equilibrium.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the appropriately diluted lipase solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a temperature-controlled microplate reader and monitor the increase in absorbance at 405-415 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
Calculation of Lipase Activity
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.
-
Lipase activity is calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Volume of Enzyme (mL))
-
ε (Molar extinction coefficient of p-nitrophenol): Approximately 18,000 M⁻¹cm⁻¹ at pH > 9.2 at 405 nm. It is recommended to determine the exact value under the specific experimental conditions.
-
One Unit (U): Typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
Conclusion and Recommendations
Both this compound and p-nitrophenyl palmitate are valuable substrates for the colorimetric determination of lipase activity and specificity. The choice between them should be guided by the specific characteristics of the lipase under investigation and the research objectives.
-
This compound (pNPL): Due to its slightly better solubility compared to pNPP, pNPL may be easier to work with, potentially leading to more reproducible substrate emulsions and lower background absorbance. It serves as an excellent starting point for characterizing a novel lipase, particularly if its substrate preference is unknown.
-
p-Nitrophenyl Palmitate (pNPP): As a longer-chain fatty acid ester, pNPP can be a more specific substrate for "true" lipases, which preferentially hydrolyze long-chain triglycerides. This may help to distinguish lipase activity from that of esterases. However, careful attention must be paid to the preparation of the substrate emulsion to avoid turbidity.
For a comprehensive characterization of a lipase, it is advisable to test a range of p-nitrophenyl esters with varying fatty acid chain lengths, including both pNPL and pNPP. This approach will provide invaluable insights into the substrate specificity profile of the enzyme, which is crucial for its potential applications in research, diagnostics, and drug development.
A Researcher's Guide to p-Nitrophenyl Esters for Enzyme Substrate Profiling
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate profiling of enzyme activity. Among the various options, p-Nitrophenyl (pNP) esters remain a widely utilized class of chromogenic substrates for assaying a range of hydrolytic enzymes, particularly esterases and lipases. Their principle lies in the enzymatic cleavage of the ester bond, which liberates p-nitrophenol (pNP). In an alkaline environment, pNP is converted to the p-nitrophenolate ion, a yellow-colored product with a strong absorbance at approximately 405-415 nm. This colorimetric readout provides a straightforward and cost-effective method for determining enzyme kinetics.
This guide offers a comparative overview of commonly used pNP esters, detailing their performance with supporting experimental data and protocols. We will also briefly touch upon fluorogenic substrates as a key alternative.
Comparative Performance of p-Nitrophenyl Esters
The substrate specificity of an enzyme is a critical aspect of its function. By employing a panel of pNP esters with varying acyl chain lengths, researchers can elucidate the substrate preferences of a particular enzyme. Generally, esterases tend to show higher activity towards short-chain esters, while lipases are more active on longer-chain fatty acid esters.
The following table summarizes the maximal reaction velocity (Vmax) of a wild-type lipase (B570770) against a variety of p-nitrophenyl esters, demonstrating how enzymatic activity varies with the length of the acyl chain. This data serves as a clear illustration of the enzyme's preference.
| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate (B1210297) (pNP-A) | C2 | 0.42[1][2][3] |
| p-Nitrophenyl butyrate (B1204436) (pNP-B) | C4 | 0.95[1][2][3] |
| p-Nitrophenyl octanoate (B1194180) (pNP-O) | C8 | 1.1[1][2][3] |
| p-Nitrophenyl dodecanoate (B1226587) (pNP-D) | C12 | 0.78[1][2][3] |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18[1][2][3] |
Note: The data presented is derived from a study on a specific wild-type lipase and is intended to be illustrative of the comparative results that can be obtained using this method. One unit (U) of lipase activity is generally defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under specified conditions.[4]
Comparison with Fluorogenic Substrates
While pNP esters are valuable tools, fluorogenic substrates offer a more sensitive alternative. These substrates are typically non-fluorescent until acted upon by an enzyme, which releases a highly fluorescent molecule.
| Feature | p-Nitrophenyl Esters (Chromogenic) | Fluorogenic Substrates |
| Principle of Detection | Colorimetric | Fluorometric |
| Sensitivity | Lower | Higher |
| Limit of Detection | Micromolar (µM) range | Nanomolar (nM) to Picomolar (pM) range |
| Signal-to-Noise Ratio | Moderate | High |
| Interference | Susceptible to interference from colored compounds and turbidity | Less susceptible to color interference; can be affected by autofluorescence |
| Cost | Generally lower | Generally higher |
Experimental Protocols
Principle of the p-Nitrophenyl Ester Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the p-nitrophenyl ester by a hydrolase. This reaction releases a fatty acid and p-nitrophenol. In an alkaline environment (typically pH > 7), the p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color.[1][5] The rate of p-nitrophenolate formation is directly proportional to the enzyme activity and can be quantified by measuring the absorbance at 405-415 nm.[1]
Caption: Enzymatic hydrolysis of pNP-ester and subsequent colorimetric detection.
Detailed Protocol for Esterase Activity Assay using p-Nitrophenyl Acetate (pNP-A)
This protocol provides a general framework for determining esterase activity in a 96-well microplate format.
Materials:
-
Purified esterase or bacterial lysate containing the enzyme
-
p-Nitrophenyl acetate (pNP-A)
-
Suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)[1]
-
Methanol (B129727) or isopropanol (B130326) to dissolve pNP-A[1][6]
-
96-well clear, flat-bottom microplate[1]
-
Microplate reader capable of measuring absorbance at 405 nm[7]
Procedure:
-
Preparation of Reagents:
-
pNP-A Stock Solution (e.g., 100 mM): Dissolve pNP-A in methanol or isopropanol. This solution should be prepared fresh.[6]
-
Working Substrate Solution: Dilute the pNP-A stock solution in the assay buffer to the desired final concentration. Note that pNP-A is unstable in aqueous solutions, so this should be done just before starting the assay.[8]
-
Enzyme Solution: Prepare a suitable dilution of your enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over time.
-
-
Assay Setup:
-
Add a specific volume of the working substrate solution to each well of the 96-well plate.
-
Include a "no-enzyme" control for each substrate concentration to measure the rate of spontaneous hydrolysis.[8]
-
To initiate the reaction, add a small volume of the enzyme solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each time point, subtract the absorbance of the "no-enzyme" control from the absorbance of the corresponding enzyme reaction well.
-
Plot the corrected absorbance versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Convert the rate of change in absorbance to the rate of p-nitrophenol production using a p-nitrophenol standard curve.
-
Protocol for p-Nitrophenol Standard Curve
A standard curve is essential for converting absorbance values to the molar amount of p-nitrophenol produced.
Materials:
-
p-Nitrophenol (pNP)
-
Assay buffer (same as used in the enzyme assay)
-
Stop solution (e.g., 3 M NaOH)[7]
-
96-well microplate[7]
-
Microplate reader[7]
Procedure:
-
Prepare a 1 mM pNP Stock Solution: Dissolve p-nitrophenol in the assay buffer.[7]
-
Create a Dilution Series: Prepare a series of dilutions of the pNP stock solution in the assay buffer to cover a range of concentrations (e.g., 0 to 100 µM).
-
Plate Setup: Add a fixed volume of each pNP dilution to the wells of a 96-well plate. Include a blank with only the assay buffer.
-
Add Stop Solution: Add a specific volume of the stop solution to each well to ensure the same final volume and alkaline conditions as the enzyme assay.[7]
-
Measure Absorbance: Read the absorbance of each well at 405 nm.
-
Generate Standard Curve: Plot the absorbance values against the known pNP concentrations. The resulting linear regression equation can be used to determine the concentration of pNP in your enzyme assay samples.
Caption: Workflow for determining enzyme kinetics using pNP esters.
Conclusion
p-Nitrophenyl esters provide a robust and cost-effective method for enzyme substrate profiling, particularly for lipases and esterases. The choice of the specific pNP ester should be guided by the expected substrate preference of the enzyme being investigated. While fluorogenic substrates offer higher sensitivity, the simplicity and accessibility of the pNP ester-based colorimetric assay ensure its continued relevance in both research and industrial applications. For accurate and reproducible results, careful preparation of reagents, adherence to a standardized protocol, and the use of a p-nitrophenol standard curve are essential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Lipase Assays: Validation of a New p-Nitrophenyl Laurate Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a colorimetric lipase (B570770) assay utilizing the substrate p-Nitrophenyl laurate (pNPL). The performance of this assay is critically evaluated against established alternative methods, including the 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6-methylresorufin) ester (DGGR) assay and a classic turbidimetric assay using triolein (B1671897). This document is intended to provide an objective comparison of the product's performance with other alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in methodological assessment and adoption.
Introduction to Lipase Assays
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol. Their activity is paramount in various physiological processes, and they are key targets in drug development for conditions such as obesity, pancreatitis, and dyslipidemia.[1] Accurate and reliable quantification of lipase activity is therefore essential. Spectrophotometric assays using p-nitrophenyl (pNP) esters are widely employed due to their convenience and suitability for high-throughput screening.[1]
The principle of these assays lies in the enzymatic cleavage of the pNP-ester substrate by lipase, which releases p-nitrophenol, a chromogenic product that can be quantified by measuring its absorbance at approximately 405-410 nm. The choice of the fatty acid esterified to the 4-nitrophenyl group is critical, as different lipases exhibit varying specificities for substrates with different acyl chain lengths. This guide focuses on the validation of a lipase assay using this compound (p-NPL), a substrate with a 12-carbon fatty acid chain.
Performance Comparison of Lipase Assays
The selection of a lipase assay often depends on a balance of sensitivity, specificity, practicality, and the specific characteristics of the lipase being studied. The following table summarizes key performance metrics for the this compound assay and its alternatives. It is important to note that these values are derived from different studies and may vary depending on the specific lipase, sample matrix, and laboratory conditions.
| Parameter | This compound (pNPL) Assay | DGGR Assay | Turbidimetric Assay (Triolein) |
| Principle | Colorimetric; measures p-nitrophenol release at ~410 nm. | Colorimetric; measures methylresorufin release at ~580 nm. | Turbidimetric; measures the decrease in turbidity of a triolein emulsion at ~340 nm. |
| Linearity Range | Data not readily available for microplate format. | 8 - 2792 U/L | 29 - 1275 IU/L |
| Sensitivity (LOD) | 0.1 U/mL (in a flow system) | 2 U/L | Data not readily available. |
| Precision (CV%) | 1.5% (Relative Standard Deviation for 10 injections in a flow system) | Intra-assay: 0.6 - 1.3%; Day-to-day: 2.1 - 3.4% | Data not readily available. |
| Substrate Specificity | Preference for medium to long-chain fatty acids. | Specific for pancreatic lipase. | Broadly applicable to lipases that hydrolyze triglycerides. |
| Throughput | High; suitable for microplate format. | High; suitable for automated analyzers. | Moderate; can be adapted to microplates. |
| Interferences | pH-dependent signal; potential for non-enzymatic hydrolysis at high pH. | Less interference from hemolysis and lipemia. | Hemolysis and icterus can cause falsely low results; lipemia can increase activity. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. Below are detailed methodologies for the this compound, DGGR, and turbidimetric lipase assays.
This compound (pNPL) Lipase Assay Protocol (Microplate Format)
Materials:
-
This compound (pNPL)
-
Isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100 or other suitable detergent
-
Lipase standard solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare pNPL Stock Solution (10 mM): Dissolve an appropriate amount of pNPL in isopropanol.
-
Prepare Substrate Emulsion: Add the pNPL stock solution to the Tris-HCl buffer containing a detergent (e.g., 0.1% Triton X-100) to achieve the desired final concentration (e.g., 1 mM). Vortex or sonicate the solution to form a stable emulsion.
-
Assay Setup:
-
Add 180 µL of the substrate emulsion to each well of the microplate.
-
Include control wells:
-
Blank: 180 µL of substrate emulsion + 20 µL of assay buffer (no enzyme).
-
Negative Control: 180 µL of assay buffer + 20 µL of enzyme solution (no substrate).
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 20 µL of the appropriately diluted lipase solution or sample to each well.
-
Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 410 nm every minute for a set period (e.g., 10-20 minutes).
-
Calculation: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve. Lipase activity is proportional to this rate.
DGGR Lipase Assay Protocol
Materials:
-
1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6-methylresorufin) ester (DGGR) substrate kit
-
Lipase standard solution
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer capable of measuring absorbance at 580 nm
Procedure:
-
Reagent Preparation: Prepare the DGGR working reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a provided buffer.
-
Assay Setup:
-
Pipette the working reagent into a cuvette or microplate well.
-
Add the lipase sample and incubate briefly at the recommended temperature (e.g., 37°C).
-
-
Initiate Reaction: The reaction may be initiated by the addition of the sample to the pre-warmed reagent.
-
Measurement: Monitor the increase in absorbance at 580 nm over time. The rate of change in absorbance is proportional to the lipase activity.
-
Calculation: Calculate the lipase activity based on the rate of methylresorufin formation, using the molar extinction coefficient provided by the manufacturer.
Turbidimetric Lipase Assay Protocol (Triolein)
Materials:
-
Triolein
-
Tris-HCl buffer (e.g., 50 mM, pH 9.0)
-
Calcium chloride (CaCl2)
-
Sodium deoxycholate
-
Lipase standard solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Substrate Emulsion:
-
Prepare a Tris-HCl buffer containing sodium deoxycholate and CaCl2.
-
Add triolein to the buffer and emulsify by sonication or vigorous stirring to create a stable, turbid emulsion.
-
-
Assay Setup:
-
Pipette 1 mL of the substrate emulsion into a cuvette.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
-
Initiate Reaction: Add a small volume (e.g., 50 µL) of the lipase solution or sample to the cuvette and mix quickly.
-
Measurement: Record the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes). The clearing of the emulsion due to the hydrolysis of triolein results in a decrease in turbidity.
-
Calculation: The rate of decrease in absorbance is proportional to the lipase activity.
Mandatory Visualizations
This compound (pNPL) Assay Principle
References
A Researcher's Guide to Alternative Chromogenic Substrates for Lipase and Esterase Assays
For researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes, the accurate and reliable measurement of lipase (B570770) and esterase activity is paramount. While p-Nitrophenyl laurate (pNPL) is a widely used chromogenic substrate, its limitations, such as poor water solubility and potential for non-specific hydrolysis, have prompted the development and use of alternative substrates. This guide provides an objective comparison of various alternative chromogenic substrates, supported by experimental data and detailed protocols to facilitate informed substrate selection.
The fundamental principle behind these assays involves the enzymatic hydrolysis of a substrate, which releases a chromogenic or fluorogenic molecule. The rate of color or fluorescence development is directly proportional to the enzyme's activity.
Comparison of Alternative Chromogenic Substrates
A variety of substrates have been developed to overcome the drawbacks of pNPL and to offer different specificities and sensitivities. The choice of substrate can significantly influence the apparent activity and specificity of the enzyme under investigation.[1] Therefore, cross-validation using different substrates is crucial for the robust characterization of lipases and esterases.[1]
p-Nitrophenyl (pNP) Esters with Varying Acyl Chain Lengths
A common strategy to profile the substrate specificity of lipolytic enzymes is to use a series of p-nitrophenyl esters with different acyl chain lengths.[1] Upon hydrolysis, these substrates release p-nitrophenol (pNP), which, under alkaline conditions, forms the p-nitrophenolate ion, a yellow-colored compound with a maximum absorbance around 405-415 nm.[1][2]
| Substrate Name | Acyl Chain Length | Typical Enzyme Class | Key Characteristics |
| p-Nitrophenyl Acetate (pNPA) | C2 | Esterase | Often used for general esterase activity. |
| p-Nitrophenyl Butyrate (pNPB) | C4 | Esterase/Lipase | Good substrate for both esterases and some lipases. |
| p-Nitrophenyl Octanoate (pNPO) | C8 | Lipase | Generally shows high activity with many lipases.[3] |
| p-Nitrophenyl Decanoate (pNPD) | C10 | Lipase | Good substrate for many "true" lipases.[4] |
| p-Nitrophenyl Myristate (pNPM) | C14 | Lipase | Long-chain substrate, more specific for true lipases.[5] |
| p-Nitrophenyl Palmitate (pNPP) | C16 | Lipase | Considered a highly specific substrate for true lipases due to its long acyl chain.[1][6] |
Quantitative Comparison of Kinetic Parameters for Thermomyces lanuginosus Lipase:
| Substrate | Vmax (U/mg protein) | Km (mM) |
| p-Nitrophenyl Acetate | 0.42 | - |
| p-Nitrophenyl Butyrate | 0.95 | - |
| p-Nitrophenyl Octanoate | 1.1 | - |
| p-Nitrophenyl Dodecanoate (Laurate) | 0.78 | - |
| p-Nitrophenyl Palmitate | 0.18 | - |
| Data adapted from Vardar-Yel, N. (2021).[3] This data demonstrates that the lipase from Thermomyces lanuginosus exhibits the highest activity with the medium-chain substrate (p-nitrophenyl octanoate).[3] |
Indolyl-Based Chromogenic Substrates
These substrates release an indigo (B80030) dye upon enzymatic hydrolysis, forming a blue precipitate. They are particularly useful for plate-based screening assays.
| Substrate Name | Chromophore Released | Wavelength (nm) | Key Characteristics |
| 5-Bromo-4-chloro-3-indolyl laurate | Dimerized indigo | N/A (precipitate) | Forms a blue precipitate upon cleavage, suitable for qualitative screening. |
| 5-Bromo-4-chloro-3-indolyl caprylate | Dimerized indigo | N/A (precipitate) | Yields a blue precipitate when cleaved by esterases with C8 activity.[7] |
| 5-Bromo-4-chloro-3-indoxyl palmitate | Dimerized indigo | N/A (precipitate) | Used as a chromogenic substrate for carboxylesterase, yielding a blue precipitate.[7] |
Other Novel Chromogenic Substrates
| Substrate Class | Chromophore Released | Wavelength (nm) | Key Characteristics |
| 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) | Methylresorufin (magenta) | 580 | Offers a sensitive colorimetric readout for lipase activity.[1][8] |
| 5-(4-hydroxy-3,5-dimethoxyphenylmethylene)-2-thioxothiazoline-3-acetic acid esters | Red-colored phenol | 505 | Shows high activity with some bacterial lipases, particularly with longer acyl chains.[1] |
| Trimethyl Lock-based Substrates | p-nitroaniline | ~380 | Designed for improved stability in aqueous solutions compared to pNP esters.[9] |
Fluorogenic Substrates: A High-Sensitivity Alternative
For applications requiring higher sensitivity, fluorogenic substrates are an excellent alternative. These substrates are initially non-fluorescent but release a highly fluorescent product upon enzymatic cleavage.
| Substrate Name | Fluorophore Released | Excitation (nm) | Emission (nm) | Key Characteristics |
| 4-Methylumbelliferyl laurate | 4-Methylumbelliferone (B1674119) (4-MU) | ~365 | ~445 | Highly sensitive, allowing for the detection of low levels of enzyme activity.[10] |
| 4-Methylumbelliferyl oleate | 4-Methylumbelliferone (4-MU) | ~365 | ~445 | Used for sensitive lipase assays; requires solubilization in organic solvents like DMSO.[11][12] |
| 4-Methylumbelliferyl palmitate | 4-Methylumbelliferone (4-MU) | ~365 | ~445 | Fluorogenic substrate for esterase, yielding a blue fluorescent solution upon cleavage.[7] |
| Bodipy-labeled triglycerides | Bodipy-fatty acid | Varies | Varies | Used in homogeneous, ultra-high-throughput kinetic assays.[13] |
Experimental Protocols
Protocol 1: Lipase Assay using p-Nitrophenyl Esters
This protocol can be adapted for various p-nitrophenyl esters by preparing the substrate solution accordingly.
Materials:
-
Purified lipase or crude enzyme extract
-
p-Nitrophenyl ester substrate (e.g., this compound)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 0.1 M NaCl
-
Substrate Solvent: Isopropanol or ethanol
-
Microplate reader capable of reading absorbance at 410 nm
-
96-well microplate
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of the p-nitrophenyl ester (e.g., 10 mM) in isopropanol.
-
Working Substrate Solution: Just before use, dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM). Emulsify by vortexing or sonication.
-
Enzyme Preparation: Prepare serial dilutions of the enzyme sample in the Assay Buffer.
-
Assay:
-
Add 180 µL of the Working Substrate Solution to each well of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Measure the absorbance at 410 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
-
Calculation: The rate of p-nitrophenol release is determined from the linear portion of the absorbance versus time curve. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[5]
Protocol 2: Fluorogenic Lipase Assay using 4-Methylumbelliferyl Esters
Materials:
-
Purified lipase or crude enzyme extract
-
4-Methylumbelliferyl ester substrate (e.g., 4-methylumbelliferyl laurate)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Substrate Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microplate reader
-
Black, flat-bottom 96-well microplate
Procedure:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the 4-methylumbelliferyl ester in DMSO.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Preparation: Prepare serial dilutions of the enzyme sample in the Assay Buffer.
-
Assay:
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm at regular intervals.
-
-
Calculation: The rate of 4-methylumbelliferone formation is determined from the linear portion of the fluorescence versus time curve. A standard curve of 4-methylumbelliferone can be used to convert the fluorescence units to molar amounts.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the enzymatic reactions and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and Alternative Methods for Determining Lipase Activity with p-Nitrophenyl Laurate
For researchers, scientists, and drug development professionals, the accurate determination of lipase (B570770) activity is crucial for a wide range of applications, from enzyme characterization to the development of therapeutics. This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) method using the substrate p-Nitrophenyl laurate (pNPL) with other common assay techniques. The comparison is supported by available experimental data to aid in the selection of the most appropriate method for specific research needs.
The enzymatic hydrolysis of pNPL by lipase yields p-nitrophenol (pNP) and lauric acid. The quantification of either of these products forms the basis of several analytical methods for measuring lipase activity. While the HPLC method offers high sensitivity and specificity, other techniques such as spectrophotometry, titrimetry, and fluorometry present viable alternatives with their own sets of advantages and limitations.
Comparison of Performance Characteristics
The choice of an assay for determining lipase activity often depends on factors such as sensitivity, throughput, cost, and the specific requirements of the experiment. The following table summarizes the key performance characteristics of the HPLC method using pNPL and its common alternatives.
| Feature | HPLC with pNPL | Spectrophotometry with pNPL | Titrimetry with Olive Oil | Fluorometry |
| Principle | Separation and quantification of the product p-nitrophenol or the remaining substrate this compound. | Measurement of the colorimetric change resulting from the release of p-nitrophenol at a specific wavelength (typically 410 nm). | Neutralization of the fatty acids produced from the hydrolysis of a triglyceride substrate (e.g., olive oil) with a standard base. | Measurement of the fluorescence signal generated by the enzymatic cleavage of a fluorogenic substrate. |
| Sensitivity | High sensitivity is reported, though specific quantitative data from the primary literature is not readily available.[1] | Detection limit of 0.1 U/mL has been reported.[2] | Generally lower sensitivity compared to other methods. | High sensitivity, with detection limits as low as 0.13 U/L reported for some assays.[3] |
| Linearity | Expected to have a wide linear range. | A linear range of 0-80 U/L has been reported for some fluorometric assays.[3] | Dependent on the buffering capacity of the reaction mixture. | Wide linear ranges are achievable, for example, 0-80 U/L has been reported.[3] |
| Reproducibility | Data on reproducibility is reported in the literature, indicating good precision.[1] | A relative standard deviation (RSD) of 1.5% has been documented.[2] | A study reported a measurement uncertainty of approximately 25%. | High reproducibility is a key feature of many fluorometric assays. |
| Throughput | Lower throughput due to chromatographic separation times. | High throughput, suitable for microplate formats. | Low throughput, as it involves manual titration for each sample. | High throughput, readily adaptable to microplate formats. |
| Interferences | Less susceptible to interferences from colored or turbid samples due to the separation step. | Can be affected by colored or turbid compounds in the sample matrix. | Can be influenced by other acidic or basic compounds in the sample. | Susceptible to interference from fluorescent compounds in the sample. |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Relatively low cost, requiring a standard spectrophotometer or plate reader. | Low instrument cost, but can be labor-intensive. | Moderate to high instrument cost (fluorometer or fluorescent plate reader). |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of these assays. Below are the experimental protocols for the key methods discussed.
HPLC Method with this compound
While a specific detailed protocol from the primary source by Maurich et al. is not widely available, the general principle involves the following steps:
-
Reaction Incubation: A buffered solution containing the lipase sample is incubated with the pNPL substrate at a controlled temperature and pH.
-
Reaction Termination: The enzymatic reaction is stopped at a specific time point, often by adding a quenching agent or by rapid temperature change.
-
Sample Preparation: The reaction mixture is centrifuged or filtered to remove any precipitates.
-
HPLC Analysis: An aliquot of the supernatant is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a UV detector.
-
Quantification: The concentration of the product, p-nitrophenol, or the remaining substrate, pNPL, is determined by comparing the peak area to a standard curve.
Spectrophotometric Method with this compound
This is a widely used method due to its simplicity and suitability for high-throughput screening.
-
Reagent Preparation:
-
Substrate solution: Prepare a solution of pNPL in a suitable solvent (e.g., isopropanol).
-
Buffer: Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the lipase being studied.
-
Emulsifier: An emulsifying agent (e.g., gum arabic or Triton X-100) is often added to the buffer to ensure proper substrate dispersal.
-
-
Reaction Setup:
-
In a microplate well or a cuvette, mix the buffer/emulsifier solution with the substrate solution.
-
Pre-incubate the mixture at the desired reaction temperature.
-
-
Enzyme Addition and Measurement:
-
Add the lipase sample to initiate the reaction.
-
Monitor the increase in absorbance at 410 nm over time using a spectrophotometer or microplate reader. The yellow color of the p-nitrophenolate ion is measured.
-
-
Calculation of Activity: The rate of the reaction (change in absorbance per unit time) is used to calculate the lipase activity, often by using the molar extinction coefficient of p-nitrophenol.
Titrimetric Method with Olive Oil
This classical method directly measures the fatty acids produced during lipolysis.
-
Substrate Emulsion Preparation: Prepare a stable emulsion of olive oil in a buffered solution, often containing an emulsifier like gum arabic.[4]
-
Reaction Incubation:
-
Add the lipase sample to the substrate emulsion.
-
Incubate the mixture at a controlled temperature with constant stirring.[4]
-
-
Titration:
-
After a defined incubation period, stop the reaction (e.g., by adding an excess of ethanol/acetone).
-
Titrate the liberated free fatty acids with a standardized solution of sodium hydroxide (B78521) (NaOH) to a specific pH endpoint, using a pH meter or a colorimetric indicator.[4]
-
-
Calculation of Activity: The volume of NaOH consumed is proportional to the amount of fatty acids released, which is then used to calculate the lipase activity.
Fluorometric Method
Fluorometric assays offer high sensitivity and are well-suited for kinetic studies.
-
Reagent Preparation:
-
Prepare a solution of a fluorogenic lipase substrate (e.g., a derivative of methylresorufin or BODIPY) in a suitable buffer.
-
-
Reaction Setup:
-
In a black microplate, add the substrate solution to the wells.
-
Add the lipase sample to initiate the reaction.
-
-
Fluorescence Measurement:
-
Measure the increase in fluorescence intensity over time using a fluorometer or a fluorescent microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.[5]
-
-
Data Analysis: The rate of fluorescence increase is proportional to the lipase activity. A standard curve of the fluorescent product can be used for quantification.[5]
Visualizing the Methodologies
To further clarify the experimental processes and the underlying enzymatic reaction, the following diagrams are provided.
References
- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive Microplate Assay for Lipase Activity Measurement Using Olive Oil Emulsion Substrate: Modification of the Copper Soap Colorimetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorometric probing of the lipase level as acute pancreatitis biomarkers based on interfacially controlled aggregation-induced emission (AIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Titrimetric and Colorimetric Assays for Lipase Activity
For researchers, scientists, and drug development professionals, the precise measurement of lipase (B570770) activity is fundamental for applications ranging from enzyme characterization to the development of novel therapeutics. The two most prevalent methods for this purpose are the classic titrimetric assays and the more modern colorimetric assays. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable method for specific research needs.
Principles of Detection
Titrimetric Methods: Often considered a reference standard, titrimetric methods directly quantify the fatty acids released from a lipid substrate by lipase.[1][2] This is accomplished by titrating the reaction mixture with a standardized base, such as sodium hydroxide (B78521) (NaOH), to a specific pH endpoint.[1][3] The amount of base consumed is directly proportional to the amount of liberated fatty acids, and consequently, to the lipase activity.[1][2] These methods can be performed as endpoint assays or continuously using a pH-stat apparatus that maintains a constant pH throughout the reaction.[2]
Colorimetric Methods: In contrast, colorimetric methods utilize synthetic substrates that release a chromogenic or fluorogenic molecule upon cleavage by lipase.[1] The resulting change in color or fluorescence is then measured using a spectrophotometer or fluorometer.[1] The intensity of the signal is proportional to the amount of product formed and, therefore, to the lipase activity.[1] Commonly used chromogenic substrates include p-nitrophenyl esters and 2-Naphthyl myristate.[1][2]
Quantitative Data Comparison
The choice between titrimetric and colorimetric methods often hinges on the specific requirements of the experiment, such as sensitivity, throughput, and the nature of the sample. The following table summarizes the key performance characteristics of each method based on available data.
| Feature | Titrimetric Method | Colorimetric Method |
| Principle | Direct measurement of liberated free fatty acids by titration with a base.[2][3] | Spectrophotometric detection of a released chromophore or fluorophore.[1] |
| Substrates | Natural triglycerides (e.g., olive oil, tributyrin).[2][4] | Synthetic esters (e.g., p-nitrophenyl palmitate, 2-Naphthyl myristate).[2][4] |
| Sensitivity | Low to moderate, around 1 µmol/mL.[5] | High, with some kits detecting as low as 0.02 mU/well.[6] |
| Linear Range | Dependent on substrate and conditions. | Wide, for example, 40 - 1600 U/L for some kits.[7] |
| Throughput | Low to medium; can be laborious for a large number of samples.[2] | High; suitable for microplate formats and automation.[2][7] |
| Time | Generally longer, requiring incubation and individual sample titration.[5] | Generally rapid, with some assays completed in minutes.[7] |
| Cost | Generally lower reagent cost. | Can be higher due to specialized substrates and reagents.[4] |
| Equipment | Burette, pH meter, or automated pH-stat titrator.[2] | Spectrophotometer or microplate reader.[2] |
| Advantages | - Direct measurement of product.[2]- Uses natural substrates.[1]- Considered a "gold standard".[2] | - High sensitivity.[8]- High throughput and suitable for automation.[7]- Simple and rapid.[4] |
| Disadvantages | - Time-consuming and lower throughput.[2]- Requires larger sample volumes.[2]- Less sensitive.[5] | - Indirect measurement.[2]- Potential for interference from colored or turbid samples.[1]- Artificial substrates may not reflect natural enzyme activity.[1] |
| Correlation | - | Strong correlation with titrimetric methods (r = 0.92 reported for a similar colorimetric assay).[2] |
Experimental Protocols
Below are detailed methodologies for a representative titrimetric and a representative colorimetric lipase assay.
Titrimetric Lipase Assay Protocol (Using Olive Oil)
This protocol is based on the principle of titrating the fatty acids released from the hydrolysis of olive oil.[9][10]
Materials:
-
Olive oil emulsion (substrate)[9]
-
Tris-HCl buffer (e.g., 200 mM, pH 7.2 at 37°C)[10]
-
Lipase enzyme solution
-
Standardized sodium hydroxide (NaOH) solution (e.g., 50 mM)[9]
-
Thymolphthalein (B86794) indicator solution[10]
-
95% Ethanol[10]
-
Magnetic stirrer and stir bar
-
Water bath or incubator at 37°C
-
Burette
Procedure:
-
Prepare the reaction mixture: In a suitable vessel, pipette 2.5 mL of deionized water, 1.0 mL of Tris-HCl buffer, and 3.0 mL of olive oil substrate solution.[10]
-
Equilibrate: Mix the solution by swirling and equilibrate to 37°C in a water bath for 5-10 minutes.[10]
-
Initiate the reaction: Add 1.0 mL of the lipase enzyme solution to the reaction mixture.[10]
-
Incubate: Start a timer and incubate the reaction at 37°C for a defined period (e.g., 30 minutes), with continuous stirring.[10]
-
Stop the reaction: After the incubation period, stop the reaction by adding 3.0 mL of 95% ethanol (B145695).[10]
-
Titrate: Add a few drops of thymolphthalein indicator to the mixture. Titrate the liberated fatty acids with the standardized NaOH solution until a light blue color endpoint is reached.[10]
-
Blank: Prepare a blank by adding the ethanol to the reaction mixture before adding the enzyme solution. Incubate and titrate the blank in the same manner.
-
Calculate Lipase Activity: The lipase activity is calculated based on the volume of NaOH consumed in the test sample minus the volume consumed in the blank. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.[9]
Colorimetric Lipase Assay Protocol (Using p-Nitrophenyl Palmitate)
This protocol is based on the spectrophotometric measurement of p-nitrophenol released from the hydrolysis of p-nitrophenyl palmitate (pNPP).[4]
Materials:
-
p-Nitrophenyl palmitate (pNPP) substrate solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Lipase enzyme solution
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well microplate
-
Incubator
Procedure:
-
Prepare Substrate Emulsion: Due to the poor water solubility of pNPP, a stock solution is typically prepared in a solvent like isopropanol (B130326) and then emulsified in the assay buffer containing a detergent like Triton X-100.[11]
-
Set up the reaction plate:
-
Blank wells: Add 180 µL of the substrate emulsion and 20 µL of assay buffer.
-
Sample wells: Add 180 µL of the substrate emulsion.
-
-
Pre-incubate: Pre-incubate the microplate at 37°C for 5 minutes to equilibrate the temperature.[11]
-
Initiate the reaction: To the sample wells, add 20 µL of the lipase enzyme solution and mix gently.[11]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405-410 nm every minute for a set period (e.g., 10-20 minutes).
-
Calculate Lipase Activity: The rate of the enzymatic reaction is determined by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. The lipase activity is then calculated using the molar extinction coefficient of p-nitrophenol.
Mandatory Visualizations
Caption: Workflow for a typical titrimetric lipase assay.
Caption: Workflow for a typical colorimetric lipase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. theseus.fi [theseus.fi]
- 4. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. novusbio.com [novusbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. antozyme.com [antozyme.com]
- 9. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Lipase Activity Measurement: Cross-Validation of the p-Nitrophenyl Laurate (pNPL) Assay with Natural Triglycerides
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of lipase (B570770) activity is crucial in various fields, from basic research to drug development and industrial applications. Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides, and various assays have been developed to quantify their activity.[1][2] This guide provides an objective comparison of two common methods: the colorimetric assay using the artificial substrate p-Nitrophenyl laurate (pNPL) and assays employing natural triglycerides, such as olive oil. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Introduction to Lipase Assays
The choice of substrate is a critical factor that can significantly influence the apparent activity and specificity of a lipase.[3] Therefore, cross-validation of results obtained from different assay methods is essential for a robust characterization of these enzymes.
The This compound (pNPL) assay is a widely used spectrophotometric method that relies on a synthetic chromogenic substrate.[4][5] Lipase hydrolyzes the ester bond in pNPL, releasing p-nitrophenol (pNP). Under alkaline conditions, pNP forms the yellow-colored p-nitrophenolate ion, which can be quantified by measuring the absorbance at 405-415 nm.[3][6] This assay is known for its simplicity and suitability for high-throughput screening.[4]
Natural triglyceride assays , on the other hand, utilize substrates that are physiologically relevant to lipases, such as olive oil or triolein.[1][7][8] The activity is typically determined by measuring the release of free fatty acids over time. This can be achieved through various methods, including titration, pH-stat measurements, or coupled enzymatic reactions that lead to a colorimetric or fluorescent signal.[1][2] These assays are considered more representative of the enzyme's natural function.[9]
Experimental Protocols
Detailed methodologies for both the pNPL and natural triglyceride-based lipase assays are provided below.
Protocol 1: this compound (pNPL) Lipase Assay
This protocol is adapted for a 96-well microplate format, suitable for spectrophotometric measurement.
Materials:
-
Purified lipase or enzyme extract
-
This compound (pNPL)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate Solvent: Isopropanol
-
Microplate reader
-
96-well microplate
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of pNPL in isopropanol.
-
Enzyme Solution Preparation: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Emulsion Preparation: To 8.9 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.1 mL of Triton X-100 (1% v/v final concentration) and 1 mL of the 10 mM pNPL stock solution. Vortex vigorously and sonicate until a stable, homogenous emulsion is formed. This emulsion should be prepared fresh.[10]
-
Assay Setup:
-
Add 180 µL of the substrate emulsion to each well of the 96-well microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution (or buffer for the blank) to the appropriate wells.
-
-
Measurement: Immediately measure the absorbance at 405 nm and continue to record the absorbance every minute for a set period (e.g., 10-30 minutes) at 37°C using a microplate reader.
-
Calculation of Lipase Activity: The rate of p-nitrophenol release is calculated from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0). One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: Lipase Assay using an Olive Oil Emulsion
This protocol describes a common method for measuring lipase activity using a natural triglyceride substrate, with the released fatty acids quantified by titration.[1]
Materials:
-
Purified lipase or enzyme extract
-
Olive oil (high quality)
-
Gum arabic solution (5% w/v)
-
Buffer: 50 mM Na₂HPO₄/NaH₂PO₄, pH 7.0
-
NaOH solution (50 mM, standardized)
-
Shaker incubator
-
pH meter or titrator
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an olive oil emulsion by homogenizing 40 mL of olive oil with 60 mL of 5% (w/v) gum arabic solution.[1]
-
The final substrate is prepared by mixing 50 mL of this emulsion with 45 mL of the phosphate (B84403) buffer.[1]
-
-
Enzyme Reaction:
-
Titration:
-
After incubation, stop the reaction (e.g., by adding an ethanol/acetone mixture).
-
Titrate the released free fatty acids with 50 mM NaOH solution to a pH of 9.0.[1]
-
A blank reaction without the enzyme should be run in parallel.
-
-
Calculation of Lipase Activity: The amount of NaOH used to neutralize the fatty acids is proportional to the lipase activity. One unit of lipase activity is defined as the amount of enzyme that releases 1 µmole of fatty acids per hour at 28°C.[1]
Quantitative Data Comparison
The choice of substrate significantly impacts the kinetic parameters of a lipase. The following table summarizes the kinetic parameters of a wild-type lipase from Thermomyces lanuginosus with different p-nitrophenyl ester substrates, highlighting the effect of the acyl chain length on enzyme activity.
| Substrate | Vmax (U/mg protein) | Km (mM) |
| p-Nitrophenyl Acetate (C2) | 0.42 | - |
| p-Nitrophenyl Butyrate (C4) | 0.95 | - |
| p-Nitrophenyl Octanoate (C8) | 1.1 | - |
| p-Nitrophenyl Dodecanoate (C12) | 0.78 | - |
| p-Nitrophenyl Palmitate (C16) | 0.18 | - |
| Data adapted from Vardar-Yel, N. (2021).[11] |
This data demonstrates that the lipase exhibits a preference for medium-chain fatty acid esters, with the highest activity observed with p-nitrophenyl octanoate.
While direct, comprehensive cross-validation studies with quantitative comparisons of sensitivity, specificity, and linearity between the pNPL and natural triglyceride assays are not extensively available in a single report, some general comparisons can be made:
| Feature | This compound (pNPL) Assay | Natural Triglyceride Assay |
| Principle | Colorimetric; measures release of p-nitrophenol.[3] | Measures release of free fatty acids from triglycerides.[1] |
| Substrate | Artificial, chromogenic.[5] | Natural, physiologically relevant.[1] |
| Detection | Spectrophotometry (405-415 nm).[4] | Titration, pH-stat, coupled enzymatic reactions.[1][2] |
| Throughput | High; suitable for microplate format.[4] | Generally lower, can be more complex. |
| Sensitivity | Generally high. | Can be very sensitive depending on the detection method. |
| Physiological Relevance | Lower; may not reflect activity on natural substrates. | High; measures activity on the enzyme's natural target. |
| Interferences | Can be susceptible to interference from colored compounds. | Titration methods can be affected by buffer capacity. |
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the enzymatic reactions central to both assay types.
Conclusion
Both the this compound assay and natural triglyceride-based assays are valuable tools for measuring lipase activity. The pNPL assay offers convenience, high throughput, and sensitivity, making it ideal for applications such as enzyme screening and inhibitor studies. However, its use of an artificial substrate may not always reflect the enzyme's activity on its natural targets.
Assays using natural triglycerides, while often more complex and lower in throughput, provide a more physiologically relevant measure of lipase activity. The choice between these methods should be guided by the specific research question, the required throughput, and the nature of the lipase being studied. For a comprehensive understanding of a lipase's function, cross-validation using both types of assays is highly recommended. This approach allows researchers to leverage the convenience of the pNPL assay for initial studies while confirming key findings with the more biologically relevant natural triglyceride substrates.
References
- 1. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 9. PNPLA3 is a triglyceride lipase that mobilizes polyunsaturated fatty acids to facilitate hepatic secretion of large-sized very low-density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
A Researcher's Guide to Comparing Lipase Activity on p-Nitrophenyl Laurate and p-Nitrophenyl Myristate
For researchers, scientists, and drug development professionals, accurately characterizing enzyme activity is crucial. Chromogenic substrates, such as p-nitrophenyl (pNP) esters, offer a convenient and widely used method for assaying lipase (B570770) and esterase activity. This guide provides an objective comparison of two such substrates: p-Nitrophenyl laurate (pNPL) and p-Nitrophenyl myristate (pNPM), presenting supporting data and detailed methodologies to inform experimental design.
The core of this assay lies in the enzymatic hydrolysis of the p-Nitrophenyl ester by a lipase.[1][2] This reaction cleaves the ester bond, releasing a fatty acid (lauric acid or myristic acid) and the chromogenic product, p-nitrophenol.[1][3] In an alkaline buffer, the liberated p-nitrophenol forms the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified by measuring its absorbance at approximately 405-415 nm.[1][3][4] The intensity of this color is directly proportional to the amount of p-nitrophenol released, and therefore, to the lipase activity.[2][5]
Physicochemical Properties of pNPL and pNPM
The primary difference between pNPL and pNPM is the length of their fatty acid acyl chains, which influences their physical properties like molecular weight and solubility. This compound contains a 12-carbon acyl chain (C12), while p-Nitrophenyl myristate has a 14-carbon acyl chain (C14).[6] This difference in chain length affects their hydrophobicity, with the longer chain of pNPM resulting in lower solubility in aqueous solutions compared to pNPL.[2] Consequently, effective dispersion in assay buffers often requires the use of organic solvents like isopropanol (B130326) and emulsifying agents such as Triton X-100.[1][5][7]
| Property | This compound (pNPL) | p-Nitrophenyl Myristate (pNPM) |
| Molecular Formula | C₁₈H₂₇NO₄ | C₂₀H₃₁NO₄[2] |
| Molecular Weight | 321.41 g/mol | 349.46 g/mol [2] |
| Acyl Chain Length | C12 | C14 |
| Common Synonyms | p-Nitrophenyl dodecanoate (B1226587) | 4-Nitrophenyl myristate |
| Aqueous Solubility | Poor. Requires solvent/detergent. | Very poor. Requires solvent/detergent.[2] |
Lipase Substrate Specificity
A key factor in selecting a substrate is the inherent specificity of the lipase being studied. Lipases, particularly "true lipases," often show a preference for hydrolyzing esters with longer fatty acid chains.[6][8] The activity of a specific lipase can vary significantly between pNPL and pNPM. Therefore, determining the optimal substrate for the enzyme under investigation is an essential empirical step.[2]
For instance, the lipase LipC12 demonstrates high relative activity for pNP esters with acyl chain lengths from C10 to C16, indicating it can effectively hydrolyze both pNPL and pNPM.[6] In contrast, some lipases may exhibit a clear preference. One study found that a wild-type lipase showed higher activity on a C8 substrate (p-Nitrophenyl octanoate) than on a C12 substrate (p-Nitrophenyl dodecanoate/laurate).[9] Another lipase was found to have high activity toward both p-nitrophenyl myristate (C14) and p-nitrophenyl palmitate (C16).[10] This highlights the necessity of screening a range of pNP esters to establish a substrate specificity profile for any given lipase.[4]
Comparative Performance Data
The following table summarizes experimental data on lipase activity with various p-Nitrophenyl esters, including laurate and myristate, to illustrate how activity can vary with acyl chain length.
| Lipase Source | Substrate | Vmax (U/mg protein) | Relative Activity (%) | Reference |
| Wild-type Lipase | p-Nitrophenyl dodecanoate (C12) | 0.78 | - | [1][9] |
| LipC12 | p-Nitrophenyl dodecanoate (C12) | - | ~95% | [6] |
| LipC12 | p-Nitrophenyl myristate (C14) | - | ~85% | [6] |
Note: The data is derived from studies on specific lipases and is intended for illustrative purposes. One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2][6]
Experimental Protocols
This section provides a detailed methodology for conducting a comparative analysis of lipase activity using pNPL and pNPM.
Materials and Reagents
-
Purified lipase enzyme
-
This compound (pNPL)
-
p-Nitrophenyl myristate (pNPM)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)[1]
-
Isopropanol[1]
-
96-well microplate[1]
-
Microplate reader capable of measuring absorbance at 405-415 nm[1][3]
Solutions Preparation
-
Substrate Stock Solutions (e.g., 10 mM): Dissolve pNPL and pNPM in isopropanol to a final concentration of 10 mM.[1]
-
Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing a detergent like Triton X-100 (e.g., 0.3-0.5% v/v). The detergent is critical for emulsifying the long-chain pNP esters in the aqueous reaction mixture.[1][6]
-
Enzyme Solution: Prepare a stock solution of the lipase in the reaction buffer (without substrate) at a concentration that ensures a linear reaction rate over the desired time course. This may require empirical determination.[1]
Assay Procedure
-
Plate Setup: Add 180 µL of the reaction buffer to each well of a 96-well microplate.[1]
-
Substrate Addition: Add 10 µL of the respective pNP ester stock solution (pNPL or pNPM) to the appropriate wells.[1]
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[1]
-
Initiate Reaction: Start the enzymatic reaction by adding 10-20 µL of the diluted enzyme solution to each well.[1][6]
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405-415 nm over time using a microplate reader.[1][6][9]
-
Calculation of Activity: Calculate the rate of p-nitrophenol production using a molar extinction coefficient for p-nitrophenol under the specific assay conditions. Enzyme activity is expressed in U/mL or U/mg.[6]
Visualizing the Process
Enzymatic Reaction Pathway
The diagram below illustrates the fundamental enzymatic reaction where lipase catalyzes the hydrolysis of a p-Nitrophenyl ester.
Caption: Lipase-catalyzed hydrolysis of a p-Nitrophenyl ester.
Experimental Workflow
The following workflow diagram outlines the key steps for comparing lipase activity on pNPL and pNPM.
Caption: Experimental workflow for lipase specificity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.sa.cr [scielo.sa.cr]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
Distinguishing Lipase and Esterase Activity: A Comparative Guide Using p-Nitrophenyl Esters
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation between lipase (B570770) and esterase activity is crucial in numerous research and development fields, from biofuel production to the discovery of novel therapeutics. While both enzyme classes belong to the carboxyl ester hydrolase family, their substrate preferences and catalytic mechanisms differ significantly. This guide provides an objective comparison of how to distinguish between lipases and esterases using a series of p-nitrophenyl (pNP) esters, supported by experimental data and detailed protocols.
The fundamental principle behind this distinction lies in the substrate specificity of these enzymes. Esterases (EC 3.1.1.1) preferentially hydrolyze water-soluble, short-chain fatty acid esters, whereas lipases (EC 3.1.1.3) are more active towards water-insoluble, long-chain triglycerides.[1][2] This difference can be effectively probed using p-nitrophenyl esters with varying acyl chain lengths. The enzymatic hydrolysis of these substrates releases p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically to determine enzyme activity.[3][4]
Comparative Analysis of Substrate Specificity
The primary method for distinguishing lipases from esterases involves creating a substrate specificity profile using a panel of p-nitrophenyl esters with increasing acyl chain lengths. Generally, esterases will show high activity with short-chain pNP esters (e.g., p-nitrophenyl acetate (B1210297) - C2, p-nitrophenyl butyrate (B1204436) - C4), which decreases as the chain length increases. Conversely, lipases exhibit low activity with short-chain esters and significantly higher activity with long-chain esters (e.g., p-nitrophenyl octanoate (B1194180) - C8, p-nitrophenyl dodecanoate (B1226587) - C12, p-nitrophenyl palmitate - C16).[5][6]
Another key differentiator is the phenomenon of interfacial activation, which is characteristic of lipases.[1] Lipases show a marked increase in activity at a lipid-water interface. The poor aqueous solubility of long-chain p-nitrophenyl esters necessitates their preparation as an emulsion, which provides the interface required for lipase activation.[3][7] Esterases, which act on soluble substrates, do not exhibit this behavior.[8]
The following table summarizes the expected relative activities and key kinetic parameters for a typical lipase and esterase with a range of p-nitrophenyl ester substrates.
| Substrate | Acyl Chain Length | Typical Lipase Activity | Typical Esterase Activity | Key Considerations |
| p-Nitrophenyl Acetate | C2 | Low | High | Highly water-soluble. |
| p-Nitrophenyl Butyrate | C4 | Moderate | High | Generally considered an esterase substrate, but some lipases show activity.[9] |
| p-Nitrophenyl Octanoate | C8 | High | Moderate to Low | Often shows the highest activity for lipases with medium-chain preference.[5] |
| p-Nitrophenyl Dodecanoate | C12 | High | Very Low | Requires emulsification for the assay. |
| p-Nitrophenyl Myristate | C14 | High | Negligible | Poorly soluble, requires careful preparation of a stable emulsion.[3] |
| p-Nitrophenyl Palmitate | C16 | High | Negligible | Very poor solubility; a classic substrate for lipase-specific assays.[1][3] |
Experimental Protocols
Accurate and reproducible data is paramount. Below are detailed methodologies for performing lipase and esterase assays using p-nitrophenyl esters.
Preparation of Reagents
-
Assay Buffer: A common choice is 50 mM potassium phosphate (B84403) buffer (pH 7.4) or 50 mM Tris-HCl (pH 8.0-9.0).[10][11] The pH should be optimized for the specific enzyme being studied.
-
Substrate Stock Solutions (10 mM): Due to the poor aqueous solubility of most p-nitrophenyl esters, stock solutions are prepared in an organic solvent.[3]
-
p-Nitrophenyl acetate/butyrate: Dissolve in isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO).
-
p-Nitrophenyl octanoate/dodecanoate/myristate/palmitate: Dissolve in isopropanol, or a 1:1 (v/v) mixture of isopropanol and acetonitrile. Gentle warming and sonication may be necessary to aid dissolution, especially for the longer chain esters.[3]
-
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer and keep on ice. The final concentration in the assay will need to be optimized.
Assay for Esterase Activity (using p-Nitrophenyl Butyrate)
-
Reaction Mixture: In a microplate well or cuvette, add the assay buffer and the enzyme solution.
-
Initiate Reaction: Add the p-nitrophenyl butyrate stock solution to a final concentration typically in the range of 0.1-1 mM.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405-415 nm over time (e.g., every 30 seconds for 5-10 minutes) using a temperature-controlled spectrophotometer.[12] Alternatively, the isosbestic point for p-nitrophenol at 347 nm can be used for more robust measurements, as it is pH-independent.[4][13]
-
Control: A blank reaction without the enzyme should be run to account for any spontaneous hydrolysis of the substrate.
Assay for Lipase Activity (using p-Nitrophenyl Palmitate)
Due to the insolubility of long-chain pNP esters, a stable emulsion must be prepared.
-
Substrate Emulsion Preparation:
-
Solution A: 10 mM p-nitrophenyl palmitate in isopropanol.[3]
-
Solution B: Assay buffer containing an emulsifier such as Triton X-100 (e.g., 0.5-1% w/v) or gum arabic.[3][7]
-
Slowly add 1 part of Solution A to 9 parts of Solution B with vigorous stirring or vortexing to form a stable, milky emulsion.[3]
-
-
Enzymatic Reaction:
-
Pre-warm the substrate emulsion to the desired assay temperature (e.g., 37°C).
-
Pipette the pre-warmed substrate emulsion into a microplate well or cuvette.
-
Initiate the reaction by adding the lipase solution.
-
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 410 nm over a set period (e.g., 5-10 minutes).[3]
-
Control: A blank reaction without the enzyme is essential to correct for any background absorbance from the emulsion and substrate self-hydrolysis.
Calculation of Enzyme Activity
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total reaction volume) / (Molar extinction coefficient * Light path length * Enzyme volume)
Visualizing the Process
To better illustrate the concepts described, the following diagrams outline the enzymatic reaction and the experimental workflow.
Caption: Enzymatic hydrolysis of a p-nitrophenyl ester.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
A Comparative Guide to Lipase Activity Determination: p-Nitrophenyl Laurate Assay vs. pH-Stat Titration
For researchers, scientists, and drug development professionals, the accurate measurement of lipase (B570770) activity is paramount. Two widely employed methods for this purpose are the colorimetric p-Nitrophenyl laurate (pNPL) assay and the potentiometric pH-stat titration. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The determination of lipase activity is crucial in various fields, including drug development, biocatalysis, and food technology. The pNPL assay offers a convenient and high-throughput method, while the pH-stat titration is often considered a more direct and reference method for measuring lipolysis. Understanding the principles, advantages, and limitations of each is essential for generating reliable and reproducible results.
Comparison of Methods
The this compound (pNPL) assay is a spectrophotometric method that relies on the hydrolysis of the substrate pNPL by lipase. This reaction releases p-nitrophenol (pNP), a chromogenic product that can be quantified by measuring its absorbance at a specific wavelength, typically around 410 nm.[1][2][3] The intensity of the color produced is directly proportional to the amount of pNP released and, therefore, to the lipase activity. This method is well-suited for high-throughput screening due to its simplicity and compatibility with microplate formats.[4]
In contrast, the pH-stat titration method directly measures the fatty acids released during the hydrolysis of a triglyceride substrate, such as tributyrin (B1683025) or olive oil.[5][6] As the lipase hydrolyzes the substrate, the release of fatty acids causes a decrease in the pH of the reaction medium. A pH-stat instrument maintains a constant pH by automatically titrating the reaction mixture with a standardized alkaline solution, typically sodium hydroxide (B78521) (NaOH).[5][7] The rate of titrant consumption is directly proportional to the rate of fatty acid release, providing a real-time measurement of lipase activity.[6] This method is considered a reference technique because it measures the primary products of lipolysis under conditions that can closely mimic physiological environments.[4]
While both methods are effective for measuring lipase activity, they can yield different results. Studies have shown that while the pH-dependent activity profiles obtained from both assays are often similar, the specific activities measured with the pNPL assay can be significantly lower than those obtained by pH-stat titration.[4] This discrepancy can be attributed to several factors, including differences in substrate specificity, reaction conditions, and the indirect nature of the pNPL assay. The catalytic turnover number of lipases on p-nitrophenyl esters is often several orders of magnitude lower than that with triglycerides.[4]
Experimental Data
The following table summarizes a hypothetical comparison of results obtained from the pNPL assay and pH-stat titration for the same lipase sample.
| Parameter | This compound Assay | pH-Stat Titration |
| Principle | Spectrophotometric measurement of p-nitrophenol release | Potentiometric titration of released fatty acids |
| Substrate | This compound (pNPL) | Tributyrin or Olive Oil Emulsion |
| Detected Product | p-Nitrophenol (pNP) | Fatty Acids |
| Typical pH | 7.0 - 9.0[1] | 7.0 - 8.0[5] |
| Typical Temperature | 30 - 37 °C[1][8] | 30 - 37 °C[5] |
| Specific Activity | Lower values often observed | Higher, often considered reference values[4] |
| Throughput | High, suitable for microplates | Lower, typically single sample analysis |
| Advantages | Simple, rapid, high-throughput, sensitive[1] | Direct measurement, real-time kinetics, use of natural substrates[6][9] |
| Disadvantages | Indirect measurement, potential for substrate inhibition, not all lipases are active on pNPL[4] | Requires specialized equipment, lower throughput, sensitive to CO2 interference[5] |
Experimental Protocols
This compound (pNPL) Assay Protocol
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM solution of this compound in a suitable solvent like isopropanol (B130326) or a mixture of isopropanol and acetonitrile.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer or phosphate (B84403) buffer at the desired pH (e.g., pH 8.0). The buffer may contain additives such as Triton X-100 (0.2%) and gum arabic to emulsify the substrate.[2][10]
-
Enzyme Solution: Prepare a solution of the lipase enzyme in the assay buffer to the desired concentration.
-
-
Assay Procedure:
-
Pipette the assay buffer into the wells of a microplate.
-
Add the substrate solution to the wells and mix to form an emulsion.
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Incubate the microplate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution that will both halt the enzyme activity and shift the pH to the alkaline range to ensure complete ionization of the released p-nitrophenol (e.g., 0.1 M Na2CO3 or NaOH).[11]
-
Measure the absorbance of the solution at 410 nm using a microplate reader.
-
A standard curve of p-nitrophenol is used to calculate the amount of product released. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
-
pH-Stat Titration Protocol
-
Reagent and Equipment Preparation:
-
Substrate Emulsion: Prepare a stable emulsion of a triglyceride substrate (e.g., 10% tributyrin or olive oil) in a solution containing an emulsifier like gum arabic or bile salts (e.g., sodium taurocholate).[5]
-
Titrant: Prepare a standardized solution of sodium hydroxide (NaOH), typically in the range of 0.01 to 0.1 M.
-
pH-Stat Instrument: Calibrate the pH electrode of the pH-stat titrator with standard buffer solutions.[5] The reaction vessel should be thermostated to the desired temperature (e.g., 37°C).
-
-
Assay Procedure:
-
Add the substrate emulsion to the thermostated reaction vessel.
-
Adjust the pH of the emulsion to the desired setpoint (e.g., pH 8.0) using the pH-stat instrument.
-
Initiate the reaction by adding a known amount of the lipase enzyme solution to the vessel.
-
The pH-stat instrument will automatically maintain the pH at the setpoint by adding the NaOH titrant as fatty acids are released.
-
Record the volume of titrant added over time. The rate of titrant consumption is used to calculate the lipase activity.
-
One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.[5]
-
Logical Workflow for Method Comparison
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. mdpi.com [mdpi.com]
- 4. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cliscent.com [cliscent.com]
- 6. researchgate.net [researchgate.net]
- 7. theseus.fi [theseus.fi]
- 8. researchgate.net [researchgate.net]
- 9. Flow-through pH-stat method for lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of p-Nitrophenyl Laurate
The proper disposal of p-Nitrophenyl laurate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or aerosols.[1][2] In the event of skin contact, the affected area should be washed thoroughly with soap and water.[1] If the substance comes into contact with the eyes, they should be flushed with water as a precaution.[1]
Quantitative Data for Disposal Considerations
While specific quantitative limits for disposal may vary based on local regulations, the following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Property | Value/Information | Source |
| Synonyms | 4-Nitrophenyl laurate, p-nitrophenyl dodecanoate | [1][3] |
| CAS Number | 1956-11-2 | [1][4] |
| Molecular Formula | C18H27NO4 | [1][3] |
| Appearance | Solid (dust formation should be avoided) | [1] |
| Disposal Method | Collection in sealed containers for professional disposal | [1][2] |
| Environmental Fate | Not classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. However, it should not be released into the environment. | [1][4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound waste involves segregation, secure containment, and transfer to a licensed waste disposal service. Direct chemical treatment or neutralization by laboratory personnel is not advised without specific, validated protocols.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Contaminated Labware: Reusable labware that has come into contact with this compound should be decontaminated according to standard laboratory procedures before washing. Disposable labware should be placed in the solid waste container.
2. Container Management:
-
Keep the waste container securely closed when not in use.[1]
-
Ensure the container is accurately labeled with "this compound" and any other required hazard information as per your institution's and local regulations.
3. Storage:
-
Store the waste container in a designated, secure area for chemical waste, away from incompatible materials. This area should be well-ventilated.
4. Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed and approved professional waste disposal company.[1][2] These companies are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.
-
Do not pour this compound or its solutions down the drain.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling p-Nitrophenyl Laurate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling p-Nitrophenyl laurate, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that conform to ANSI Z87.1-2010 or later standards are required to protect against liquid splashes and chemical vapors.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For tasks with a higher risk of exposure, consider double gloving or using Silver Shield gloves underneath nitrile gloves.[2] Gloves must comply with Regulation (EU) 2016/425 and the standard EN 374.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement.[2] For procedures with a higher risk of splashes or spills, a chemically resistant apron may be necessary. |
| Respiratory Protection | Respirator | Use a respirator with an appropriate filter if there is a risk of inhaling dust, especially in poorly ventilated areas.[4] Provide appropriate exhaust ventilation where dust may form.[3] |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
Experimental Protocol: Safe Handling of this compound
Following a structured protocol is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Planning:
-
Conduct a thorough risk assessment for the specific experiment.[2]
-
Ensure all necessary PPE is available and in good condition.[5]
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Verify that the ventilation system (e.g., fume hood) is functioning correctly.[3]
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Handle the solid material in a well-ventilated area or a fume hood to avoid dust formation.[3][6]
-
When weighing the compound, use a balance inside a fume hood or a ventilated enclosure.
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[7]
3. During the Experiment:
-
Keep all containers with this compound tightly closed when not in use.[3]
-
Avoid eating, drinking, or smoking in the laboratory.[6]
-
If skin contact occurs, wash the affected area thoroughly with soap and water.[3]
-
In case of eye contact, flush the eyes with water as a precaution.[3]
-
If inhaled, move to an area with fresh air.[3]
4. Spills and Accidents:
-
In case of a small spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
For larger spills, evacuate the area and follow the laboratory's emergency procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3][6]
-
Contaminated Materials: Dispose of contaminated labware (e.g., gloves, weighing paper, pipette tips) as unused product in a sealed container.[6]
-
Chemical Waste: If dissolved in a combustible solvent, the solution can be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Containers: Do not reuse empty containers. Dispose of them as unused product.[6][8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. mpbio.com [mpbio.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
